1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22O3Si2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOYZXWZANURMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)O[Si](C)(C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066372 | |
| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18420-09-2, 70851-25-1 | |
| Record name | 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18420-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018420092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
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| Record name | 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polydimethylsiloxane, ethoxy terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane CAS number
An In-Depth Technical Guide to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile organosilicon compound identified by the CAS number 18420-09-2 .[1][2][3][4] This document delves into its fundamental physicochemical properties, synthesis methodologies, key chemical reactions, and significant applications, particularly as a precursor in materials science. The guide is intended for researchers, chemists, and professionals in drug development and materials science who require a deep technical understanding of this siloxane for advanced applications.
Compound Identification and Physicochemical Properties
This compound is a siloxane featuring a central oxygen atom bonded to two silicon atoms, each of which is substituted with two methyl groups and one ethoxy group. This structure imparts a unique combination of organic and inorganic characteristics, making it a valuable intermediate in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 18420-09-2 | [1][2][3] |
| IUPAC Name | ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane | [1][5] |
| Molecular Formula | C8H22O3Si2 | [1][2][3][4] |
| Molecular Weight | 222.43 g/mol | [1][2][6] |
| Appearance | Colorless liquid / White to off-white powder | [3][4] |
| Density | 0.883 g/mL at 25 °C | [3] |
| Boiling Point | 161 °C | |
| Flash Point | 43 °C (109.4 °F) - closed cup | |
| Refractive Index | n20/D 1.389 | [3] |
| InChI Key | NPOYZXWZANURMM-UHFFFAOYSA-N | [1] |
| SMILES | CCO--INVALID-LINK--(C)O--INVALID-LINK--(C)OCC | [1] |
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of this compound can be approached through several strategic pathways. The choice of method is often dictated by the desired purity, yield, and scalability required for the intended application.
Direct Alkoxylation of Tetramethyldisiloxane
A primary route involves the direct reaction of 1,1,3,3-tetramethyldisiloxane with ethanol. This reaction is typically catalyzed by an acid and proceeds via the substitution of the silicon-hydride (Si-H) bond with an ethoxy group. The Si-H bond is highly reactive and serves as a key functional handle for derivatization.[1]
Grignard-Mediated Synthesis
An alternative and often high-yield approach involves the use of a Grignard reagent.[1] This method starts with an organohydrogen polysiloxane which is reacted with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) in an ether solvent. The Grignard reagent acts as a potent nucleophile, attacking the silicon center. A subsequent hydrolysis step then yields the final product, this compound.[1][7] This pathway offers excellent control over the reaction stoichiometry.
References
- 1. Buy this compound | 18420-09-2 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane - Google Patents [patents.google.com]
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane chemical properties.
An In-depth Technical Guide to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Properties, Reactions, and Applications
Introduction
This compound is an organosilicon compound belonging to the siloxane family, characterized by a central Si-O-Si linkage. Its molecular structure consists of a tetramethyldisiloxane backbone with two terminal ethoxy groups.[1] This unique combination of a flexible inorganic siloxane core and reactive organic alkoxy groups imparts a versatile set of chemical properties, making it a valuable intermediate and precursor in materials science and synthetic chemistry.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on insights relevant to researchers and development professionals.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental structure of this compound, with the chemical formula C₈H₂₂O₃Si₂, dictates its physical and chemical behavior.[2] The Si-O-Si bond angle is notably wide (around 142.5°), which, combined with low rotational barriers around the Si-O bonds, contributes to the high flexibility of the siloxane chain.[3] The terminal ethoxy groups are key reactive sites, particularly susceptible to hydrolysis.[1]
Structural Representation
References
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane molecular structure.
An In-depth Technical Guide to the Molecular Structure of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Executive Summary
This compound is an organosilicon compound belonging to the siloxane family, characterized by a flexible silicon-oxygen backbone. Its molecular structure, featuring two terminal ethoxy groups and four methyl groups, imparts a unique combination of properties, including thermal stability, low surface tension, and controlled reactivity.[1] This guide provides a comprehensive analysis of its molecular architecture, physicochemical characteristics, synthesis, and chemical behavior. Primarily utilized as a chemical intermediate and a precursor for advanced silicone-based materials, its applications span from coatings and sealants to electronics and medical devices.[1][2] A thorough understanding of its structure is paramount for professionals in materials science and drug development seeking to leverage its distinct attributes.
Introduction: Deconstructing a Versatile Siloxane
The field of organosilicon chemistry presents molecules with remarkable versatility, and this compound stands as a prime example. At its core is the disiloxane framework (Si-O-Si), which provides a unique combination of inorganic and organic characteristics. The inorganic siloxane bond is responsible for high thermal stability and flexibility, while the organic methyl and ethoxy substituents dictate its solubility, reactivity, and intermolecular interactions.
For researchers and drug development professionals, this compound is not merely a reagent but a building block. The terminal ethoxy groups are key reactive sites, susceptible to hydrolysis, which allows for the controlled formation of silanol groups.[1] This reactivity is the foundation of its use in forming larger siloxane networks and polymers, making it a critical component in the synthesis of specialized materials. This guide will explore the nuances of its molecular structure to provide a foundational understanding of its function and potential.
Molecular Structure and Chemical Identity
The structure of this compound is defined by a central oxygen atom linking two dimethylsilyl groups, each of which is also bonded to an ethoxy group. The linear formula is often represented as [C₂H₅OSi(CH₃)₂]₂O. This arrangement results in a molecule with considerable rotational freedom around the Si-O bonds, influencing its physical state and solvent properties.
The combination of nonpolar methyl groups and the more polar Si-O and C-O bonds gives the molecule a balanced character, enhancing its solubility in a wide range of organic solvents.[1][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane | [1][4] |
| CAS Number | 18420-09-2 | [4][5] |
| Molecular Formula | C₈H₂₂O₃Si₂ | [1][4][5] |
| Molecular Weight | 222.43 g/mol | [1][4] |
| Canonical SMILES | CCO--INVALID-LINK--(C)O--INVALID-LINK--(C)OCC | [1] |
| InChI Key | NPOYZXWZANURMM-UHFFFAOYSA-N | [1][5] |
| EC Number | 242-298-7 | |
Caption: 2D molecular structure of this compound.
Physicochemical Properties
The physical properties of this siloxane are a direct consequence of its molecular structure. It is typically a colorless liquid.[6] The relatively low boiling point compared to hydrocarbons of similar molecular weight is attributable to weak intermolecular forces; the methyl groups shield the polar siloxane core, preventing strong dipole-dipole interactions.
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless liquid / White to off-white powder | [6] |
| Boiling Point | 161 - 183.3 °C at 760 mmHg | |
| Melting Point | -134 °C | |
| Density | 0.883 g/mL at 25 °C | |
| Flash Point | 43 °C (109.4 °F) - closed cup | |
| Refractive Index | n20/D 1.389 |
| Vapor Pressure | 1.06 mmHg at 25 °C | |
Spectroscopic Characterization
Structural elucidation and purity assessment rely heavily on spectroscopic techniques. The unique arrangement of atoms in this compound gives rise to a distinct spectral fingerprint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: One would expect to see a triplet for the methyl protons (-O-CH₂-CH₃ ) and a quartet for the methylene protons (-O-CH₂ -CH₃) of the ethoxy groups, due to spin-spin coupling. Additionally, a sharp singlet would be present for the chemically equivalent protons of the four methyl groups attached to the silicon atoms (Si-(CH₃ )₂).
-
¹³C NMR: The spectrum would show distinct signals for the two carbons of the ethoxy group and one signal for the methyl carbons attached to silicon.[4]
-
²⁹Si NMR: A single resonance is expected, confirming the symmetric nature of the two silicon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Key vibrational modes include a strong, broad absorption band around 1050-1100 cm⁻¹ corresponding to the Si-O-Si asymmetric stretching. Other characteristic peaks include Si-C stretching (~1260 cm⁻¹ and ~800 cm⁻¹) and C-H stretching from the methyl and ethoxy groups (~2900-3000 cm⁻¹).
-
Mass Spectrometry (MS): Electron ionization (EI) would lead to fragmentation patterns characteristic of siloxanes. Common fragments would arise from the cleavage of Si-C and Si-O bonds. The NIST Mass Spectrometry Data Center contains reference spectra for this compound.[4]
Table 3: Summary of Spectroscopic Data
| Technique | Data Type | Source(s) |
|---|---|---|
| ¹³C NMR | Spectrum available | [4] |
| Mass Spectrometry | GC-MS data available | [4][7] |
| Infrared (IR) | Spectrum data available for similar compounds |[8] |
Synthesis Methodologies
The synthesis of this compound can be achieved via several routes, chosen based on desired purity, yield, and scalability. The common principle involves the formation of a Si-O-C bond.
Key Synthesis Pathways:
-
Condensation Reaction: This classical approach involves the controlled reaction of chlorosilane precursors, such as dichlorodimethylsilane, with ethanol. The reaction proceeds via nucleophilic substitution, with the ethanol oxygen attacking the silicon center and displacing a chloride ion. This method requires careful control of stoichiometry and removal of the HCl byproduct.[1]
-
Direct Alkylation: An alternative route involves the direct reaction of 1,1,3,3-tetramethyldisiloxane with ethanol in the presence of a catalyst. This method leverages the reactivity of the Si-H bond in the precursor.[1]
-
Grignard Reaction: A high-yield method involves reacting an organohydrogen polysiloxane with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) in an ether solvent, followed by controlled hydrolysis.[1][9]
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Condensation
This protocol is a representative example and must be adapted and optimized based on laboratory safety standards and equipment.
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas scrubber (to neutralize HCl). The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).
-
Reagents: Anhydrous ethanol is charged into the flask with a suitable solvent like toluene. The flask is cooled in an ice bath.
-
Reaction: Dichlorodimethylsilane is diluted with toluene and added to the dropping funnel. It is then added dropwise to the stirred ethanol solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Aging: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Workup: The mixture is carefully washed with water to remove unreacted ethanol and then with a dilute sodium bicarbonate solution to neutralize any remaining HCl, followed by a final water wash.
-
Isolation: The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.
Chemical Reactivity and Mechanistic Insights
The most significant chemical transformation for this molecule is its hydrolysis, which is the primary degradation pathway and the basis for its application in forming polysiloxane networks.[1]
Hydrolysis Mechanism: The Si-O-C bond is susceptible to cleavage by water. The reaction can be catalyzed by both acids and bases. The mechanism involves the nucleophilic attack of a water molecule on the electrophilic silicon atom.[1] This forms a pentacoordinate silicon intermediate. Subsequently, an ethanol molecule is eliminated, resulting in the formation of a silanol group (Si-OH). These silanol groups are reactive and can undergo self-condensation to form new Si-O-Si bonds, extending the siloxane chain and releasing water.
The liberation of ethanol is a key feature of this reaction.[1][2] The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.
Caption: Simplified reaction pathway for the hydrolysis of this compound.
Applications in Research and Development
The unique structural features of this compound make it a valuable compound in several advanced applications:
-
Precursor to Silicone Polymers: Its primary application is as a monomer or crosslinking agent in the synthesis of silicone polymers. The controlled hydrolysis of the ethoxy groups allows for the formation of silicones with tailored properties (e.g., viscosity, elasticity, and hydrophobicity) for use in sealants, coatings, and elastomers.[1]
-
Surface Modification: It can be used to modify the surfaces of materials like glass and silica, rendering them hydrophobic. The silanol groups formed during hydrolysis can react with surface hydroxyls, grafting the tetramethyldisiloxane unit onto the material.
-
Intermediate in Organic Synthesis: It serves as a building block for more complex organosilicon compounds.[2][3]
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its flammability and potential for irritation. It is a flammable liquid and vapor.[2][4]
Safe Handling Procedures:
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, and a lab coat.[2][10] Contact lenses should not be worn.[2]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure electrical equipment is properly grounded to prevent static discharge.[2][10]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[2] The key is to protect it from moisture to prevent hydrolysis and the liberation of flammable ethanol vapor.[2]
Table 4: GHS Hazard Information
| Code | Hazard Statement | Class |
|---|---|---|
| H226 | Flammable liquid and vapor | Flammable Liquid 3 |
| H315 | Causes skin irritation | Skin Irritation 2 |
| H319 | Causes serious eye irritation | Eye Irritation 2 |
| H335 | May cause respiratory irritation | STOT SE 3 |
Source:[4]
Conclusion
This compound is a structurally well-defined yet highly functional molecule. Its siloxane backbone provides stability, while the terminal ethoxy groups offer a gateway for controlled chemical transformations, primarily hydrolysis. This duality makes it an indispensable tool for chemists and materials scientists. By understanding the interplay between its molecular structure and its chemical behavior, researchers can effectively harness its properties to design and synthesize novel materials with advanced functionalities relevant to a multitude of industries, including pharmaceuticals and electronics.
References
- 1. Buy this compound | 18420-09-2 [smolecule.com]
- 2. gelest.com [gelest.com]
- 3. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]
- 4. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- [webbook.nist.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- [webbook.nist.gov]
- 9. US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane - Google Patents [patents.google.com]
- 10. gelest.com [gelest.com]
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane IUPAC name and synonyms.
An In-depth Technical Guide to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Introduction
This compound is a versatile organosilicon compound that holds a significant position in the field of materials science and synthetic chemistry. Characterized by a flexible siloxane backbone flanked by two reactive ethoxy groups, this molecule serves as a crucial building block and intermediate. Its unique structure, combining the inorganic nature of the Si-O-Si bond with organic methyl and ethoxy functionalities, imparts a desirable balance of thermal stability, low surface tension, and controlled reactivity. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, key applications, and rigorous safety protocols, tailored for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Nomenclature
A precise understanding of a compound's nomenclature is fundamental for unambiguous scientific communication. The standardized IUPAC name for this compound is ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane .[1][2][3] However, it is frequently referenced in literature and commercial catalogs by several synonyms.
Common Synonyms:
-
α,ω-Diethoxytetramethyldisiloxane[7]
Key Identifiers:
| Identifier | Value |
| CAS Number | 18420-09-2[1][2][4] |
| EC Number | 242-298-7[2][8] |
| Molecular Formula | C8H22O3Si2[1][2][4] |
| IUPAC InChI | 1S/C8H22O3Si2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H2,1-6H3[1][2] |
| SMILES | CCO--INVALID-LINK--(C)O--INVALID-LINK--(C)OCC[1][2] |
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Physicochemical Properties
The utility of this compound in various applications is a direct consequence of its physical and chemical properties. It exists as a colorless liquid with a characteristic profile suitable for a range of reaction conditions.
Summary of Physicochemical Data:
| Property | Value | Source(s) |
| Molecular Weight | 222.43 g/mol | [1][2] |
| Appearance | Colorless liquid/oil | [5][7] |
| Density | 0.883 g/mL at 25 °C | [5][8] |
| Boiling Point | 161 °C | [5] |
| Melting Point | -134 °C | [5][8] |
| Flash Point | 43 °C (109.4 °F) - closed cup | |
| Refractive Index | n20/D 1.389 | [5][8] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [5][9] |
Synthesis and Reaction Mechanisms
The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the desired purity, scale, and available precursors. The most common approaches involve the controlled reaction of siloxane or silane precursors with an ethanol source.
Primary Synthesis Route: Direct Alkoxylation
A prevalent and straightforward method is the direct alkoxylation (specifically, ethoxylation) of 1,1,3,3-tetramethyldisiloxane. This reaction involves the cleavage of the Si-H bond and the formation of a new Si-O bond.
Reaction: (H(CH₃)₂Si)₂O + 2 C₂H₅OH → ([C₂H₅OSi(CH₃)₂]₂)O + 2 H₂
This reaction is typically catalyzed to proceed at a practical rate. The catalyst's role is to activate the Si-H bond, making the silicon atom more susceptible to nucleophilic attack by the ethanol.
Experimental Protocol: Catalytic Ethoxylation of 1,1,3,3-Tetramethyldisiloxane
This protocol describes a representative lab-scale synthesis.
Objective: To synthesize this compound with high purity.
Materials:
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
Anhydrous Ethanol (EtOH)
-
Acid Catalyst (e.g., a solid acid catalyst or a few drops of a strong mineral acid)
-
Inert solvent (e.g., Toluene)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard reflux and distillation glassware
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reactor Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to remove moisture, which can cause unwanted side reactions.
-
Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen. This is crucial as the siloxane intermediates can be sensitive.
-
Charging Reagents: Charge the flask with 1,1,3,3-tetramethyldisiloxane and the inert solvent. Begin stirring.
-
Addition of Ethanol: Slowly add a stoichiometric excess of anhydrous ethanol to the reaction mixture. The excess ethanol helps drive the reaction to completion.
-
Catalyst Introduction: Introduce the acid catalyst. The amount should be minimal but effective, as excessive catalyst can promote undesirable condensation side-products.
-
Reaction: Gently heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using a suitable technique, such as Gas Chromatography (GC) or ¹H NMR, to observe the disappearance of the Si-H signal from the starting material.
-
Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. If a liquid acid was used, neutralize it carefully with a weak base (e.g., sodium bicarbonate solution).
-
Work-up: Transfer the mixture to a separatory funnel. Wash with deionized water to remove any remaining catalyst and ethanol. Separate the organic layer.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield the final, high-purity this compound.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Key Reaction Mechanism: Hydrolysis
One of the most important reactions of this compound is hydrolysis. The ethoxy groups are susceptible to cleavage by water, especially under acidic or basic conditions, to form silanol (Si-OH) groups and ethanol.[1][9] These silanol intermediates are highly reactive and can subsequently undergo self-condensation to form longer siloxane chains or networks. This controlled hydrolysis is the foundational chemistry for the formation of many silicone polymers and materials.
Applications in Research and Industry
The dual reactivity of the ethoxy groups and the stability of the siloxane backbone make this compound a valuable asset in several domains.
-
Precursor for Silicone Materials: It is a primary building block for synthesizing a variety of silicone-based materials.[1] Through controlled hydrolysis and condensation, it can be used to create silicone fluids, elastomers, and resins with tailored properties.
-
Coatings and Sealants: The compound is used in formulations for coatings that require low surface energy, high thermal stability, and hydrophobicity.[1] In sealants, it contributes to excellent adhesion and flexibility.[1]
-
Dielectric Materials: Its insulating properties make it suitable for use in electronic applications as a dielectric material, protecting sensitive components.[1]
-
Chemical Intermediate: It serves as a key intermediate in the synthesis of more complex organosilicon molecules, such as symmetric alkoxy-substituted alkyldisiloxanes.[3][8]
-
Biomedical Devices: The inherent biocompatibility of many silicones makes this precursor a candidate for research into new materials for medical devices.[1]
Safety, Handling, and Storage Protocols
Adherence to strict safety protocols is non-negotiable when working with this compound due to its flammability and potential health effects.
GHS Hazard Classification:
| Hazard Class | GHS Code | Description |
| Flammable Liquids | H226 | Flammable liquid and vapor[2][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2][5] |
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent the accumulation of vapors.[9] Ensure an emergency eye wash station and safety shower are immediately accessible.[10]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear neoprene or nitrile rubber gloves.[9][10]
-
Eye Protection: Use chemical safety goggles. Contact lenses should not be worn.[9][10]
-
Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[9][10]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified respirator with an organic vapor cartridge.[9][10]
-
-
Fire Safety: This is a flammable liquid.[9] Keep it away from all heat sources, sparks, and open flames.[9] Use only non-sparking tools for transfers.[9] All containers and transfer lines must be grounded to prevent static discharge.[9] Suitable extinguishing media include water spray, foam, carbon dioxide, and dry chemical.[9][10]
-
Handling: Avoid all contact with skin and eyes, and do not breathe vapors.[9]
-
Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area designated for flammable liquids.[9] The compound reacts with moisture, liberating flammable ethanol; therefore, storage under an inert atmosphere is recommended to maintain purity and safety.[9]
-
Spill Response: In case of a spill, eliminate all ignition sources.[10] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
Conclusion
This compound is a foundational chemical for advanced material synthesis. Its well-defined structure and predictable reactivity, particularly through hydrolysis of its ethoxy groups, provide a reliable platform for creating a vast array of silicone-based products. For researchers and developers, a thorough understanding of its properties, synthesis, and handling requirements is essential to safely and effectively leverage its potential in applications ranging from industrial coatings to next-generation biomedical materials.
References
- 1. Buy this compound | 18420-09-2 [smolecule.com]
- 2. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 4. Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- [webbook.nist.gov]
- 5. 1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE | 18420-09-2 [chemicalbook.com]
- 6. 1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE | 18420-09-2 [amp.chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. lookchem.com [lookchem.com]
- 9. gelest.com [gelest.com]
- 10. gelest.com [gelest.com]
Introduction: Elucidating the Molecular Signature of a Versatile Siloxane
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
This compound, with the chemical formula C₈H₂₂O₃Si₂ and CAS Registry Number 18420-09-2, is an organosilicon compound of significant interest in materials science.[1][2][3] Its structure, featuring a flexible siloxane (Si-O-Si) backbone capped with reactive ethoxy groups, makes it a valuable precursor and chemical intermediate for the synthesis of advanced silicone-based materials, coatings, and sealants.[4] The physical and chemical properties of these resulting materials are intrinsically linked to the molecular structure of the precursor.
Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique for the structural characterization of such compounds.[5] By probing the vibrational modes of a molecule's constituent chemical bonds, an IR spectrum provides a unique "molecular fingerprint." This guide offers a detailed exploration of the IR spectrum of this compound, providing researchers and drug development professionals with the foundational knowledge to identify the compound, verify its purity, and understand its chemical transformations.
Molecular Structure and Vibrational Fundamentals
The key to interpreting the IR spectrum of this compound lies in deconstructing its molecular architecture into its primary functional groups. Each group possesses characteristic vibrational frequencies (stretching, bending, rocking) that give rise to distinct absorption bands in the IR spectrum.
The principal functional groups are:
-
Siloxane (Si-O-Si): The central backbone of the molecule.
-
Methylsilyl (Si-CH₃): Four methyl groups attached directly to the silicon atoms.
-
Ethoxy (Si-O-CH₂CH₃): The terminal functional groups, which include Si-O-C, C-O-C, CH₂, and CH₃ moieties.
Below is a diagram illustrating the molecular structure.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The following protocol details a standard procedure for obtaining the IR spectrum of liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for liquids as it requires minimal sample preparation and provides high-quality, reproducible spectra.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.
-
ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is a critical step to prevent cross-contamination from previous samples.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the sample's absorption bands. A typical setting is 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. Consistency in these parameters is essential for accurate background subtraction.
-
Data Processing and Cleaning: After acquisition, clean the sample from the ATR crystal using the same method as in Step 2. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
The workflow for spectral analysis is outlined in the diagram below.
Caption: Standard workflow from experimental setup to spectral interpretation.
Detailed Spectral Interpretation
The IR spectrum of this compound is dominated by a few very strong absorption bands characteristic of its siloxane and silicon-methyl groups. A comprehensive assignment of the expected bands is provided below and summarized in Table 1.
The Fingerprint Region (1500 - 650 cm⁻¹)
-
Si-CH₃ Symmetric Bending (Umbrella Mode): A strong and sharp absorption band is expected at approximately 1260 cm⁻¹.[5] This band is highly characteristic of the Si-CH₃ group and serves as a primary identifier.
-
Si-O-Si Asymmetric Stretching: This is typically the most intense and broadest band in the spectrum for siloxanes, appearing in the 1130-1000 cm⁻¹ region.[5][6] For a simple disiloxane, this often manifests as a single, very strong band.[5] The high intensity is due to the large change in dipole moment during the Si-O-Si asymmetric stretch.
-
Si-O-C and C-O-C Asymmetric Stretching: The ethoxy groups contribute strong C-O stretching vibrations within the 1110-1000 cm⁻¹ range.[5][7] These absorptions will be heavily overlapped by the much stronger Si-O-Si band, often appearing as a shoulder or contributing to the overall broadness of the siloxane peak.
-
Si-CH₃ Rocking and Si-C Stretching: One or more strong bands are expected in the 865-750 cm⁻¹ range, corresponding to Si-CH₃ rocking and Si-C stretching vibrations.[5][8] These bands, along with the 1260 cm⁻¹ peak, confirm the presence of methyl groups attached to silicon.
The C-H Vibration Region (3000 - 2850 cm⁻¹ and 1470 - 1370 cm⁻¹)
-
C-H Asymmetric and Symmetric Stretching: The methyl (CH₃) and methylene (CH₂) groups of the ethoxy and methylsilyl moieties will produce a series of medium-to-strong absorption bands in the 2960-2850 cm⁻¹ range. These are characteristic of sp³-hybridized C-H bonds.[9][10]
-
C-H Asymmetric and Symmetric Bending: Deformations of the C-H bonds in the methyl and methylene groups will result in absorption bands in the 1470-1370 cm⁻¹ region.[11]
Summary of Characteristic IR Absorption Bands
The following table provides a consolidated overview of the principal IR absorption bands for this compound, based on established spectra-structure correlations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Functional Group |
| 2960 - 2850 | C-H Asymmetric & Symmetric Stretching | Medium - Strong | -CH₃, -CH₂- |
| 1470 - 1370 | C-H Asymmetric & Symmetric Bending | Medium | -CH₃, -CH₂- |
| ~1260 | Si-CH₃ Symmetric Bending | Strong, Sharp | Si-CH₃ |
| 1130 - 1000 | Si-O-Si Asymmetric Stretching | Very Strong, Broad | Si-O-Si |
| 1110 - 1000 | Si-O-C & C-O-C Asymmetric Stretching | Strong (Overlapped) | Si-O-C₂H₅ |
| 865 - 750 | Si-CH₃ Rocking / Si-C Stretching | Strong | Si-CH₃ |
Conclusion
The infrared spectrum of this compound is distinct and highly informative. The unambiguous identification of the strong Si-CH₃ bending at ~1260 cm⁻¹, the very strong and broad Si-O-Si stretching band between 1130-1000 cm⁻¹, and the Si-CH₃ rocking modes in the 865-750 cm⁻¹ region provides a robust method for structural confirmation. For professionals in materials science and drug development, a thorough understanding of this spectral signature is crucial for quality control, reaction monitoring (e.g., hydrolysis of the ethoxy groups), and ensuring the integrity of silicone-based final products.
References
- 1. Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- [webbook.nist.gov]
- 2. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Buy this compound | 18420-09-2 [smolecule.com]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. 4spepublications.onlinelibrary.wiley.com [4spepublications.onlinelibrary.wiley.com]
Mass spectrometry of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane.
An In-Depth Technical Guide to the Mass Spectrometry of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Foreword: Decoding the Silicon Signature
For researchers and professionals in materials science and drug development, understanding the molecular architecture of organosilicon compounds is paramount. This compound, a key intermediate in silicone chemistry, presents a unique analytical challenge and opportunity.[1] Its volatility and distinct chemical structure make it an ideal candidate for analysis by mass spectrometry, particularly when coupled with gas chromatography (GC-MS). This guide moves beyond a simple recitation of methods; it provides a deep dive into the causal relationships governing the compound's behavior in the mass spectrometer. We will explore not just what happens during analysis, but why it happens, offering field-proven insights to empower your research and development.
Molecular Profile and Physicochemical Properties
A thorough analysis begins with a fundamental understanding of the analyte. This compound is a linear siloxane featuring a central Si-O-Si bond, with each silicon atom bonded to two methyl groups and one ethoxy group. These structural features—specifically the labile ethoxy groups and the stable siloxane backbone—are the primary determinants of its mass spectrometric behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₂₂O₃Si₂ | [2][3] |
| Molecular Weight | 222.43 g/mol | |
| Exact Mass | 222.11074763 Da | [2][4] |
| Appearance | Colorless Liquid | [3][5] |
| Boiling Point | 161 - 183.3 °C | [2] |
| Density | 0.883 g/mL at 25 °C | [2] |
| Flash Point | 43 - 53.6 °C | [2] |
| Refractive Index | n20/D 1.389 | [2] |
Ionization & Fragmentation: The Core of the Analysis
Electron Ionization (EI) is the most common and effective method for the analysis of volatile, thermally stable compounds like this disiloxane. The high energy (typically 70 eV) of the electron beam induces reproducible and extensive fragmentation, creating a characteristic "fingerprint" spectrum that is invaluable for structural elucidation and library matching.[6]
Upon ionization, the this compound molecule (m/z 222) forms a molecular ion (M⁺•) which is often unstable. The subsequent fragmentation is not random; it follows predictable pathways dictated by bond energies and the stability of the resulting fragment ions and neutral losses. The Si-C and Si-O bonds are common cleavage points.
The mass spectrum is dominated by several key fragments. The most significant fragmentation pathway involves the loss of a methyl radical (•CH₃, 15 Da) from one of the silicon atoms. This is a classic alpha-cleavage event in organosilicon compounds, leading to the formation of a highly abundant and stable oxonium-type ion at m/z 207 .[4] This fragment is often the base peak or one of the most intense peaks in the spectrum.
Further fragmentation cascades from this initial loss. Subsequent cleavages can involve the loss of ethylene (C₂H₄, 28 Da) or an entire ethoxy radical (•OC₂H₅, 45 Da), leading to a series of characteristic ions that help confirm the structure. The literature and spectral databases indicate other significant peaks at m/z 163 and m/z 135 .[4]
Logical Fragmentation Pathway
The following diagram illustrates the primary, causally-driven fragmentation cascade initiated by electron ionization. The stability of the resulting tri-coordinated silicon ions is a major driving force for these cleavages.[7]
Caption: Predicted EI fragmentation pathway for this compound.
Table 2: Major Characteristic Ions and Proposed Structures
| m/z | Relative Intensity | Proposed Neutral Loss | Proposed Fragment Structure |
| 222 | Low | - | [ (CH₃)₂(C₂H₅O)Si-O-Si(C₂H₅O)(CH₃)₂ ]⁺• (Molecular Ion) |
| 207 | High (Often Base Peak) | •CH₃ (15 Da) | [ (CH₃)(C₂H₅O)Si-O=Si⁺(C₂H₅O)(CH₃)₂ ] |
| 177 | Moderate | •OC₂H₅ (45 Da) | [ (CH₃)₂Si-O-Si(C₂H₅O)(CH₃)₂ ]⁺ |
| 163 | Moderate | •CH₃ followed by C₂H₄ | [ C₅H₁₃O₂Si₂ ]⁺ (Result of rearrangement) |
| 135 | Moderate | •OC₂H₅ followed by C₂H₄ | [ C₄H₁₁OSi₂ ]⁺ (Result of rearrangement) |
| 103 | Moderate | - | [ Si(CH₃)₂(OC₂H₅) ]⁺ |
| 73 | High | - | [ Si(CH₃)₃ ]⁺ (Common background/rearrangement ion) |
Note: Intensities are generalized. Actual values depend on specific instrument tuning.[4][8]
Experimental Protocol: A Self-Validating GC-MS Workflow
The following protocol is designed to provide robust, reproducible data for the qualitative and quantitative analysis of this compound. The choice of a non-polar column is critical, as it provides excellent separation for siloxanes based on their boiling points. The temperature program is optimized to ensure a sharp peak shape and adequate separation from potential impurities or solvent fronts.
Workflow Diagram
Caption: Standard operational workflow for GC-MS analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in a volatile, non-polar solvent such as hexane or ethyl acetate (e.g., 1000 ppm).
-
Perform serial dilutions to create working standards and quality control (QC) samples at appropriate concentrations (e.g., 1-100 ppm). The choice of concentration depends on the instrument's sensitivity and the specific application.
-
Vortex each solution for 30 seconds to ensure homogeneity.
-
-
Instrumentation & Parameters:
-
Use a gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Rationale for Parameter Selection: The parameters below are chosen to balance resolution, sensitivity, and run time for a compound of this volatility and polarity.
Table 3: Recommended GC-MS Method Parameters
-
| Parameter | Setting | Rationale |
| GC Column | Agilent HP-5ms, 30 m x 0.25 mm, 0.25 µm film | A 5% phenyl-methylpolysiloxane column provides excellent inertness and resolving power for organosilicon compounds.[1] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides optimal efficiency and is inert. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peak shapes for concentrated samples. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial 50 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 2 min | A controlled temperature ramp separates the analyte from the solvent and any potential impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust EI ionization. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Scan Range | 40 - 300 amu | Covers the molecular ion and all significant fragments. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from saturating the detector. |
-
Data Acquisition and Analysis:
-
Acquire data in full scan mode to obtain the complete mass spectrum.
-
Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum from the apex of the peak, ensuring to subtract background noise from a nearby region of the chromatogram.
-
Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.[9] The presence of the key ions (m/z 222, 207, 163, 135) provides high confidence in identification.
-
For quantitative analysis, create a calibration curve by plotting the peak area of a specific ion (e.g., the base peak at m/z 207) against the concentration of the prepared standards.
-
Applications in Research and Industry
The precise characterization by mass spectrometry is not merely an academic exercise; it is a critical tool in various applications:
-
Quality Control in Manufacturing: In the synthesis of silicone polymers, coatings, and sealants, GC-MS is used to confirm the purity of this compound as a precursor and to identify any byproducts or residual starting materials.[1]
-
Reaction Monitoring: Scientists can track the progress of hydrosilylation or hydrolysis reactions by monitoring the disappearance of the reactant's molecular ion and the appearance of product ions.[1]
-
Trace Analysis: In the context of drug development and biomedical devices, MS can detect and quantify trace levels of leachable siloxanes from silicone-based components, ensuring product safety and regulatory compliance.[1]
-
Environmental Monitoring: As siloxanes are widely used, methods for their detection in environmental matrices are crucial. The unique fragmentation patterns allow for selective and sensitive identification even in complex samples.[10]
References
- 1. Buy this compound | 18420-09-2 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Tetrasiloxane, decamethyl- [webbook.nist.gov]
- 10. mdpi.com [mdpi.com]
Hydrolysis mechanism of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane.
An In-Depth Technical Guide to the Hydrolysis Mechanism of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Abstract
This compound is a versatile organosilicon compound utilized as a precursor and intermediate in the synthesis of advanced silicone materials.[1][2] Its utility is fundamentally governed by its reactivity with water, a process known as hydrolysis. This guide provides a detailed examination of the hydrolysis mechanism, elucidating the core chemical transformations, the influence of catalytic conditions, and the kinetics of the reaction. By synthesizing established principles of alkoxysilane chemistry with specific insights into the disiloxane structure, this document serves as an authoritative resource for professionals leveraging this compound in material design and development.
Introduction: The Molecular Architecture and Significance
This compound, with the chemical formula [C₂H₅OSi(CH₃)₂]₂O, is characterized by a central siloxane (Si-O-Si) bond, with each silicon atom further bonded to two methyl groups and one ethoxy group.[1][3] This structure provides two reactive sites for hydrolysis—the silicon-ethoxy (Si-OEt) bonds.
The controlled hydrolysis of these ethoxy groups is a critical first step in many sol-gel processes and polymerizations.[4][5] The reaction replaces the ethoxy groups with hydroxyl groups, forming a reactive silanol intermediate, 1,3-dihydroxy-1,1,3,3-tetramethyldisiloxane, and liberating ethanol as a byproduct.[1][6] This silanol is a key building block that can subsequently undergo condensation to form longer polysiloxane chains, networks, and functional coatings.[4][7] Understanding and controlling this initial hydrolysis step is therefore paramount to tailoring the properties of the final material.
The Core Hydrolysis Reaction: A Tale of Two Pathways
The hydrolysis of the Si-OEt bond is a nucleophilic substitution reaction where water acts as the nucleophile, attacking the electrophilic silicon center.[4] This process is exceptionally slow at a neutral pH but is significantly accelerated by acid or base catalysts.[6][8]
Acid-Catalyzed Hydrolysis Mechanism
Under acidic conditions, the reaction proceeds via a mechanism involving the protonation of the ethoxy group's oxygen atom. This initial step is crucial as it transforms the ethoxy group into a better leaving group (-OEtH⁺) and increases the electrophilicity of the silicon atom, making it more susceptible to attack by the weak nucleophile, water.[4][7]
The stepwise mechanism is as follows:
-
Protonation: A hydronium ion (H₃O⁺) protonates the oxygen of an ethoxy group.
-
Nucleophilic Attack: A water molecule attacks the now highly electrophilic silicon atom. This typically proceeds via an Sₙ2-type transition state.
-
Deprotonation & Leaving Group Departure: The protonated ethoxy group departs as a neutral ethanol molecule, and the attacking water molecule is deprotonated, yielding a silanol (Si-OH) group and regenerating the acid catalyst (H₃O⁺).
This process occurs for both ethoxy groups on the molecule, ultimately yielding 1,3-dihydroxy-1,1,3,3-tetramethyldisiloxane.
Caption: Acid-catalyzed hydrolysis of a silicon-ethoxy bond.
Base-Catalyzed Hydrolysis Mechanism
In alkaline media, the mechanism involves a direct nucleophilic attack on the silicon atom by a more potent nucleophile, the hydroxide ion (OH⁻).[4][9] This pathway does not require the prior activation of the leaving group.
The stepwise mechanism is as follows:
-
Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom, forming a pentacoordinate, negatively charged silicon intermediate (a silicate anion).
-
Leaving Group Departure: The ethoxide ion (EtO⁻) is expelled as the leaving group.
-
Proton Transfer: The newly formed silanol (Si-OH) is generated, and the ethoxide ion abstracts a proton from a water molecule to form ethanol, regenerating the hydroxide catalyst.
The base-catalyzed mechanism is generally more sensitive to steric hindrance around the silicon atom.[4]
References
- 1. Buy this compound | 18420-09-2 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. 1,3-二乙氧基-1,1,3,3-四甲基二硅氧烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. gelest.com [gelest.com]
- 8. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocols: Leveraging 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane for Advanced Silica Synthesis
Executive Summary & Precursor Overview
The synthesis of silica (SiO₂) nanomaterials is a cornerstone of advanced materials science, with profound implications for fields ranging from catalysis to drug delivery.[1][2][3] The choice of the silica precursor is a critical determinant of the final material's properties. While tetraethoxysilane (TEOS) is widely used, alternative precursors offer unique advantages. This guide focuses on 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane , a versatile and efficient precursor for generating sophisticated silica structures.
This compound (CAS: 18420-09-2) is a linear siloxane dimer featuring two terminal ethoxy groups.[4][5] Its distinct molecular structure, which combines a flexible siloxane backbone with reactive alkoxy functionalities, provides a unique kinetic profile during hydrolysis and condensation.[4][6] This translates to enhanced control over particle morphology and network formation, making it an excellent candidate for applications demanding high precision, such as creating drug delivery vehicles or specialized coatings.[1][7]
Physicochemical Properties
A clear understanding of the precursor's properties is fundamental to designing robust experimental protocols.
| Property | Value | Source |
| CAS Number | 18420-09-2 | [5][8] |
| Molecular Formula | C₈H₂₂O₃Si₂ | [6][8][9] |
| Molecular Weight | 222.43 g/mol | [5][8][10] |
| Appearance | Colorless liquid to white/off-white powder | [8][11] |
| Density | 0.883 g/mL at 25 °C | [8] |
| Boiling Point | 183.3 °C at 760 mmHg | [8] |
| Flash Point | 53.6 °C | [8] |
| Refractive Index | n20/D 1.389 | [8] |
Advantages in Sol-Gel Synthesis
Compared to traditional precursors like TEOS, this compound offers several implicit advantages:
-
Distinct Reactivity: The presence of the Si-O-Si backbone influences the hydrolysis and condensation rates, potentially allowing for different growth kinetics.
-
Enhanced Solubility: The methyl groups and flexible siloxane structure can improve solubility in various organic solvents, offering greater formulation flexibility.[4]
-
Structural Incorporation: The disiloxane unit can be incorporated into the final silica network, potentially imparting unique properties of flexibility or hydrophobicity.
The Core Mechanism: From Sol to Gel
The transformation of this compound into a solid silica network is governed by the sol-gel process, which fundamentally involves two sequential reactions: hydrolysis and condensation.[12][13]
-
Hydrolysis: In the presence of water (and typically a catalyst), the ethoxy groups (-OC₂H₅) are replaced by hydroxyl groups (-OH), forming reactive silanols and liberating ethanol as a byproduct.[6]
-
Condensation: The newly formed silanol groups react with each other (or with remaining ethoxy groups) to form stable siloxane bridges (Si-O-Si), releasing water or ethanol. This polymerization process extends into a three-dimensional network, causing the solution (sol) to transition into a solid matrix (gel).[12]
The overall reaction pathway is a complex, multi-step polymerization. The kinetics are highly dependent on factors such as pH, water-to-precursor ratio, catalyst, and temperature.[13]
Caption: Hydrolysis and condensation of the precursor.
Application Protocol 1: Synthesis of Monodisperse Silica Nanoparticles
This protocol details a modified Stöber method for synthesizing silica nanoparticles (SNPs).[14] This approach is foundational for creating nanocarriers for drug delivery, where particle size and uniformity are paramount for predictable pharmacokinetics.[3][15][16]
Rationale
The Stöber process involves the base-catalyzed hydrolysis and condensation of a silica precursor in an alcohol solvent.[17] Ammonia (NH₄OH) is a common catalyst that promotes the formation of highly uniform, spherical particles.[18] By controlling the relative concentrations of the precursor, water, and catalyst, the final particle size can be precisely tuned.[17][18]
Materials & Reagents
-
This compound (≥97% purity)
-
Ethanol (Absolute, ≥99.8%)
-
Ammonium Hydroxide solution (28-30% NH₃ basis)
-
Deionized (DI) Water (18.2 MΩ·cm)
-
Conical flasks or round-bottom flasks
-
Magnetic stirrer and stir bars
-
High-speed centrifuge and tubes
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL conical flask, combine 100 mL of absolute ethanol and 5 mL of DI water.
-
Catalyst Addition: Place the flask on a magnetic stirrer and begin stirring at 500 RPM. Add 3.0 mL of ammonium hydroxide solution to the flask. Allow the solution to mix for 15 minutes at room temperature.
-
Precursor Introduction: While maintaining vigorous stirring, rapidly inject 1.5 mL of this compound into the solution. A turbid, milky white suspension should begin to form almost immediately, indicating nanoparticle nucleation.
-
Growth Phase: Allow the reaction to proceed for 6 hours at room temperature under continuous stirring to ensure complete reaction and uniform particle growth.
-
Particle Harvesting: Transfer the resulting nanoparticle suspension to centrifuge tubes. Centrifuge at 10,000 x g for 20 minutes.
-
Washing: Discard the supernatant. Resuspend the nanoparticle pellet in 50 mL of absolute ethanol by vortexing and sonication. Repeat the centrifugation and washing steps two more times with ethanol, and a final time with DI water to remove residual reactants and catalyst.
-
Final Product: After the final wash, resuspend the silica nanoparticles in the desired solvent or dry them in an oven at 60-80 °C overnight to obtain a fine white powder.
Caption: Workflow for silica nanoparticle synthesis.
Expected Outcomes & Tuning Parameters
This protocol typically yields nanoparticles in the 100-300 nm range. The final particle size is highly sensitive to the reaction conditions.
| Parameter Change | Expected Effect on Particle Size | Rationale |
| Increase [NH₄OH] | Increase | Higher catalyst concentration leads to faster nucleation and growth rates. |
| Increase [H₂O] | Increase | Higher water content accelerates the hydrolysis reaction, providing more monomers for growth. |
| Increase Temperature | Increase | Enhanced reaction kinetics lead to larger particles. |
| Increase Precursor Conc. | Increase | More silica source material is available for particle formation and growth. |
Application Protocol 2: Preparation of a Functional Silica Thin Film
This protocol describes the creation of a silica coating on a substrate using a sol-gel dip-coating method. Such films are vital for modifying surface properties, creating protective barriers, or as functional layers in biosensors and medical implants.[13]
Rationale
The objective is to create a stable sol that can be uniformly applied to a surface. An acidic catalyst (like HCl) is used here because it promotes the formation of linear or loosely branched polymer chains, which is ideal for forming smooth, dense films.[13][19] The subsequent heat treatment (curing) completes the condensation process and densifies the film.
Materials & Reagents
-
This compound
-
Isopropanol (IPA)
-
DI Water
-
Hydrochloric Acid (HCl, 0.1 M)
-
Substrates (e.g., glass slides, silicon wafers)
-
Dip-coater or spin-coater
-
Oven or furnace
Step-by-Step Methodology
-
Substrate Preparation: Thoroughly clean the substrates by sonicating in acetone, isopropanol, and DI water for 15 minutes each. Dry the substrates under a stream of nitrogen gas.
-
Sol Preparation: In a sealed glass vial, mix 5 mL of this compound with 15 mL of isopropanol.
-
Hydrolysis Initiation: Add 1 mL of 0.1 M HCl solution dropwise to the vial while stirring. The solution should remain clear.
-
Sol Aging: Seal the vial and allow the sol to age for 24 hours at room temperature with gentle stirring. This allows for partial hydrolysis and condensation to occur, increasing the viscosity to an optimal level for coating.
-
Coating Application: Immerse the cleaned substrate into the aged sol. Withdraw the substrate at a constant, controlled speed (e.g., 100 mm/min) using a dip-coater. The film thickness is primarily controlled by the withdrawal speed and sol viscosity.
-
Drying: Allow the coated substrate to air-dry for 30 minutes to evaporate the bulk of the solvent.
-
Curing/Calcination: Place the substrate in an oven and heat to 400 °C (ramp rate of 2 °C/min). Hold at 400 °C for 2 hours to densify the silica network and remove organic residues. Cool down slowly to room temperature.
Safety & Handling
This compound is a flammable liquid and vapor.[6][10] It can cause skin and serious eye irritation, and may cause respiratory irritation.[6][10]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood while wearing safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from heat sources and open flames. Keep the container tightly sealed to prevent hydrolysis from atmospheric moisture.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. Application of Ordered Porous Silica Materials in Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silica materials in drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CAS 18420-09-2: this compound [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. Buy this compound | 18420-09-2 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
- 9. materials.alfachemic.com [materials.alfachemic.com]
- 10. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. Sol–gel process - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. biomedres.us [biomedres.us]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. d-nb.info [d-nb.info]
- 17. iosrjournals.org [iosrjournals.org]
- 18. A novel method for synthesis of silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academicworks.cuny.edu [academicworks.cuny.edu]
Application Notes and Protocols for Sol-Gel Synthesis of Flexible Polysiloxane Networks Using 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Introduction: The Significance of Difunctional Disiloxane Precursors in Advanced Material Science
The sol-gel process represents a cornerstone of modern materials science, enabling the synthesis of inorganic and hybrid organic-inorganic materials with a high degree of control over their final properties.[1] While traditional sol-gel chemistry often utilizes tetra-functional precursors like tetraethoxysilane (TEOS) to create rigid, highly cross-linked silica networks, the use of di-functional organosilane precursors opens avenues for creating more flexible and tailored materials.[2] 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is a prime example of such a precursor. Its unique structure, with two hydrolyzable ethoxy groups and four non-hydrolyzable methyl groups, allows for the formation of linear, flexible polysiloxane chains. This inherent flexibility makes the resulting gels highly attractive for a range of applications, from soft robotics and dielectric elastomers to advanced drug delivery systems and biocompatible coatings for medical devices.[3][4][5]
This application note provides a comprehensive guide to the sol-gel synthesis of polysiloxane networks using this compound. We will delve into the underlying chemical principles, provide detailed experimental protocols for both acid and base-catalyzed reactions, discuss critical process parameters, and outline standard characterization techniques. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these flexible, biocompatible materials.
Chemical and Physical Properties of the Precursor
A thorough understanding of the precursor's properties is paramount for safe and effective synthesis.
| Property | Value |
| Chemical Formula | C8H22O3Si2[6] |
| Molecular Weight | 222.43 g/mol [6] |
| Appearance | Colorless Liquid[7] |
| Density | 0.883 g/mL at 25 °C[6] |
| Boiling Point | 161 °C[6] |
| Refractive Index | n20/D 1.389[6] |
| Flash Point | 43 °C (109.4 °F) - closed cup[6] |
The Sol-Gel Chemistry of this compound
The sol-gel process, in this context, is a two-step reaction: hydrolysis followed by condensation.
-
Hydrolysis: The process is initiated by the hydrolysis of the ethoxy groups (-OC2H5) in the presence of water and a catalyst (either an acid or a base). This reaction replaces the ethoxy groups with hydroxyl groups (silanols, -OH), producing ethanol as a byproduct.[1]
[C2H5OSi(CH3)2]2O + 2H2O --(Catalyst)--> [HOSi(CH3)2]2O + 2C2H5OH
-
Condensation: The newly formed silanol groups are highly reactive and undergo condensation reactions to form siloxane bonds (Si-O-Si), linking the precursor molecules together and releasing water. This process leads to the formation of progressively larger polymer chains.
n[HOSi(CH3)2]2O --> {-[Si(CH3)2-O-Si(CH3)2-O]n-} + nH2O
The choice of catalyst (acid or base) significantly influences the relative rates of hydrolysis and condensation, thereby dictating the structure and properties of the final gel.
Catalysis and its Impact on Gel Structure
-
Acid Catalysis: Under acidic conditions, the hydrolysis reaction is typically fast, while the condensation reaction is slower and tends to favor the formation of linear or lightly branched polymer chains. This results in a more open and less dense gel network.
-
Base Catalysis: In contrast, base catalysis promotes a slower hydrolysis rate and a much faster condensation rate. This leads to the formation of more highly branched and compact, particle-like structures that eventually link to form the gel network.
Experimental Protocols
Safety Precautions: this compound is a flammable liquid and can cause serious eye irritation.[6][8] It is also known to cause skin and respiratory irritation.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves (neoprene or nitrile rubber), and a lab coat.[7] The precursor reacts with moisture in the air to liberate ethanol, so it is important to keep containers tightly sealed when not in use.[7]
Materials and Equipment
-
This compound (≥97% purity)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl, as a 1 M solution) or Ammonium hydroxide (NH4OH, as a 1 M solution)
-
Glass vials or beakers
-
Magnetic stirrer and stir bars
-
Pipettes
-
Parafilm or other suitable sealing material
-
Drying oven
Protocol 1: Acid-Catalyzed Synthesis
This protocol is designed to produce a more linear and flexible polysiloxane network.
-
Precursor Solution Preparation: In a clean, dry glass vial, add 10 mL of ethanol. To this, add 5 mL of this compound. Seal the vial and stir the solution for 5 minutes to ensure homogeneity.
-
Hydrolysis Initiation: In a separate vial, prepare the hydrolysis solution by mixing 1 mL of deionized water with 0.5 mL of 1 M hydrochloric acid.
-
Reaction Mixture: While stirring the precursor solution, slowly add the hydrolysis solution dropwise. After complete addition, seal the vial with parafilm and continue stirring at room temperature for 24-48 hours. Gelation time will vary depending on the specific conditions.
-
Aging: Once a gel has formed (i.e., the solution no longer flows when the vial is tilted), allow the gel to age in the sealed container for another 24 hours at room temperature. This step strengthens the siloxane network.
-
Drying: To obtain a dry gel (xerogel), unseal the vial and place it in a drying oven at 60-80 °C. The drying process should be gradual to prevent cracking of the gel.
Protocol 2: Base-Catalyzed Synthesis
This protocol will yield a more branched and potentially more robust polysiloxane network.
-
Precursor Solution Preparation: Follow step 1 from the acid-catalyzed protocol.
-
Hydrolysis Initiation: In a separate vial, prepare the hydrolysis solution by mixing 1 mL of deionized water with 0.5 mL of 1 M ammonium hydroxide.
-
Reaction Mixture: While stirring the precursor solution, slowly add the hydrolysis solution dropwise. After complete addition, seal the vial and continue stirring at room temperature. Gelation is typically faster under basic conditions.
-
Aging: Once gelation occurs, age the gel in the sealed container for 24 hours at room temperature.
-
Drying: Dry the gel as described in the acid-catalyzed protocol.
Visualizing the Sol-Gel Process
The following diagram illustrates the key stages of the sol-gel synthesis using this compound.
Caption: Key stages of the sol-gel process.
Characterization of the Polysiloxane Gel
Several analytical techniques can be employed to characterize the structure and properties of the synthesized polysiloxane gel.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is invaluable for monitoring the progress of the sol-gel reaction. Key spectral features to observe include:
-
The disappearance of the Si-O-C stretching vibration (around 1080-1100 cm⁻¹) from the ethoxy groups of the precursor.
-
The appearance of a broad band corresponding to Si-OH stretching (around 3200-3600 cm⁻¹) of the silanol intermediates.
-
The formation and strengthening of the broad Si-O-Si stretching band (around 1000-1100 cm⁻¹), indicating the formation of the polysiloxane network.[9][10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is a powerful tool for providing detailed information about the local chemical environment of the silicon atoms and the degree of condensation. Different silicon environments (e.g., unreacted precursor, chain ends, and fully condensed units within the polymer chain) will have distinct chemical shifts.[11][12]
-
Scanning Electron Microscopy (SEM): SEM can be used to visualize the surface morphology and microstructure of the dried xerogel, providing insights into its porosity and particle/network structure.
-
Thermogravimetric Analysis (TGA): TGA can assess the thermal stability of the polysiloxane gel and quantify the amount of residual solvent and organic functional groups.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Gelation or Very Slow Gelation | - Insufficient water or catalyst.- Low reaction temperature. | - Increase the amount of water or catalyst.- Gently warm the reaction mixture (e.g., to 40-50 °C). |
| Rapid, Uncontrolled Gelation/Precipitation | - Excessive catalyst concentration.- High reaction temperature. | - Reduce the catalyst concentration.- Perform the reaction at a lower temperature or in an ice bath. |
| Cracked Xerogel After Drying | - Drying too quickly. | - Dry the gel more slowly at a lower temperature.- Consider solvent exchange with a lower surface tension solvent before drying. |
| Opaque or Cloudy Gel | - Phase separation due to immiscibility of components. | - Use a co-solvent (e.g., tetrahydrofuran) to improve miscibility.- Adjust the water-to-precursor ratio. |
Applications in Research and Drug Development
The flexible and biocompatible nature of polysiloxane gels derived from this compound makes them promising candidates for a variety of applications:
-
Controlled Drug Delivery: The porous network of the gel can be loaded with therapeutic agents, allowing for their sustained release over time. The release kinetics can be tuned by modifying the gel's cross-link density and porosity.[13][14]
-
Biomaterial Coatings: These gels can be used to coat medical implants and devices to improve their biocompatibility and reduce inflammatory responses.[5]
-
Tissue Engineering Scaffolds: The soft and flexible nature of the gels can mimic the mechanical properties of soft tissues, making them suitable as scaffolds for cell growth and tissue regeneration.
-
Sensors and Actuators: The dielectric properties of these elastomers make them suitable for use in flexible electronic devices, sensors, and actuators.[3][15][16]
Conclusion
The sol-gel synthesis using this compound offers a versatile and controllable method for producing flexible polysiloxane networks. By carefully controlling the reaction conditions, particularly the choice and concentration of the catalyst, researchers can tailor the material's properties to suit a wide range of advanced applications. This application note provides a solid foundation for scientists and engineers to explore the potential of these unique materials in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. smartitn.wordpress.com [smartitn.wordpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 97 18420-09-2 [sigmaaldrich.com]
- 7. gelest.com [gelest.com]
- 8. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]
- 10. gelest.com [gelest.com]
- 11. researchgate.net [researchgate.net]
- 12. Versatile composite hydrogels for drug delivery and beyond - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of polysiloxane elastomers modified with sulfonyl side groups and their electromechanical response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of polysiloxane elastomers modified with sulfonyl side groups and their electromechanical response - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Surface Modification with 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Introduction: Harnessing the Power of Disiloxanes for Tailored Surface Properties
In the realms of advanced materials, biotechnology, and drug delivery, the ability to precisely control the surface properties of substrates is paramount. Surface modification can dictate biocompatibility, modulate protein adsorption, enhance lubricity, and create hydrophobic barriers. Among the vast arsenal of surface modification agents, organosilanes stand out for their ability to form robust, covalent bonds with a variety of inorganic substrates.
This guide provides a comprehensive overview and detailed protocols for the use of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS: 18420-09-2) for surface modification. This particular disiloxane is an excellent candidate for creating well-defined, hydrophobic surfaces due to its short-chain length and reactive ethoxy groups. Its unique structure, featuring a flexible siloxane backbone, allows for the formation of uniform, low-energy surfaces.[1][2]
These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule to achieve specific surface characteristics. We will delve into the underlying chemical principles, provide step-by-step protocols for both solution and vapor-phase deposition, and detail the essential characterization techniques to validate the success of your surface modification.
Core Principles: The Chemistry of Silanization
The surface modification process using this compound hinges on a two-step hydrolysis and condensation reaction. This process is most effective on substrates rich in hydroxyl (-OH) groups, such as glass, silicon wafers, and many metal oxides.
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the siloxane are hydrolyzed in the presence of trace amounts of water to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acid or base.
-
Condensation: The newly formed silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable, covalent siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups on different disiloxane molecules can condense with each other, leading to a cross-linked network on the surface.
The tetramethyl backbone of the molecule is oriented away from the surface, presenting a low-energy, hydrophobic interface.
Experimental Workflows & Protocols
Diagram of the General Experimental Workflow
Caption: General workflow for surface modification.
Protocol 1: Solution-Phase Deposition on Glass or Silicon Substrates
This protocol is ideal for achieving a uniform hydrophobic coating on planar substrates like microscope slides or silicon wafers.
Materials and Equipment:
-
This compound (CAS: 18420-09-2)
-
Anhydrous Toluene
-
Ethanol (ACS grade)
-
Acetone (ACS grade)
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Glass or silicon substrates
-
Glass staining jars with lids
-
Ultrasonic bath
-
Oven or hot plate
-
Nitrogen gas source
-
Contact angle goniometer
-
X-ray Photoelectron Spectrometer (XPS) (optional)
-
Fourier-Transform Infrared Spectrometer (FTIR) with ATR accessory (optional)
Step-by-Step Methodology:
-
Substrate Cleaning and Activation (Critical Step):
-
Place substrates in a staining jar and sonicate in acetone for 15 minutes.
-
Decant the acetone and replace with ethanol. Sonicate for another 15 minutes.
-
Rinse thoroughly with DI water.
-
Piranha Etching (for glass and silicon): In a fume hood, with appropriate personal protective equipment (PPE), immerse the substrates in freshly prepared Piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.
-
Carefully decant the Piranha solution and rinse the substrates extensively with DI water.
-
Dry the substrates under a stream of nitrogen and then bake in an oven at 110°C for at least 30 minutes to ensure a fully hydroxylated and dry surface.
-
-
Silanization Solution Preparation:
-
In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container. For example, add 2 mL of the disiloxane to 98 mL of anhydrous toluene.
-
-
Deposition:
-
Immerse the cleaned and activated substrates in the silanization solution.
-
Seal the container to prevent moisture ingress and leave at room temperature for 2-4 hours. For a more robust coating, the reaction can be carried out at 60°C for 1 hour.
-
-
Rinsing:
-
Remove the substrates from the silanization solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.
-
Follow with a rinse in ethanol and then DI water.
-
-
Curing:
-
Dry the substrates under a stream of nitrogen.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane layer.
-
-
Characterization:
-
Contact Angle Goniometry: Measure the static water contact angle. A successful hydrophobic modification should result in a contact angle significantly greater than that of the cleaned, uncoated substrate.
-
XPS Analysis: Acquire high-resolution spectra of the Si 2p, O 1s, and C 1s regions. The presence of a strong Si 2p signal corresponding to the siloxane and a significant C 1s signal from the methyl groups will confirm the presence of the coating.
-
FTIR-ATR Spectroscopy: Look for the appearance of characteristic peaks for Si-O-Si stretching (around 1000-1100 cm⁻¹) and C-H stretching from the methyl groups (around 2960 cm⁻¹).[3][4]
-
Protocol 2: Vapor-Phase Deposition
Vapor-phase deposition is advantageous for coating complex geometries and can result in thinner, more uniform monolayers.
Materials and Equipment:
-
Same as Protocol 1, with the addition of a vacuum desiccator and a vacuum pump.
Step-by-Step Methodology:
-
Substrate Cleaning and Activation:
-
Follow Step 1 from Protocol 1.
-
-
Deposition Setup:
-
Place the cleaned and activated substrates in a vacuum desiccator.
-
In a small, open vial, place a few drops (e.g., 100-200 µL) of this compound inside the desiccator, ensuring it is not in direct contact with the substrates.
-
-
Deposition:
-
Evacuate the desiccator using a vacuum pump for 15-30 minutes to facilitate the vaporization of the silane.
-
Close the desiccator valve and leave the substrates exposed to the silane vapor for 2-12 hours at room temperature. The deposition time can be optimized based on the desired coating thickness and hydrophobicity.
-
-
Rinsing and Curing:
-
Vent the desiccator in a fume hood.
-
Remove the substrates and rinse with anhydrous toluene, followed by ethanol.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
-
Characterization:
-
Follow Step 6 from Protocol 1.
-
Data Presentation and Expected Outcomes
The success of the surface modification can be quantified by the change in surface properties. The following table provides a summary of expected outcomes for the modification of a glass substrate.
| Parameter | Unmodified Glass (Post-Cleaning) | Modified Glass (Post-Curing) |
| Water Contact Angle | < 20° | > 90° |
| Surface Energy | High | Low |
| XPS Si 2p Peak | Primarily SiO₂ | Additional peak for Si-O-Si (siloxane) |
| XPS C 1s Peak | Minimal or absent | Prominent peak corresponding to C-H/C-Si |
| FTIR-ATR Peaks | -OH stretching (~3400 cm⁻¹) | Si-O-Si stretching (~1000-1100 cm⁻¹), C-H stretching (~2960 cm⁻¹) |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle | Incomplete surface cleaning/activation; degraded silane; insufficient reaction time. | Ensure thorough cleaning; use fresh silane from a sealed container; increase reaction time or temperature. |
| Hazy or Uneven Coating | Silane polymerization in solution due to moisture; excessive silane concentration. | Use anhydrous solvents; prepare fresh silane solution; reduce silane concentration. |
| Poor Adhesion/Durability | Incomplete curing; insufficient surface hydroxyl groups. | Increase curing time or temperature; ensure proper surface activation. |
Diagram of the Silanization Reaction Mechanism
Caption: Silanization reaction mechanism.
Conclusion
This compound is a highly effective reagent for creating hydrophobic surfaces on hydroxylated substrates. The protocols outlined in this guide provide a robust framework for achieving consistent and durable surface modifications. As with any surface chemistry protocol, meticulous substrate preparation is the cornerstone of success. Researchers are encouraged to optimize parameters such as silane concentration, reaction time, and curing conditions to meet the specific demands of their applications. The characterization techniques described herein are essential for validating the modification process and ensuring the desired surface properties are achieved.
References
The Role of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane in Advanced Silicone Polymer Synthesis
An Application and Protocol Guide for Researchers
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane in the synthesis of silicone polymers. This guide elucidates the core chemical principles, offers field-proven insights into experimental design, and presents detailed protocols for its use as a chain extender, a precursor for cross-linked networks, and a surface modification agent.
Introduction: A Versatile Building Block in Silicone Chemistry
This compound is a linear alkoxysilane compound featuring a central siloxane (Si-O-Si) bond flanked by two silicon atoms. Each silicon atom is substituted with two methyl groups and one hydrolyzable ethoxy group.[1][2] This unique structure makes it an invaluable difunctional precursor in silicone polymer chemistry.[3] Its reactivity is primarily governed by the hydrolysis and subsequent condensation of its ethoxy groups, a process that liberates ethanol and forms stable siloxane linkages—the backbone of all silicone materials.[3][4]
This guide explores its utility beyond that of a simple chemical intermediate, focusing on its role in controlling polymer chain length, creating tailored network structures, and modifying material surfaces.
| Physicochemical Properties | |
| CAS Number | 18420-09-2[1] |
| Molecular Formula | C₈H₂₂O₃Si₂[5] |
| Molecular Weight | 222.43 g/mol [1] |
| Appearance | Colorless Liquid[4] |
| Density | 0.883 g/mL at 25 °C[1] |
| Boiling Point | 161 °C[1] |
| Refractive Index | n20/D 1.389[1] |
| Flash Point | 43 °C (109.4 °F)[1] |
Core Mechanistic Principles: Hydrolysis and Condensation
The utility of this compound in polymer synthesis is rooted in two fundamental, sequential reactions: hydrolysis and condensation.[3][6]
-
Hydrolysis: In the presence of water, the silicon-ethoxy (Si-OEt) bonds are cleaved to form silicon-hydroxyl (Si-OH) groups, known as silanols, with ethanol as a byproduct.[3] This reaction can be catalyzed by either an acid or a base.
-
Condensation: The newly formed, reactive silanol groups then condense with each other or with remaining ethoxy groups to form stable, flexible siloxane (Si-O-Si) bonds. This step either extends a polymer chain or creates a cross-link, releasing water or ethanol, respectively.[7]
The kinetics of these reactions are heavily influenced by factors such as pH, catalyst type, solvent, and temperature, allowing for precise control over the final polymer structure.[8][9]
Application I: Chain Extender and Molecular Weight Control
In polymerization reactions, controlling the chain length is critical to achieving desired material properties such as viscosity, elasticity, and tensile strength. This compound can function as a "chain extender" or, in some contexts, as a component of an end-blocking strategy to regulate the molecular weight of silicone polymers.[10][11] When introduced into a polymerization with other siloxane precursors, it incorporates a defined, short, and flexible disiloxane unit into the polymer backbone.[12]
This is particularly useful in polycondensation reactions or in conjunction with ring-opening polymerization (ROP) of cyclic siloxanes like octamethylcyclotetrasiloxane (D₄).[9][13] By controlling the stoichiometric ratio of the cyclic monomer to the disiloxane chain extender, the average molecular weight of the resulting polymer can be precisely managed.
Protocol 1: Synthesis of a Low-Molecular-Weight Silicone Oil
This protocol details the acid-catalyzed equilibration reaction between a cyclic siloxane monomer and this compound to produce a silicone oil of a target molecular weight.
Materials:
-
Octamethylcyclotetrasiloxane (D₄)
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or an acidic clay catalyst
-
Toluene (Anhydrous)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with octamethylcyclotetrasiloxane (D₄) and this compound. The molar ratio will determine the final molecular weight. For example, a 10:1 ratio of D₄ to disiloxane will theoretically yield a polymer with a degree of polymerization around 40 (4 repeating units per D₄ molecule).
-
Solvent Addition: Add anhydrous toluene to achieve a 50% (w/w) solution.
-
Catalysis: Begin stirring and slowly add the acid catalyst (e.g., 0.1 wt% H₂SO₄) to the mixture.
-
Polymerization: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. The viscosity of the solution will increase as polymerization proceeds. Monitor the reaction progress by periodically measuring the viscosity or analyzing aliquots via GPC.
-
Neutralization: Cool the mixture to room temperature. Neutralize the acid catalyst by adding an excess of sodium bicarbonate and stirring vigorously for 1 hour.
-
Workup: Filter the mixture to remove the sodium bicarbonate and catalyst residue. Wash the organic phase with deionized water multiple times until the aqueous layer is neutral.
-
Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the clear silicone oil.
Application II: Precursor for Cross-Linked Silicone Networks
The difunctional nature of this compound allows it to act as a building block for cross-linked silicone materials, such as elastomers and resins. Through the sol-gel process, hydrolysis and condensation reactions transform the liquid precursor into a solid, three-dimensional network.[7]
When used alone, it forms a linear polymer. However, when co-polymerized with trifunctional or tetrafunctional alkoxysilanes (e.g., methyltrimethoxysilane or tetraethoxysilane), it helps to form a cross-linked structure. The disiloxane imparts flexibility to the network, reducing brittleness compared to networks formed exclusively from precursors with higher functionality.
Protocol 2: Preparation of a Flexible Silicone Film
This protocol describes the formulation and curing of a silicone elastomer film using this compound as a flexible cross-linker in combination with a more rigid cross-linking agent.
| Component | Function | Example Molar Ratio |
| α,ω-Dihydroxy-terminated PDMS | Polymer Backbone | 1.0 |
| This compound | Flexible Cross-linker | 0.8 |
| Methyltrimethoxysilane (MTMS) | Rigid Cross-linker | 0.2 |
| Dibutyltin Dilaurate | Condensation Catalyst[8] | 0.01 |
| Toluene or Xylene | Solvent | q.s. |
Procedure:
-
Pre-polymer Mixing: In a clean beaker, thoroughly mix the α,ω-dihydroxy-terminated polydimethylsiloxane (PDMS), this compound, and methyltrimethoxysilane (MTMS). Add solvent to adjust viscosity if necessary.
-
Catalyst Addition: Add the dibutyltin dilaurate catalyst to the mixture and stir vigorously for 2-3 minutes until homogeneous. This initiates the cross-linking reaction.
-
Casting: Pour the catalyzed mixture onto a flat, non-stick surface (e.g., a PTFE-coated plate) and draw down to a uniform thickness using a film applicator.
-
Curing: Place the cast film in a ventilated oven at 70°C for 2 hours, or allow it to cure at room temperature for 24 hours. The ethoxy and hydroxyl groups will condense, forming a solid, cross-linked elastomer.
-
De-molding: Once fully cured, carefully peel the flexible silicone film from the substrate.
Application III: Hydrophobic Surface Modification
Alkoxysilanes are widely used to modify the surfaces of materials that possess hydroxyl groups, such as glass, silica, and certain metal oxides.[14] This process, known as silanization, covalently bonds a silane layer to the substrate, altering its surface properties.[14] this compound can be used to render hydrophilic surfaces hydrophobic. Upon hydrolysis, its silanol groups react with the surface -OH groups, anchoring the molecule. Subsequent condensation reactions can form a thin, cross-linked polysiloxane layer, presenting a low-energy, water-repellent surface composed of methyl groups.
Protocol 3: Hydrophobic Surface Treatment of Glass Slides
This protocol provides a method for creating a durable, hydrophobic coating on standard glass microscope slides.
Materials:
-
Glass microscope slides
-
Piranha solution (H₂SO₄ and H₂O₂) - EXTREME CAUTION REQUIRED
-
Deionized water
-
Ethanol
-
This compound
-
Anhydrous Toluene
-
Acetic Acid (Glacial)
Procedure:
-
Surface Activation (Hydroxylation):
-
Clean the glass slides thoroughly with soap and water, then rinse with deionized water and ethanol.
-
Safety First: In a chemical fume hood and wearing appropriate PPE (face shield, acid-resistant gloves, lab coat), immerse the slides in Piranha solution for 15-30 minutes to clean and hydroxylate the surface.
-
Carefully remove the slides and rinse extensively with deionized water. Dry the slides under a stream of nitrogen.
-
-
Preparation of Silanization Solution: In a moisture-free container, prepare a 2% (v/v) solution of this compound in anhydrous toluene. Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to promote hydrolysis.
-
Deposition: Immerse the activated, dry glass slides in the silanization solution for 1 hour at room temperature. The ethoxy groups will hydrolyze and react with the surface hydroxyl groups.
-
Rinsing: Remove the slides from the solution and rinse sequentially with toluene and then ethanol to remove any unbound silane.
-
Curing: Place the coated slides in an oven at 110°C for 30 minutes to drive the condensation reaction, forming a stable, cross-linked siloxane layer on the surface.
-
Verification: After cooling, test the hydrophobicity by applying a drop of water to the surface. The water should bead up with a high contact angle.
Safety and Handling
This compound is a flammable liquid and vapor.[1][15] It should be handled away from heat, sparks, and open flames. It is known to cause skin and serious eye irritation.[15]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Keep the container tightly closed when not in use.
-
Hydrolysis Byproduct: Be aware that this compound reacts with moisture to liberate ethanol.[4] This can create pressure in sealed containers and introduces the hazards associated with ethanol.
Conclusion
This compound is a highly versatile and functional molecule in the field of silicone polymer science. Its well-defined structure and predictable reactivity through hydrolysis and condensation allow for its application in diverse areas. Researchers can leverage this compound to precisely control polymer molecular weight, engineer flexible cross-linked networks, and functionalize surfaces to achieve desired properties like hydrophobicity. The protocols provided herein serve as a foundational guide for harnessing the full potential of this important synthetic building block.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Buy this compound | 18420-09-2 [smolecule.com]
- 4. gelest.com [gelest.com]
- 5. lookchem.com [lookchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. reaxis.com [reaxis.com]
- 9. cdm21054.contentdm.oclc.org [cdm21054.contentdm.oclc.org]
- 10. expresspolymlett.com [expresspolymlett.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Low-modulus siloxane-based polyurethanes. I. Effect of the chain extender 1,3-bis(4-hydroxybutyl)1,1,3,3-tetramethyldisiloxane (BHTD) on properties and morphology | Semantic Scholar [semanticscholar.org]
- 13. Large-scale synthesis of polydimethylsiloxane as vitreous replacement applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mnt509.cankaya.edu.tr [mnt509.cankaya.edu.tr]
- 15. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrosilylation with 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Introduction: The Versatility of Alkoxy-Functionalized Disiloxanes in Material Science and Organic Synthesis
Hydrosilylation stands as a cornerstone of organosilicon chemistry, enabling the formation of stable silicon-carbon bonds through the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond. This atom-economical reaction is pivotal in the synthesis of a vast array of functionalized silanes and silicones. 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is a particularly valuable reagent in this class of transformations. Its bifunctional nature, possessing two reactive Si-H moieties, allows for its use as a cross-linking agent in the formulation of silicone elastomers and resins. Furthermore, the ethoxy groups offer a handle for subsequent chemical modifications, such as hydrolysis and condensation, to build more complex polymeric architectures.[1] The thermal stability and low surface energy imparted by the siloxane backbone make it a desirable component in the development of advanced coatings, sealants, and dielectric materials.[1] This document provides a detailed experimental protocol for the hydrosilylation of a model terminal alkene using this compound, with a focus on the underlying chemical principles and practical considerations for researchers in materials science and drug development.
Reaction Mechanism and Catalyst Selection
The platinum-catalyzed hydrosilylation of alkenes is widely accepted to proceed via the Chalk-Harrod mechanism. This catalytic cycle is initiated by the oxidative addition of the Si-H bond of this compound to the low-valent platinum(0) catalyst. The resulting silyl-platinum(II)-hydride complex then coordinates the alkene. Subsequent migratory insertion of the alkene into the platinum-hydride bond is a key step, which can proceed in two ways, leading to either the anti-Markovnikov (β-addition) or the Markovnikov (α-addition) product. For terminal alkenes, the anti-Markovnikov product, where the silicon atom adds to the terminal carbon, is typically favored. The final step is the reductive elimination of the organosilicon product, which regenerates the active platinum(0) catalyst.
Among the plethora of catalysts available, Karstedt's catalyst, a platinum(0)-divinyltetramethyldisiloxane complex, is renowned for its high activity at low concentrations and mild reaction temperatures.[2] Its high solubility in common organic solvents and silicone-based systems makes it an excellent choice for achieving homogeneous catalysis.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | 18420-09-2 | C8H22O3Si2 | 222.43 | Boiling Point: 161 °C, Density: 0.883 g/mL |
| 1-Octene | 111-66-0 | C8H16 | 112.21 | Boiling Point: 121 °C, Density: 0.715 g/mL |
| Karstedt's Catalyst | 68478-92-2 | Pt2((CH2=CH)Si(CH3)2)2O)3 | ~1000 | Platinum(0) complex in xylene or vinylsiloxane |
| Anhydrous Toluene | 108-88-3 | C7H8 | 92.14 | Dry, high-purity solvent |
| Deuterated Chloroform (CDCl3) | 865-49-6 | CDCl3 | 120.38 | For NMR analysis |
Experimental Workflow Diagram
Caption: Experimental workflow for the hydrosilylation reaction.
Detailed Experimental Protocol: Hydrosilylation of 1-Octene
1. Preparation of the Reaction Setup:
-
A 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer, is assembled.
-
The entire apparatus is flame-dried under a stream of dry nitrogen to remove any adsorbed moisture and then allowed to cool to room temperature under a positive pressure of nitrogen. This is crucial as both the catalyst and the Si-H bonds are sensitive to moisture.[3]
2. Charging the Reaction Flask:
-
The flask is charged with 1-octene (5.61 g, 50 mmol, 1.0 equivalent) and anhydrous toluene (20 mL).
-
To this solution, Karstedt's catalyst (0.01 mmol Pt, typically a 2% solution in xylene) is added via syringe. The amount of catalyst can be adjusted based on the desired reaction rate, but a platinum loading of 10-50 ppm relative to the reactants is a good starting point.
3. Addition of this compound:
-
This compound (5.56 g, 25 mmol, 0.5 equivalents, assuming reaction at both Si-H bonds) is dissolved in anhydrous toluene (10 mL) and transferred to the dropping funnel.
-
The disiloxane solution is added dropwise to the stirred reaction mixture over a period of 30 minutes. A slight exotherm may be observed. The controlled addition is important to manage the reaction rate and prevent a rapid temperature increase.
4. Reaction Monitoring:
-
After the addition is complete, the reaction mixture is heated to 60 °C using an oil bath.
-
The progress of the reaction is monitored by taking small aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The disappearance of the starting materials (1-octene and the disiloxane) and the appearance of the product peak will indicate the reaction's progression. Alternatively, ¹H NMR spectroscopy can be used to monitor the disappearance of the Si-H proton signal around 4.7 ppm.[2]
5. Work-up and Purification:
-
Once the reaction is complete (typically after 2-4 hours, as indicated by monitoring), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to remove any unreacted starting materials and the catalyst residues, affording the desired 1,3-bis(octyl)-1,3-diethoxy-1,1,3,3-tetramethyldisiloxane as a colorless oil.
6. Product Characterization:
-
The structure of the purified product is confirmed by standard spectroscopic methods:
-
¹H NMR (CDCl₃): Expect to see the disappearance of the vinyl protons from 1-octene and the Si-H proton of the starting disiloxane. New signals corresponding to the octyl chain attached to the silicon atoms will appear.
-
¹³C NMR (CDCl₃): Confirmation of the carbon skeleton of the product.
-
FT-IR: Disappearance of the Si-H stretching vibration (around 2100-2200 cm⁻¹) and the C=C stretching of the alkene.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | - Inactive catalyst- Presence of inhibitors (e.g., moisture, oxygen)- Insufficient temperature | - Use fresh, active catalyst.- Ensure all glassware is dry and the reaction is run under a strict inert atmosphere.- Gradually increase the reaction temperature, monitoring for any changes. |
| Formation of Byproducts | - Isomerization of the alkene- Side reactions of functional groups | - Use a more selective catalyst or lower the reaction temperature.- Protect sensitive functional groups on the alkene substrate prior to hydrosilylation. |
| Low Yield | - Incomplete reaction- Loss of product during work-up | - Extend the reaction time or increase the catalyst loading.- Optimize the purification method (e.g., distillation conditions). |
Safety Precautions
-
This compound: This compound is a flammable liquid and can cause skin and eye irritation.[4][5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Keep away from heat, sparks, and open flames.[3]
-
Karstedt's Catalyst: Platinum catalysts can be sensitizers. Avoid inhalation and skin contact.
-
Anhydrous Solvents: Toluene is flammable and toxic. Handle with care in a fume hood.
-
General: The hydrosilylation reaction can be exothermic. Proper temperature control is essential, especially on a larger scale.
Conclusion
This application note provides a comprehensive and practical guide for performing hydrosilylation reactions with this compound. By understanding the underlying principles of the reaction mechanism, catalyst selection, and experimental parameters, researchers can effectively utilize this versatile reagent to synthesize a wide range of functionalized organosilicon compounds for various applications in materials science and synthetic chemistry. The provided protocol, along with the troubleshooting and safety guidelines, serves as a robust starting point for further exploration and optimization of this powerful chemical transformation.
References
Application Note: 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane for the Formulation of Crosslinked Polymer Networks
Abstract & Introduction
The strategic crosslinking of polymers is a cornerstone of advanced materials science, transforming linear macromolecules into robust, three-dimensional networks with enhanced mechanical, thermal, and chemical properties.[1][2] These materials are indispensable in fields ranging from microelectronics to regenerative medicine. This guide focuses on 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS: 18420-09-2), a versatile and efficient crosslinking agent, particularly for silicone-based polymers.[3][4]
Unlike crosslinking systems that rely on high-energy initiation (e.g., peroxide cures) or complex multi-component reactions (e.g., platinum-catalyzed hydrosilylation), this compound operates via a controlled, moisture-initiated condensation cure mechanism.[3][5] This process is highly valuable for applications requiring ambient temperature curing, optical clarity, and biocompatibility, making it particularly relevant for researchers in materials science and drug development.
This document provides a comprehensive overview of the crosslinking mechanism, detailed experimental protocols for creating and characterizing crosslinked polydimethylsiloxane (PDMS) networks, and insights into its application for creating drug delivery matrices.
Physicochemical Properties of the Crosslinking Agent
This compound is a linear disiloxane functionalized with reactive ethoxy groups.[3][6] Its structure and properties are ideal for its role as a crosslinker, offering good solubility in common organic solvents and a predictable reaction pathway.[7]
| Property | Value | Reference(s) |
| CAS Number | 18420-09-2 | [4][8][9] |
| Molecular Formula | C₈H₂₂O₃Si₂ | [3][6][10] |
| Molecular Weight | 222.43 g/mol | [8][9][10] |
| Appearance | Colorless Liquid | [7][11] |
| Density | 0.883 g/mL at 25 °C | [4][8] |
| Boiling Point | 161 - 183 °C | [4][8] |
| Flash Point | 43 °C (Closed Cup) | [8] |
| Refractive Index | n20/D 1.389 | [4][8] |
The Crosslinking Mechanism: Hydrolysis and Condensation
The efficacy of this compound as a crosslinker is rooted in a two-step reaction sequence that is characteristic of alkoxysilanes.[3][5] This process converts the liquid pre-polymer mixture into a solid elastomeric network.
-
Hydrolysis: The process is initiated by the presence of water (typically ambient moisture). The ethoxy groups (Si-O-C₂H₅) on the crosslinker undergo nucleophilic attack by water, leading to the formation of reactive silanol groups (Si-OH) and liberating ethanol as a byproduct.[3][7] This reaction can be accelerated by acid or base catalysts.
-
Condensation: The newly formed, highly reactive silanol groups on the crosslinker then condense with other silanol groups present on adjacent polymer chains (e.g., hydroxyl-terminated PDMS). This condensation reaction forms stable, flexible siloxane (Si-O-Si) bridges, which constitute the crosslinks of the polymer network.[3] Water is released as a byproduct in this step.
This mechanism provides a controlled cure profile, as the reaction rate can be modulated by humidity, temperature, and catalysis.
Protocol 1: Formulation of a Crosslinked PDMS Elastomer
This protocol details the preparation of a standard crosslinked PDMS film, a foundational procedure for creating silicone-based devices, coatings, or drug delivery systems.
4.1 Materials & Equipment
-
Polymer: Hydroxyl-terminated polydimethylsiloxane (PDMS-OH, viscosity 500-1,000 cSt)
-
Crosslinking Agent: this compound (≥97% purity)[8]
-
Catalyst: Dibutyltin dilaurate (DBTDL) solution (10 wt.% in toluene)
-
Solvent (Optional): Toluene or Hexane (for viscosity reduction)
-
Equipment:
-
Glass vials or beakers
-
Magnetic stirrer and stir bars
-
Vacuum desiccator/chamber
-
Petri dish or casting mold (e.g., Teflon)
-
Gravity convection oven
-
Analytical balance
-
4.2 Experimental Workflow
4.3 Step-by-Step Procedure
-
Preparation: In a clean glass beaker, weigh 10.0 g of hydroxyl-terminated PDMS. If a lower viscosity is desired for casting, a minimal amount of toluene can be added and mixed until homogeneous.
-
Crosslinker Addition: Add 0.5 g (5 phr) of this compound to the PDMS. The ratio of crosslinker to polymer is a critical parameter that dictates the final properties of the elastomer.
-
Initial Mixing: Mix the components using a magnetic stirrer for 5 minutes at a moderate speed to ensure uniform dispersion of the crosslinker.
-
Catalysis: Add 2-3 drops of the DBTDL catalyst solution. The catalyst significantly accelerates the condensation reaction.
-
Final Mixing: Continue mixing for another 2 minutes. The viscosity may begin to increase; this is known as the "pot life."
-
Degassing: Place the beaker in a vacuum chamber and apply vacuum to remove any air bubbles incorporated during mixing. This step is crucial for obtaining optically clear and mechanically sound films.
-
Casting: Pour the bubble-free mixture into a petri dish or a desired mold.
-
Curing: Transfer the mold to a preheated oven at 70°C for 2 hours. Curing time and temperature can be adjusted to control the extent of the reaction.
-
Post-Curing (Recommended): For applications requiring high purity, such as in drug delivery or medical devices, a post-cure at a higher temperature (e.g., 120°C for 1 hour) is recommended to drive the reaction to completion and remove residual ethanol and water.
-
Demolding: After cooling to room temperature, the flexible PDMS film can be carefully peeled from the mold.
4.4 Safety Precautions
-
This compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[8][12]
-
Handle the material in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Toluene is a hazardous solvent; handle with extreme care. The catalyst may be toxic; avoid direct contact.
Protocol 2: Characterization of Crosslink Density via Swelling Test
A successful crosslinking reaction results in an insoluble polymer network. The extent of crosslinking can be quantified by a swelling test, which is a self-validating system for the protocol described above. A higher crosslink density results in a more constrained network that swells less.[1][13]
5.1 Procedure
-
Cut a small, precisely weighed piece of the cured elastomer (initial mass, m_dry).
-
Immerse the sample in a good solvent for PDMS (e.g., toluene) in a sealed container for 72 hours to reach swelling equilibrium.
-
Remove the swollen sample, gently blot the surface to remove excess solvent, and immediately weigh it (swollen mass, m_swollen).
-
Calculate the swelling ratio (Q) and volume fraction of the polymer (Vᵣ):
-
Q = 1 + (ρ_polymer / ρ_solvent) * [ (m_swollen / m_dry) - 1 ]
-
Vᵣ = 1 / Q
-
-
The crosslink density (ν) can then be estimated using the Flory-Rehner equation.[13]
| Parameter | Description |
| Swelling Ratio (Q) | A measure of the volume increase upon solvent absorption. |
| Crosslink Density (ν) | The number of effective crosslinks per unit volume. |
| Molecular Weight between Crosslinks (M_c) | The average molecular weight of the polymer chains connecting two crosslink junctions. Inversely proportional to crosslink density.[13] |
Application in Drug Development: Creating a Drug-Eluting Matrix
The crosslinked PDMS network created using this compound is an excellent candidate for creating drug delivery systems (DDS).[14] Its biocompatibility and permeability make it suitable for sustained-release applications.[3]
Concept: An Active Pharmaceutical Ingredient (API) can be physically entrapped within the polymer matrix during the curing process. The release of the drug is then governed by diffusion through the crosslinked network.
Methodology Adaptation:
-
API Dispersion: The API (in fine powder form) is dispersed into the PDMS-OH (Step 1 of Protocol 1) prior to the addition of the crosslinker. The homogeneity of this dispersion is critical for uniform drug loading.
-
Crosslinking: The subsequent steps of crosslinking and curing (Steps 2-10) are followed to form the solid, drug-loaded matrix.
-
Release Profile Control: The drug release rate can be precisely tuned by modulating the crosslink density.
-
Higher Crosslinker Concentration: Leads to a denser network, smaller mesh size, and consequently, a slower drug release rate.
-
Lower Crosslinker Concentration: Results in a looser network, allowing for faster drug diffusion and release.
-
This approach allows for the rational design of polymer-based delivery systems tailored for specific therapeutic needs.[15][16]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Gummy Cure | - Insufficient catalyst or crosslinker.- Low ambient humidity.- Expired reagents. | - Increase catalyst or crosslinker concentration incrementally.- Perform curing in a controlled humidity chamber.- Use fresh reagents. |
| Bubbles in Final Elastomer | - Inadequate degassing. | - Increase vacuum time.- Perform degassing in stages (apply and release vacuum). |
| Film is Too Brittle | - Excessive crosslinker concentration. | - Reduce the phr of the crosslinker. A typical range is 2-10 phr. |
| Film is Too Soft/Weak | - Insufficient crosslinker concentration. | - Increase the phr of the crosslinker. |
Conclusion
This compound is a highly effective crosslinking agent that enables the formation of stable and versatile polymer networks through a reliable condensation cure mechanism. The protocols outlined herein provide a robust framework for researchers and drug development professionals to formulate and characterize silicone elastomers. By precisely controlling the crosslink density, the mechanical properties and drug-eluting profiles of these materials can be tailored, opening avenues for innovation in advanced coatings, medical devices, and controlled drug delivery systems.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. scienomics.com [scienomics.com]
- 3. Buy this compound | 18420-09-2 [smolecule.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- [webbook.nist.gov]
- 7. CAS 18420-09-2: this compound [cymitquimica.com]
- 8. This compound 97 18420-09-2 [sigmaaldrich.com]
- 9. This compound 97 18420-09-2 [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Crosslinked Elastomers: Structure–Property Relationships and Stress-Optical Law - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomaterials for Drug Delivery and Human Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Revolutionizing Drug Delivery: The Impact of Advanced Materials Science and Technology on Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Functionalized Siloxanes Using 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Introduction: The Versatility of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane as a Precursor
Functionalized siloxanes are a cornerstone of advanced materials science, finding applications in diverse fields from biomedical devices and drug delivery to high-performance coatings and electronics.[1][2][3][4][5] The unique properties of the siloxane backbone, such as high thermal stability, low surface tension, and biocompatibility, make it an ideal scaffold for chemical modification.[6][7] this compound stands out as a particularly advantageous precursor for the synthesis of these tailored materials. Its reactive ethoxy groups are amenable to hydrolysis and condensation reactions, providing a straightforward pathway to introduce a variety of functional moieties.[6] This document provides detailed protocols and technical insights for the synthesis of functionalized siloxanes, leveraging the unique reactivity of this versatile disiloxane.
Core Synthetic Strategies
The functionalization of this compound primarily relies on two key reaction pathways:
-
Hydrolysis and Condensation: The ethoxy groups can be hydrolyzed to form reactive silanol (Si-OH) groups. These silanols can then undergo condensation with other silanols or with functionalized alkoxysilanes to form stable siloxane bonds, effectively incorporating the desired functionality.[6][8]
-
Hydrosilylation: While this compound itself does not contain Si-H bonds for direct hydrosilylation, it can be used as a building block to first create a hydride-terminated siloxane. This intermediate can then undergo a platinum-catalyzed hydrosilylation reaction with an unsaturated molecule (e.g., containing a vinyl or allyl group) to introduce a wide range of functionalities.[9][10][11][12]
The choice of synthetic route is dictated by the desired functional group and the overall architecture of the target molecule.
PART 1: Synthesis of Vinyl-Terminated Disiloxane
Vinyl-functionalized siloxanes are crucial intermediates for creating cross-linked silicone elastomers and for further modification via thiol-ene "click" chemistry.[9][13] This protocol details the synthesis of a vinyl-terminated disiloxane via a co-hydrolysis and condensation reaction.
Experimental Protocol 1: Synthesis of 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane
Objective: To replace the ethoxy groups of this compound with vinyl groups.
Reaction Scheme:
References
- 1. SinodosChemistry - Amino functional polysiloxanes synthetic pathways [sinodoschemistry.com]
- 2. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mddionline.com [mddionline.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 18420-09-2 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. ichp.vot.pl [ichp.vot.pl]
- 9. How is Vinyl Terminated Silicone Fluid produced? - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]
- 10. mdpi.com [mdpi.com]
- 11. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]
- 12. Verification Required - Princeton University Library [oar.princeton.edu]
- 13. mdpi.com [mdpi.com]
Proper Handling and Storage of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: A Guide for Laboratory Professionals
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS No. 18420-09-2) in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety, maintaining reagent integrity, and achieving reproducible experimental outcomes.
Introduction to this compound
This compound is a versatile organosilicon compound with a linear formula of [C₂H₅OSi(CH₃)₂]₂O.[1] It serves as a key intermediate in the synthesis of various silicon-containing materials. Its utility in the laboratory stems from the reactivity of its ethoxy groups, which can undergo hydrolysis and condensation reactions. This property makes it a valuable precursor in applications such as the formulation of silicone-based materials and sol-gel synthesis.[2] However, this reactivity also necessitates specific handling and storage procedures to prevent degradation and ensure safety.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 18420-09-2 | [1][3][4] |
| Molecular Formula | C₈H₂₂O₃Si₂ | [3][4] |
| Molecular Weight | 222.43 g/mol | [1][3] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 161 °C (lit.) | [1] |
| Density | 0.883 g/mL at 25 °C (lit.) | [1] |
| Flash Point | 43 °C (109.4 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.389 (lit.) | [1] |
Hazard Identification and Safety Precautions
This compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[3] Understanding these hazards is the foundation of safe laboratory practice.
Primary Hazards:
-
Flammability: The compound has a flash point of 43 °C, meaning it can form an ignitable mixture with air at temperatures at or above this point.[1] Vapors are heavier than air and can travel to a source of ignition and flash back.
-
Moisture Sensitivity: This is a critical characteristic. The ethoxy groups readily react with water, including atmospheric moisture, in a process called hydrolysis. This reaction is often catalyzed by acids or bases and results in the formation of ethanol and silanol (Si-OH) groups. The silanols are unstable and will subsequently undergo condensation to form larger polysiloxane chains, altering the chemical's properties and rendering it unsuitable for many applications. Improper handling of moisture-sensitive devices can lead to catastrophic failures.[6][7]
-
Health Hazards:
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The Safety Data Sheet (SDS) should always be consulted for specific recommendations.[8]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[8][9] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves offer good splash protection for general handling. For prolonged contact or immersion, butyl rubber gloves are recommended. Always inspect gloves for tears or degradation before use.[9][11]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[9]
-
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[12] If engineering controls are insufficient to maintain exposure below permissible limits, a respirator with an appropriate organic vapor cartridge may be necessary.[9][12]
Protocols for Safe Handling
The primary challenge in handling this compound is its moisture sensitivity. The following protocols are designed to mitigate this issue and ensure safe manipulation of the reagent.
Handling Under an Inert Atmosphere
To prevent hydrolysis, it is imperative to handle this compound under a dry, inert atmosphere, such as nitrogen or argon. This can be achieved using either a glovebox or Schlenk line techniques.
Workflow for Handling Moisture-Sensitive Reagents
Caption: Decision workflow for handling moisture-sensitive reagents.
Protocol 1: Handling in a Glovebox
-
Preparation: Ensure all glassware and equipment are scrupulously dried in an oven at >120 °C for several hours and then cooled in a desiccator before being brought into the glovebox antechamber.[13]
-
Inert Atmosphere: The glovebox should be maintained with a low-moisture and low-oxygen atmosphere (typically <1 ppm H₂O and O₂).
-
Transfer: Once inside the glovebox, the reagent bottle can be opened. Use a clean, dry syringe or pipette to transfer the desired amount of liquid.
-
Sealing: Immediately after dispensing, securely cap the reagent bottle. For long-term storage, it is advisable to seal the cap with parafilm or a similar sealant, even inside the glovebox.
-
Waste: All contaminated materials (e.g., pipette tips, wipes) should be placed in a designated, sealed waste container within the glovebox.
Protocol 2: Handling via a Schlenk Line
-
Glassware Preparation: Assemble the reaction glassware and dry it thoroughly under vacuum while gently heating with a heat gun. Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Reagent Bottle Preparation: The reagent is typically supplied in a bottle with a septum-sealed cap.
-
Transfer Technique: a. Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a positive pressure. b. Using a clean, dry, gas-tight syringe that has been flushed with inert gas, puncture the septum and draw the desired volume of the liquid. c. Withdraw the syringe and immediately insert the needle into the septum of the reaction flask, which is also under a positive pressure of inert gas. d. Slowly dispense the reagent into the reaction flask.
-
Post-Transfer: Remove the syringe. The small puncture in the septum will self-seal, but for extended storage, it is best practice to cover the septum with parafilm.
Proper Storage Procedures
The integrity of this compound is directly dependent on proper storage conditions.
-
Container: Store the compound in its original, tightly sealed container.[5]
-
Atmosphere: The headspace of the container should ideally be filled with an inert gas like nitrogen or argon.
-
Location: Store in a cool, dry, and well-ventilated area.[5] The storage location should be a designated flammable liquids cabinet.[5]
-
Incompatibilities: Keep away from sources of ignition, heat, and sparks.[5] Store separately from strong oxidizing agents, acids, and bases. Crucially, do not store in areas where it may come into contact with water.[5]
Storage Decision Tree
Caption: Logical steps for ensuring proper storage.
Application Protocol: Example of Sol-Gel Synthesis
This compound can be used as a co-precursor in sol-gel synthesis to incorporate flexible disiloxane units into a silica network. The sol-gel process generally involves hydrolysis of the precursor(s) to form a 'sol' (a colloidal suspension), followed by condensation to form a 'gel' (a solid network).[14][15][16][17]
Protocol 3: Synthesis of a Methyl-Modified Silica Gel
This protocol describes the acid-catalyzed hydrolysis and condensation of tetraethoxysilane (TEOS) with this compound as a co-precursor.
Materials:
-
Tetraethoxysilane (TEOS)
-
This compound
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
Procedure:
-
Solution A Preparation: In a clean, dry flask, combine 10 mL of TEOS, 2 mL of this compound, and 15 mL of anhydrous ethanol. Stir the solution gently with a magnetic stir bar.
-
Solution B Preparation: In a separate beaker, mix 5 mL of deionized water and 0.5 mL of 0.1 M HCl.
-
Hydrolysis: While stirring Solution A, add Solution B dropwise over a period of 10 minutes. The dropwise addition is crucial to control the initial rate of hydrolysis.
-
Sol Formation: After the addition is complete, seal the flask and continue stirring at room temperature for 1-2 hours. The solution should remain clear as the sol forms.
-
Gelation: Stop stirring and allow the sol to stand undisturbed in a sealed container. Gelation time will vary depending on the specific conditions but may take several hours to a few days. The gel point is reached when the solution no longer flows upon tilting the container.
-
Aging and Drying: Once gelled, the gel is typically aged for a period (e.g., 24 hours) to strengthen the network. The solvent is then removed through slow evaporation or supercritical drying to produce a xerogel or aerogel, respectively.[14]
Emergency Procedures
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Containment: For small spills, absorb the material with a non-combustible absorbent, such as vermiculite or sand.
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a sealable container for hazardous waste disposal.[5]
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
Fire Response:
-
In case of fire, use a dry chemical, carbon dioxide, or foam fire extinguisher.[5] Do not use water, as the reagent reacts with it. If the fire is large or cannot be controlled, evacuate the area and call emergency services.
Waste Disposal
All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed container that is compatible with the chemical.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour down the drain.
References
- 1. This compound 97 18420-09-2 [sigmaaldrich.com]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. gelest.com [gelest.com]
- 6. highpcb.com [highpcb.com]
- 7. assemblymag.com [assemblymag.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. epa.gov [epa.gov]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. chem.purdue.edu [chem.purdue.edu]
- 14. azonano.com [azonano.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Prevention of Premature Hydrolysis of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Welcome to the technical support center for 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS No. 18420-09-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the premature hydrolysis of this versatile organosilicon compound. Premature hydrolysis can significantly impact experimental outcomes, leading to inconsistent results and the formation of unwanted byproducts. This guide offers a combination of theoretical understanding and practical, field-proven techniques to ensure the integrity of your experiments.
Understanding the Challenge: The Hydrolysis Pathway
This compound is susceptible to hydrolysis, a chemical reaction where water molecules cleave the silicon-oxygen-carbon (Si-O-C) bonds of the ethoxy groups.[1] This process is often the primary degradation pathway for the compound. The reaction is initiated by the nucleophilic attack of water on the silicon atom, leading to the formation of silanol (-Si-OH) groups and ethanol.[1] These silanol intermediates are reactive and can undergo condensation to form longer siloxane chains or cyclic species, altering the properties and reactivity of the starting material.
Several factors can influence the rate of hydrolysis, including the presence of water, pH, and temperature.[2] Even trace amounts of moisture can initiate this process.[2]
Visualizing the Hydrolysis Mechanism
The following diagram illustrates the step-by-step hydrolysis of this compound.
Caption: Hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent hydrolysis?
A1: Proper storage is the first line of defense against premature hydrolysis. The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources, sparks, and open flames.[3] The container must be kept tightly closed to prevent the ingress of atmospheric moisture.[4][5] For long-term storage, consider using a desiccator cabinet or storing the sealed container inside a larger, sealed container with a desiccant. It is also recommended to store air-sensitive materials in an inert atmosphere, such as in a glove box.[6]
Q2: What are the visible signs of hydrolysis in my this compound sample?
A2: Visual inspection can often reveal signs of hydrolysis. A pure sample should be a clear, colorless liquid. The presence of cloudiness, gel formation, or an increase in viscosity can indicate that hydrolysis and subsequent condensation have occurred. These higher molecular weight siloxane polymers are not very volatile and tend to form gels.[7]
Q3: Can I use common laboratory solvents with this compound?
A3: Yes, but with a critical caveat: the solvents must be anhydrous. Even solvents that are considered nonpolar can contain dissolved water.[8] It is imperative to use solvents with very low water content. Commercially available anhydrous solvents are a good option, or you can dry the solvents in-house using appropriate methods.
Q4: Is this compound sensitive to air as well as moisture?
A4: The primary sensitivity is to moisture.[5] However, since air contains moisture, excluding air is the most effective way to prevent hydrolysis.[9] Working under an inert atmosphere, such as nitrogen or argon, is highly recommended for all manipulations.[9][10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments due to premature hydrolysis and provides actionable solutions.
Problem 1: Inconsistent Reaction Yields or Unexpected Side Products
Root Cause: The most likely culprit is the presence of water in your reaction setup, leading to the hydrolysis of your starting material and the formation of reactive silanol intermediates. These intermediates can then participate in unintended side reactions.
Solution: Implementing Rigorous Anhydrous Techniques
A systematic approach to excluding water from your experiment is crucial.
Experimental Protocol: Setting Up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is scrupulously clean and dry. Oven-drying (at >110 °C for several hours) or flame-drying under a vacuum are effective methods to remove adsorbed water from glass surfaces.[9]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon).[11] Use a Schlenk line or a glovebox for highly sensitive reactions.[12]
-
Solvent and Reagent Preparation:
-
Use commercially available anhydrous solvents or dry your solvents using appropriate methods (see table below).
-
Ensure all other reagents are anhydrous. If a reagent is a hydrate, it must be dried prior to use.
-
-
Reagent Transfer: Use syringe techniques for transferring the this compound and other liquid reagents.[10][11] For air-sensitive solids, use a glovebox for weighing and addition.
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas. A bubbler filled with mineral oil connected to the outlet of your apparatus can serve as a visual indicator of positive pressure.[10]
Problem 2: Gel Formation in the Reagent Bottle or Reaction Mixture
Root Cause: This is a clear indication of advanced hydrolysis and condensation, where silanol intermediates have polymerized to form a siloxane gel.
Solution: Stringent Solvent and Reagent Drying Protocols
If you observe gelation, the contaminated batch of this compound is likely unusable. To prevent this in the future, focus on the rigorous drying of all components.
Data Presentation: Comparison of Common Drying Agents for Solvents
| Drying Agent | Suitable Solvents | Mechanism | Capacity | Speed | Notes |
| Anhydrous Magnesium Sulfate (MgSO₄) | Ethers, Esters, Halogenated Solvents | Forms hydrates | High | Fast | Fine powder can be messy to filter.[13] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Most organic solvents | Forms hydrates | High | Moderate | Convenient for small-scale drying; allow sufficient contact time.[8][13] |
| Molecular Sieves (3Å or 4Å) | Most organic solvents | Adsorption into pores | Moderate | Slow to moderate | Excellent for achieving very low water content; should be activated before use. |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers | Chemical reaction (forms H₂) | High | Moderate | Reacts with protic solvents; handle with care.[14] |
Experimental Protocol: Drying a Non-Polar Solvent with Anhydrous Sodium Sulfate
-
Initial Assessment: If the solvent appears cloudy, it contains a significant amount of water. Consider a preliminary drying step like a brine wash for organic extracts.[13]
-
Addition of Drying Agent: Add anhydrous sodium sulfate to the solvent in a flask. Start with a small amount and swirl. If the drying agent clumps together, it is absorbing water.[14][15]
-
Reaching the Dry Point: Continue adding small portions of the drying agent and swirling until some of the newly added crystals remain free-flowing and do not clump. This indicates that the bulk of the water has been removed.
-
Contact Time: Allow the solvent to stand over the drying agent for at least 15-30 minutes to ensure complete drying.[13]
-
Separation: Decant or filter the dry solvent from the drying agent into a clean, dry flask, preferably under an inert atmosphere.
Visualization of the Troubleshooting Workflow
This diagram outlines the decision-making process for handling this compound.
Caption: Troubleshooting workflow for experiments.
By adhering to these rigorous protocols for storage, handling, and experimental setup, researchers can confidently prevent the premature hydrolysis of this compound, ensuring the reliability and reproducibility of their scientific work.
References
- 1. Buy this compound | 18420-09-2 [smolecule.com]
- 2. uychem.com [uychem.com]
- 3. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 4. gelest.com [gelest.com]
- 5. fishersci.com [fishersci.com]
- 6. ossila.com [ossila.com]
- 7. WO1998015499A1 - Method of inhibiting gelling of siloxane feedstocks and a gel inhibited feedstock - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 10. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing the 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane Sol-Gel Process
Welcome to the technical support guide for the sol-gel processing of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. This document is designed for researchers, scientists, and professionals in materials science and drug development. Here, we address common challenges and fundamental questions to help you refine your experimental conditions and achieve consistent, high-quality results. Our approach is rooted in explaining the causal relationships between reaction parameters and material outcomes, ensuring a deeper understanding of the underlying chemistry.
Introduction to the this compound Sol-Gel System
The sol-gel process is a versatile method for creating solid materials from molecular precursors.[1] In the case of this compound ([C₂H₅OSi(CH₃)₂]₂O), this process involves two primary chemical reactions: hydrolysis and condensation.[2]
-
Hydrolysis: The ethoxy groups (-OC₂H₅) on the silicon atoms react with water, typically in the presence of a catalyst, to form silanol groups (-OH) and liberate ethanol.[2]
-
Condensation: The newly formed silanol groups react with each other (or with remaining ethoxy groups) to form stable silicon-oxygen-silicon (siloxane) bridges, releasing water or ethanol in the process. This polymerization extends into a three-dimensional network, causing the solution (the "sol") to transition into a solid, porous network (the "gel").
The unique structure of this disiloxane precursor, with two reactive ethoxy groups and four non-reactive methyl groups, results in flexible polysiloxane materials with distinct properties compared to more common tetra-alkoxysilanes like TEOS. Understanding how to control these reactions is paramount to optimizing your material's properties.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Question: My gelation is occurring too quickly, leading to poor homogeneity. How can I slow it down?
Answer: Rapid gelation is typically caused by an overly fast condensation rate. This can be addressed by modifying several key parameters:
-
Catalyst Choice and Concentration: Basic catalysts (e.g., ammonia, amines) strongly promote the condensation reaction, leading to rapid gelation and often resulting in particulate or colloidal gels.[3] Consider switching to an acid catalyst (e.g., HCl, acetic acid), which favors the hydrolysis reaction over condensation, allowing for a more gradual formation of a linear, less-branched polymer network.[4] If using a base, reducing its concentration can also slow down the process.
-
Water-to-Precursor Ratio (Rw): While water is required for hydrolysis, an excessive amount can accelerate the reaction rates, especially condensation.[3] Try reducing the molar ratio of water to the disiloxane precursor. A stoichiometric ratio for complete hydrolysis is 2:1, but using a slight excess is common. Experiment with Rw values between 2 and 4 to find an optimal rate.
-
Temperature: Lowering the reaction temperature will decrease the kinetic rate of both hydrolysis and condensation, providing a longer gelation time. If you are running the reaction at room temperature, try cooling it in an ice bath (0-4 °C).
Question: The final dried material is an opaque white powder or a cloudy, brittle monolith instead of a transparent gel. What went wrong?
Answer: Opacity or cloudiness indicates the formation of large, light-scattering particles or domains within the gel network.[5] This is a result of uncontrolled precipitation where the condensation process dominates and forms dense, collapsed structures rather than a uniform, nanoporous gel.
-
Underlying Cause: This issue is most common under basic catalysis, where rapid condensation leads to the formation of highly branched, particle-like clusters that aggregate into a colloidal gel.[3]
-
Solution Strategy:
-
Switch to Acid Catalysis: An acidic environment (pH 1-3) promotes a slower, more linear polymerization, which is more likely to yield a transparent gel.[4]
-
Solvent Miscibility: Ensure your precursor, water, and catalyst are fully miscible. This compound is hydrophobic. Using a co-solvent like ethanol or isopropanol is essential to create a single-phase solution. Inadequate solvent can lead to localized, rapid hydrolysis at the interface between aqueous and organic phases, causing precipitation.
-
Control Precursor Concentration: Very high precursor concentrations can sometimes lead to rapid, uncontrolled aggregation. Try diluting your initial sol mixture.
-
Question: My solution never forms a gel; it remains a viscous liquid or resin even after several days. How can I promote gelation?
Answer: A failure to gel indicates that the polymer network has not reached the "gel point," where it spans the entire volume of the container. This is due to insufficient cross-linking.
-
Check Your Water Content: The most common cause is an insufficient amount of water for hydrolysis. Ensure your Rw is at least the stoichiometric minimum of 2. If you are unsure about ambient moisture contamination, prepare your solutions in a controlled humidity environment (e.g., a glove box) and use anhydrous solvents to have precise control over the water added.
-
Increase Catalyst Concentration: The catalyst may be too dilute to drive the condensation reaction forward effectively. Try incrementally increasing the concentration of your acid or base catalyst. For base-catalyzed systems, even a small increase can significantly accelerate gelation.
-
Increase Temperature: Gently heating the sol (e.g., to 40-60 °C) can provide the necessary activation energy to promote condensation reactions and achieve the gel point.[6] Be cautious, as this can also lead to faster solvent evaporation.
-
Aging: Ensure you are allowing sufficient time for gelation. Some formulations, especially under dilute or weakly catalyzed conditions, can take days or even weeks to gel.[5] Cover the container to prevent solvent evaporation during this aging period.
Question: My gel cracks into many pieces during the drying process. How can I maintain its monolithic structure?
Answer: This is a classic challenge in sol-gel science known as syneresis and cracking, driven by the immense capillary pressure exerted by the solvent meniscus as it evaporates from the gel's fine pores.
-
Slower Evaporation: The simplest approach is to slow down the drying process. Dry the gel in a container with only small openings (e.g., cover with parafilm and poke a few holes with a needle). This allows the solvent to evaporate over days or weeks, reducing the stress on the network.
-
Solvent Exchange: Before drying, you can try to exchange the initial pore liquid (ethanol/water mixture) with a solvent that has a lower surface tension, such as hexane or acetone. This reduces the capillary forces during evaporation. This is a multi-step process involving soaking the gel in progressively higher concentrations of the new solvent.
-
Supercritical Drying: For the highest quality, crack-free monoliths (known as aerogels), supercritical drying is the most effective method. This technique involves replacing the solvent with liquid CO₂ and then raising the temperature and pressure beyond the critical point of CO₂. At this point, there is no liquid-vapor interface, and thus no capillary stress, allowing the solvent to be removed without causing the pore network to collapse.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between acid- and base-catalyzed sol-gel processes for this precursor?
A1: The type of catalyst dramatically influences the reaction kinetics and the resulting gel structure.[3]
-
Acid Catalysis (e.g., HCl): Under acidic conditions, the hydrolysis of ethoxy groups is rapid, but the condensation of silanols is relatively slow and reversible. This leads to the formation of long, linear, or sparsely branched polymer chains that entangle to form the gel network. The resulting gels are often transparent and have a finer pore structure.
-
Base Catalysis (e.g., NH₄OH): Under basic conditions, the hydrolysis reaction is slower, but the condensation reaction is very fast and irreversible. This promotes the formation of highly branched, compact, particle-like clusters. Gelation occurs when these clusters aggregate, often resulting in opaque or translucent colloidal gels with a coarser pore structure.
Q2: What are the primary safety concerns when working with this compound?
A2: You should always consult the Safety Data Sheet (SDS) before use. Key hazards include:
-
Flammability: The compound is a flammable liquid and vapor with a flash point of approximately 43-54 °C.[2][7] Keep it away from heat, sparks, and open flames.
-
Eye Irritation: It can cause serious eye irritation.[8][9] Always wear safety glasses or goggles.
-
Byproduct Liberation: The sol-gel reaction liberates ethanol as a byproduct of hydrolysis.[2][8] Ensure your work area is well-ventilated to prevent the accumulation of flammable and potentially intoxicating vapors.
Q3: Can I use a solvent other than ethanol?
A3: Yes. The primary role of the co-solvent is to create a homogeneous solution of the hydrophobic disiloxane precursor and the aqueous phase (water and catalyst). Other common alcohols like methanol, propanol, or butanol can be used. Tetrahydrofuran (THF) is also a viable option. Keep in mind that the choice of solvent can affect gelation time and the pore structure of the final material due to differences in polarity, viscosity, and boiling point.
Q4: How do the methyl groups on the precursor affect the final material?
A4: The four methyl (-CH₃) groups are non-reactive in the sol-gel process. They remain bonded to the silicon atoms and become an integral part of the final polysiloxane network. Their presence imparts significant hydrophobicity (water repellency) and flexibility to the material. Unlike gels made from TEOS, which result in a rigid silica (SiO₂) network, the materials from this precursor are more elastomeric and have a lower surface energy.
Data & Protocols
Table 1: Typical Starting Parameters for Experimentation
| Parameter | Acid-Catalyzed System | Base-Catalyzed System | Rationale |
| Precursor | This compound | This compound | The silicon source for the polysiloxane network. |
| Solvent | Ethanol (anhydrous) | Ethanol (anhydrous) | Co-solvent to ensure miscibility of reactants. |
| Catalyst | 0.1 M Hydrochloric Acid (HCl) | 0.1 M Ammonium Hydroxide (NH₄OH) | To control the rates of hydrolysis and condensation.[3] |
| Molar Ratio (Precursor:Solvent) | 1:4 | 1:4 | Provides sufficient dilution for controlled reaction. |
| Molar Ratio (Water:Precursor) | Rw = 4 | Rw = 4 | Provides excess water to drive hydrolysis to completion.[3] |
| Temperature | 25 °C (Room Temp) | 25 °C (Room Temp) | A standard starting point; can be adjusted to control rate.[6] |
| Expected Gel Time | 24 - 72 hours | 1 - 10 hours | Acid catalysis is slower, leading to more linear polymers.[4] |
| Expected Gel Appearance | Transparent, monolithic | Translucent to opaque | Base catalysis forms larger aggregates.[3][5] |
Experimental Protocol: Standard Acid-Catalyzed Synthesis
This protocol provides a robust starting point for producing a transparent, monolithic polysiloxane gel.
Materials:
-
This compound (CAS 18420-09-2)[10]
-
Ethanol (200 proof, anhydrous)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1 M stock solution
-
Glass vials or containers with sealable caps
Procedure:
-
Prepare Catalyst Solution: In a separate container, prepare a 0.1 M HCl solution by diluting your stock solution in deionized water.
-
Mix Precursor and Solvent: In your reaction vial, add 10 mL of ethanol. To this, add 5.0 g (0.0225 mol) of this compound. Swirl gently to mix.
-
Add Water and Catalyst: Calculate the volume of water needed for an Rw of 4. This is 4 * 0.0225 mol = 0.09 mol of water. Since the density of water is ~1 g/mL and molar mass is 18.02 g/mol , this corresponds to ~1.62 mL. Add 1.62 mL of your prepared 0.1 M HCl solution to the precursor/ethanol mixture.
-
Homogenize: Immediately cap the vial and shake or vortex vigorously for 1-2 minutes until the solution is completely clear and homogeneous.
-
Gelation (Aging): Place the vial in a stable, vibration-free location at room temperature. Loosen the cap slightly or use a cap that allows for minimal evaporation.
-
Monitor: Check the vial periodically. Gelation is considered complete when the solution no longer flows when the vial is tilted.
-
Drying (Xerogel Formation): Once gelled, cover the vial with parafilm and poke 2-3 small holes with a needle. Allow the solvent to evaporate slowly over 1-2 weeks at room temperature to minimize cracking.
Visualizations
Sol-Gel Process Workflow
The following diagram illustrates the typical workflow for creating a polysiloxane material using the sol-gel method.
Caption: A flowchart of the sol-gel process from precursor mixing to final dried material.
Key Chemical Reactions in the Sol-Gel Process
This diagram outlines the fundamental hydrolysis and condensation reactions.
Caption: The two-stage reaction mechanism: hydrolysis followed by condensation.
References
- 1. vb.nweurope.eu [vb.nweurope.eu]
- 2. Buy this compound | 18420-09-2 [smolecule.com]
- 3. “Traditional” Sol-Gel Chemistry as a Powerful Tool for the Preparation of Supported Metal and Metal Oxide Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. osti.gov [osti.gov]
- 6. mdpi.com [mdpi.com]
- 7. lookchem.com [lookchem.com]
- 8. gelest.com [gelest.com]
- 9. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- [webbook.nist.gov]
Common side reactions of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane in synthesis
Technical Support Center: 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Welcome to the technical support guide for this compound (CAS: 18420-09-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile siloxane intermediate. Our goal is to move beyond simple protocols and provide a deep, mechanistic understanding of the common side reactions, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your synthesis.
Section 1: Core Reactivity Profile & Troubleshooting Guide
This section is structured around common problems encountered in the lab. For each issue, we explore the underlying chemical mechanisms and provide actionable, field-proven solutions.
Issue 1: Unexpected Increase in Viscosity, Gelation, or Precipitate Formation
You've set up your reaction, and over time, you observe a significant increase in viscosity, or in more extreme cases, the formation of a gel or an insoluble white precipitate.
1.1: Primary Culprit: Hydrolysis and Subsequent Condensation
The most common side reaction pathway for this compound is hydrolysis. The ethoxy groups (Si-OEt) are susceptible to cleavage by water, a reaction that can be catalyzed by trace amounts of acid or base.[1][2]
-
Mechanism of Action: The process begins with a nucleophilic attack by a water molecule on one of the silicon atoms. This leads to the displacement of an ethoxy group, which is protonated to liberate ethanol, and the formation of a silanol (Si-OH) intermediate.[1] These highly reactive silanol groups can then undergo self-condensation, forming a new siloxane (Si-O-Si) bond and releasing a water molecule.[1][3] This water molecule is then free to hydrolyze another ethoxy group, creating a catalytic cycle that can lead to rapid polymerization and gelation.
1.2: Visualizing the Unwanted Pathway
The following diagram illustrates the hydrolysis and condensation cascade, the primary cause of product failure.
Caption: Hydrolysis and Condensation Cascade.
1.3: Troubleshooting and Prevention Protocol
Trustworthiness in synthesis comes from controlling all variables. The key to preventing this side reaction is the rigorous exclusion of water.
Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation: Oven-dry all glassware at 120°C for a minimum of 4 hours. Allow to cool to room temperature in a desiccator over a strong drying agent (e.g., Drierite, P₂O₅).
-
Solvent Purification: Use only freshly distilled, anhydrous-grade solvents. Solvents should be stored over molecular sieves (3Å or 4Å, activated) under an inert atmosphere.
-
Reagent Handling: Handle this compound and other reagents under an inert atmosphere (Nitrogen or Argon) using syringe and cannula techniques. Never leave the bottle open to the air.[4]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the experiment using a bubbler or balloon.
-
Temperature Control: If your reaction allows, running at lower temperatures can slow the rate of hydrolysis, providing more control.
Issue 2: Low or Inconsistent Yield of the Desired Product
Your reaction works, but the yield is lower than expected, or varies significantly between batches.
2.1: Potential Causes
-
Competitive Hydrolysis: As detailed above, if moisture is present, a portion of your starting material will be consumed by the hydrolysis/condensation pathway, directly reducing the yield of your intended product.
-
Reagent Incompatibility: The choice of catalysts or reagents can inadvertently promote side reactions. Strong acids or bases will aggressively catalyze the hydrolysis of the ethoxy groups.
-
Thermal Degradation: While thermally stable, prolonged exposure to very high temperatures can lead to decomposition, which may generate irritating fumes and byproducts.[1][4]
2.2: Strategic Solutions for Maximizing Yield
-
pH and Catalyst Screening: If your synthesis requires a catalyst, screen for options that are non-acidic and non-basic if possible. If an acid or base is required, use the minimum catalytic amount and consider a milder, sterically hindered, or non-nucleophilic option.
-
Reaction Monitoring: Use techniques like GC-MS or ¹H NMR to monitor the consumption of the starting material and the formation of byproducts (e.g., ethanol, silanols). This allows you to optimize reaction times and prevent prolonged heating after the reaction has reached completion.
2.3: Reagent Compatibility Table
This table summarizes general compatibility to guide your experimental design.
| Reagent Class | Compatibility | Rationale & Causality |
| Protic Solvents (H₂O, Alcohols) | Poor | Directly participate in and promote the hydrolysis side reaction.[1][4] |
| Strong Acids (HCl, H₂SO₄) | Poor | Act as potent catalysts for hydrolysis of the Si-OEt bond.[1] |
| Strong Bases (NaOH, KOH) | Poor | Act as potent catalysts for hydrolysis and siloxane rearrangement.[1][3] |
| Anhydrous Aprotic Solvents | Excellent | Do not have acidic protons and can be rigorously dried (e.g., THF, Toluene, Hexane). |
| Mild Lewis Acids | Moderate | Can coordinate to oxygen, potentially activating the Si-OEt bond. Use with caution and screen carefully. |
| Non-nucleophilic Bases | Good | Can be used if a base is needed, but must be rigorously anhydrous (e.g., Proton Sponge, DBU). |
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Storage is critical to maintaining its integrity. Keep the container tightly closed in a cool, dry, and well-ventilated place.[4] It should be stored away from sources of ignition as it is a flammable liquid.[4][5] The ideal storage method is in its original container, sealed with paraffin tape, and placed inside a desiccator or a dry box under an inert atmosphere.
Q2: I detected ethanol in my reaction mixture. Is this normal?
A2: Yes, the presence of ethanol is a direct indicator that some degree of hydrolysis has occurred.[1][4] Even with careful handling, trace moisture can be difficult to eliminate completely. If the amount is small and does not interfere with your desired reaction, it can often be tolerated. However, its presence confirms the need for even more stringent anhydrous techniques if yield or purity is a problem. Remember that ethanol liberation also impacts the safety profile of your reaction.[4]
Q3: Can this compound be used as a protecting group?
A3: While silyl ethers are common protecting groups for alcohols, this compound itself is not typically used for this purpose.[6] It is more accurately described as a difunctional siloxane building block or intermediate.[4][7] The reactivity of its ethoxy groups is generally leveraged to build larger silicone structures rather than to protect other functional groups.
Q4: My reaction involves a Grignard reagent. Are there any specific side reactions to watch for?
A4: Yes. Grignard reagents are strongly basic and nucleophilic. They can react with the ethoxy groups, leading to substitution and the formation of new Si-C bonds. This is, in fact, a method used to synthesize other organosilicon compounds.[1][2] If your goal is to react the Grignard reagent with another part of your substrate, the disiloxane may be consumed in a competitive side reaction. This pathway must be considered in your synthetic strategy.
Q5: What is the best way to purify the final product if side reactions have occurred?
A5: Purification depends on the nature of your product and the byproducts.
-
Distillation: If your desired product is thermally stable and has a sufficiently different boiling point from the starting material (BP: ~161-183°C) and the polysiloxane byproducts, fractional distillation under reduced pressure is often effective.[1][5]
-
Chromatography: For non-volatile products, column chromatography on silica gel can be used. However, be aware that standard silica gel is slightly acidic and contains water. It should be dried in a vacuum oven before use, and the chromatography should be run quickly with anhydrous solvents to prevent on-column degradation.
-
Filtration: If the side products have precipitated as solid polysiloxanes, they can often be removed by simple filtration.
Section 3: References
-
Smolecule. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (1975). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 18420-09-2: this compound. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). CAS 18420-09-2 this compound. Retrieved from --INVALID-LINK--
-
Gelest, Inc. (2015). Safety Data Sheet: 1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Protecting Agents. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2013). Base-Catalyzed Transformations of Tetramethyldisiloxane. Retrieved from --INVALID-LINK--
References
- 1. Buy this compound | 18420-09-2 [smolecule.com]
- 2. US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. lookchem.com [lookchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. materials.alfachemic.com [materials.alfachemic.com]
Technical Support Center: Purifying Products from 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane Reactions
Welcome to the technical support center for purification strategies involving 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (DEDMDS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when purifying products synthesized using this versatile siloxane reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Understanding the Purification Challenge
This compound is prized for its role as a precursor in silicone material synthesis and for its reactivity in processes like partial hydrolysis and condensation.[1][2] However, its utility comes with specific purification hurdles. The primary challenges stem from the nature of silicon-based compounds and the common side reactions that occur.
Key Impurities to Expect:
-
Unreacted Starting Materials: Residual DEDMDS or other reactants.
-
Catalyst Residues: Particularly platinum-group metals (PGMs) if used for hydrosilylation reactions.[3][4][5]
-
Hydrolysis Byproducts: DEDMDS readily reacts with moisture to form ethanol and various silanol species, which can then condense into a range of linear or cyclic siloxane oligomers.[1][6]
-
Solvent: The solvent used for the reaction.
-
Side-Reaction Products: Such as products from dehydrogenative silylation or alkene isomerization in hydrosilylation reactions.[7][8]
The physical properties of these siloxane byproducts—often being non-polar, UV-inactive oils or waxy solids—make them difficult to separate from many target products and hard to visualize using standard techniques like UV-TLC.[9][10]
Troubleshooting Guide: Common Purification Problems
This section is structured to help you diagnose and solve specific issues you may encounter during product workup and purification.
Problem 1: My final product is contaminated with a non-polar, oily residue that is difficult to separate by column chromatography.
-
Probable Cause: This is the classic sign of contamination with siloxane byproducts. DEDMDS is sensitive to moisture, and even trace amounts of water can lead to the formation of silanol intermediates that condense into a mixture of oligomeric siloxanes.[1][6] These byproducts often have polarities similar to many organic products, leading to co-elution.
-
Solution Strategy:
-
Prevention is Key: The most effective strategy is to minimize their formation from the start.
-
Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried. Use freshly distilled anhydrous solvents and conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).[9]
-
-
Modified Workup:
-
Fluoride-Mediated Cleavage: If your target molecule is stable to basic conditions, a fluoride source can be used. After the reaction, quench with a solution of potassium fluoride (KF) in methanol. The fluoride ion will attack the Si-O bonds of the siloxane byproducts, converting them into more polar silanolates that can be removed with an aqueous wash.
-
-
Advanced Purification Techniques:
-
Fractional Distillation: If your product is thermally stable and has a boiling point sufficiently different from the siloxane impurities, vacuum fractional distillation is a highly effective method for purification on a larger scale.[11][12] Organosilicon compounds are often purified this way in industrial settings.[13]
-
Liquid-Liquid Extraction: For certain products, especially basic compounds like amines, an acid-base extraction can be highly effective. The amine is protonated and moves to the aqueous layer, leaving the neutral siloxane impurities in the organic layer.[9]
-
-
Problem 2: My product, synthesized via hydrosilylation, is yellow or hazy, indicating catalyst contamination.
-
Probable Cause: Homogeneous platinum catalysts, like Karstedt's or Speier's catalyst, are notoriously difficult to remove completely and can remain dispersed in the final product.[5][7] This not only discolors the product but can also be detrimental in applications where metal contamination is a concern (e.g., medical devices, electronics).
-
Solution Strategy:
-
Adsorbent Treatment: Stir the crude product with an adsorbent designed to scavenge precious metals.
-
Activated Carbon: A common and cost-effective choice. Stir the crude product (dissolved in a suitable solvent) with 5-10 wt% activated carbon for several hours, then filter through a pad of Celite®.
-
Functionalized Silica/Resins: For more efficient removal, use solid supports functionalized with thiol or amine groups. These ligands have a high affinity for platinum and can chelate the metal out of the solution. Patented methods describe using basic anionic exchange resins for this purpose.[14]
-
-
Extraction: Some older methods involve extractions with liquids, though these can be tedious.[14] A more modern approach involves advanced electrochemical separation technologies where redox-active polymers "catch and release" the catalyst.[15]
-
Precipitation: In some cases, the catalyst can be precipitated out of the solution, although this can be inefficient and may not lead to a completely clear product.[14]
-
Problem 3: During workup, I'm getting emulsions or my product seems to be degrading.
-
Probable Cause: The ethoxy groups on DEDMDS and related intermediates can hydrolyze to release ethanol.[1] The presence of both ethanol and silanols (which can act as surfactants) in your reaction mixture can lead to the formation of stable emulsions during aqueous workups. Product degradation may occur if it is sensitive to the acidic or basic conditions that can arise during hydrolysis.
-
Solution Strategy:
-
Minimize Water Contact: Instead of a full aqueous wash, try washing the organic layer with brine only. The high salt concentration helps to break emulsions.
-
Solvent Choice: After quenching the reaction, dilute the mixture with a non-polar, water-immiscible solvent like hexane or diethyl ether before washing. Avoid more polar solvents that might stabilize emulsions.
-
Break the Emulsion: If an emulsion forms, try adding more brine, passing the mixture through a pad of Celite® or anhydrous sodium sulfate, or gently warming the mixture. In stubborn cases, centrifugation can be effective.
-
Controlled Quench: Quench the reaction at a low temperature (e.g., 0 °C) by slowly adding a quenching agent to control the rate of hydrolysis and heat evolution.[9]
-
FAQs: Purification of DEDMDS Reaction Products
Q1: What is the best general-purpose purification method for a neutral, thermally stable product from a DEDMDS reaction?
A1: For a neutral, thermally stable small molecule, the most robust method is often vacuum fractional distillation .[12] This technique separates compounds based on differences in boiling points and is highly effective at removing both lower-boiling solvents/reagents and higher-boiling siloxane oligomers.[11] If distillation is not feasible, flash column chromatography on silica gel is the next best option, but may require careful solvent system optimization to resolve the product from non-polar siloxane byproducts.
Q2: How can I monitor the purity of my product if the siloxane impurities are not visible on a TLC plate?
A2: This is a critical challenge. Since siloxanes lack a UV chromophore, they are often invisible under a 254 nm UV lamp.[9]
-
TLC Staining: Use a broad-spectrum stain. Potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) stains can sometimes visualize siloxanes, although they may appear as faint spots.
-
NMR Spectroscopy: ¹H NMR is the most definitive method. Look for characteristic signals of residual DEDMDS (ethoxy groups ~3.7 ppm, Si-Me groups ~0.1 ppm) and the broad, often overlapping signals of siloxane oligomer backbones.
-
Gas Chromatography (GC) / GC-MS: For volatile products, GC is an excellent tool for assessing purity.[16][17] GC-MS can help identify the specific siloxane contaminants.[18]
Q3: Are there any safety considerations when working with DEDMDS and its byproducts?
A3: Yes. DEDMDS is a flammable liquid and can cause serious eye irritation.[6][19] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] A key hazard is its reaction with moisture, which liberates ethanol, a flammable solvent.[6] Ensure that reactions are quenched carefully and that waste is handled appropriately, as the generation of ethanol can create an unexpected fire or vapor hazard.
Q4: Can I use reverse-phase chromatography to purify my product?
A4: Yes, and it can be an excellent strategy. If your target product is more polar than the siloxane byproducts, reverse-phase flash chromatography (using a C18-functionalized silica gel) can be very effective. In this mode, the non-polar siloxane impurities will elute very quickly with the solvent front, while the more polar product is retained on the column, often leading to a much cleaner separation than normal-phase chromatography.
Key Experimental Protocols & Visualizations
General Purification Workflow
The diagram below outlines a typical decision-making process for purifying a crude product from a reaction involving DEDMDS.
Caption: Decision workflow for purification of DEDMDS reaction products.
Protocol 1: Purification of a Basic Amine via Acid-Base Extraction
This method is highly effective for separating basic products, such as amines, from neutral siloxane byproducts.[9]
-
Quench and Dilute: After the reaction is complete, cool the mixture to 0 °C. Slowly quench any excess reagents. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Acid Extraction: Transfer the mixture to a separatory funnel and extract three times with 1M aqueous HCl. The amine product will be protonated and move into the aqueous layer, while the neutral siloxane byproducts will remain in the organic layer.
-
Isolate Byproducts (Optional): The organic layer can be washed with brine, dried over Na₂SO₄, filtered, and concentrated to isolate the siloxane byproducts for analysis if desired.
-
Basify and Recover Product: Combine the acidic aqueous layers and cool them in an ice bath. Slowly add a base (e.g., 6M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates the amine salt, making it insoluble in water.
-
Final Extraction: Extract the basic aqueous layer three times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry and Concentrate: Combine the final organic extracts, dry over anhydrous Na₂SO₄ or K₂CO₃, filter, and concentrate under reduced pressure to yield the purified amine.
Data Summary Table
The boiling points of DEDMDS and common related substances are critical for planning distillation-based purifications.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₂₂O₃Si₂ | 222.43 | 183.3 |
| Ethanol | C₂H₅OH | 46.07 | 78.4 |
| Hexamethyldisiloxane (HMDS) | C₆H₁₈OSi₂ | 162.38 | 101 |
| Octamethylcyclotetrasiloxane (D4) | C₈H₂₄O₄Si₄ | 296.62 | 175 |
Data sourced from[2]
Catalyst Removal Troubleshooting
This flowchart provides a structured approach to removing residual platinum-group metal catalysts.
Caption: Troubleshooting workflow for platinum catalyst removal.
References
- 1. Buy this compound | 18420-09-2 [smolecule.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. researchgate.net [researchgate.net]
- 5. openaccessgovernment.org [openaccessgovernment.org]
- 6. gelest.com [gelest.com]
- 7. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. benchchem.com [benchchem.com]
- 10. selerity.com [selerity.com]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. Purification [chem.rochester.edu]
- 13. lkouniv.ac.in [lkouniv.ac.in]
- 14. US4900520A - Process for removal of soluble platinum group metal catalysts from liquid product mixtures - Google Patents [patents.google.com]
- 15. New study details method for recycling platinum catalysts from industrial streams | Chemical & Biomolecular Engineering | Illinois [chbe.illinois.edu]
- 16. youtube.com [youtube.com]
- 17. repository.gatech.edu [repository.gatech.edu]
- 18. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 19. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Experimental Results with 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Welcome to the technical support center for 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this versatile siloxane compound. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your research.
Frequently Asked Questions (FAQs)
Section 1: Reagent Handling and Storage
Question 1: My experiment, which previously worked, is now failing or giving low yields. I suspect an issue with my this compound. What could be the cause?
Answer: The most common cause of inconsistent results with this compound is reagent degradation due to improper handling and storage. This compound is highly susceptible to hydrolysis.[1][2] The ethoxy groups (-OEt) will react with moisture, even atmospheric humidity, to form ethanol and silanol (Si-OH) groups.[1][2] These silanols can then self-condense to form longer siloxane chains, altering the reagent's reactivity and physical properties.
Key Indicators of Degradation:
-
Visual Changes: The appearance of cloudiness or a gel-like precipitate in the liquid.
-
Analytical Changes: The presence of ethanol or new siloxane peaks in your analytical data (e.g., GC-MS, ¹H NMR).
To ensure the integrity of your reagent, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, away from heat and moisture.[2][3]
Question 2: What are the optimal storage conditions for this compound?
Answer: Proper storage is critical for maintaining the stability of this compound. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents hydrolysis by excluding atmospheric moisture.[2][3] |
| Container | Tightly sealed, appropriate for flammable liquids | Prevents moisture ingress and vapor leakage.[2] |
| Temperature | Store in a cool, well-ventilated area away from heat sources | The compound is a flammable liquid with a flash point of approximately 43°C (109.4°F).[4] |
| Incompatible Materials | Water, moisture, strong acids, strong bases, and oxidizing agents | These materials can catalyze or participate in degradation reactions.[2][5] |
Section 2: Reaction and Process Troubleshooting
Question 3: I am observing unexpected side products in my reaction. How can I identify and minimize them?
Answer: The most common side products when using this compound arise from its hydrolysis and subsequent condensation.[1] These side products are typically higher molecular weight siloxane oligomers.
Identification:
-
GC-MS: This is a powerful technique for identifying siloxane byproducts, which often appear as "ghost peaks".[6]
-
¹H NMR: Look for the appearance of new Si-OH or Si-O-Si environments and a decrease in the integration of the ethoxy protons.
-
FTIR: The presence of a broad peak around 3200-3700 cm⁻¹ can indicate the formation of Si-OH groups, while changes in the Si-O-Si stretching region (~1000-1100 cm⁻¹) can suggest the formation of new siloxane bonds.
Minimization Strategies:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere.
-
Control Reaction Temperature: Higher temperatures can accelerate side reactions. It is often beneficial to start reactions at a lower temperature (e.g., 0°C) and gradually warm to room temperature.[7]
-
Slow Reagent Addition: Adding the this compound slowly to the reaction mixture can help to control the reaction rate and minimize side product formation.
Workflow for Troubleshooting Side Product Formation
Caption: Troubleshooting workflow for inconsistent results.
Question 4: My reaction is sluggish or does not go to completion. What factors could be inhibiting the reactivity of this compound?
Answer: Several factors can influence the reactivity of alkoxysilanes like this compound.[8][9][10]
-
Catalyst: Many reactions involving alkoxysilanes require a catalyst, which can be acidic or basic, to proceed at a reasonable rate.[8][10] Ensure that the appropriate catalyst is being used and that it has not degraded.
-
Solvent: The choice of solvent can significantly impact the reaction rate. The polarity of the solvent can affect the solubility of the reactants and the stability of the transition state.[8]
-
Steric Hindrance: The bulky nature of the tetramethyldisiloxane backbone can sometimes lead to steric hindrance, slowing down the reaction. In such cases, a higher reaction temperature or a more active catalyst may be required.
-
pH of the Reaction Mixture: The rate of hydrolysis and subsequent reactions of alkoxysilanes is highly pH-dependent.[1][10] Ensure the pH of your reaction medium is optimal for the desired transformation.
Section 3: Product Purification and Analysis
Question 5: I am having difficulty purifying my desired product from residual siloxane byproducts. What purification strategies are most effective?
Answer: The non-polar nature of many siloxane byproducts can make them challenging to separate from desired products, especially if the target molecule is also non-polar.
-
Silica Gel Chromatography: This is the most common and effective method for removing siloxane byproducts.[7] Siloxanes are generally less polar than many organic compounds and will typically elute first with non-polar eluents (e.g., hexane/ethyl acetate mixtures).[7]
-
Aqueous Work-up: A carefully controlled aqueous work-up can sometimes help by hydrolyzing any remaining reagent and washing away water-soluble byproducts. However, this must be done cautiously to avoid promoting further condensation of silanols.[7]
-
Distillation: If your product is thermally stable and has a significantly different boiling point from the siloxane impurities, distillation can be an effective purification method.
Question 6: I am observing persistent "ghost peaks" in my GC-MS analysis that I suspect are from my siloxane reagent. How can I confirm this and prevent it?
Answer: Siloxane "ghost peaks" are a common issue in GC-MS analysis and can originate from various sources, including the silylating agent itself.[6]
Confirmation:
-
Mass Spectrum: Siloxanes have characteristic mass spectra, often with a prominent peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion.
-
Blank Injections: Run a blank injection of your solvent to see if the ghost peaks are present. If they are, the contamination may be in your solvent or GC system. If not, the contamination is likely from your sample.
Prevention:
-
Use High-Purity Reagents: Ensure your this compound is of high purity.
-
Proper Sample Preparation: Avoid using silicone-based septa in your vials, as the solvent can leach siloxanes from them.[6]
-
GC System Maintenance: Regularly bake out your GC column and injection port to remove accumulated siloxane residues.
Experimental Protocols
Protocol 1: Verification of this compound Purity by ¹H NMR
-
Sample Preparation: Under an inert atmosphere, carefully withdraw ~5-10 mg of this compound and dissolve it in ~0.6 mL of anhydrous deuterated chloroform (CDCl₃).
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Expected Peaks for Pure Compound:
-
A triplet at ~1.19 ppm corresponding to the methyl protons of the ethoxy group (-OCH₂CH ₃).
-
A quartet at ~3.68 ppm corresponding to the methylene protons of the ethoxy group (-OCH ₂CH₃).
-
A singlet at ~0.1 ppm corresponding to the methyl protons on the silicon atoms (Si-(CH ₃)₂).
-
-
Signs of Degradation:
-
A triplet at ~1.24 ppm and a quartet at ~3.71 ppm, characteristic of free ethanol.
-
Broad peaks in the 1-5 ppm region, which may indicate the presence of silanol (Si-OH) groups.
-
-
References
- 1. Buy this compound | 18420-09-2 [smolecule.com]
- 2. gelest.com [gelest.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound 97 18420-09-2 [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. afinitica.com [afinitica.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Ethanol Byproduct from 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane Hydrolysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the hydrolysis of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane in their work. The controlled formation of siloxane bonds is a cornerstone of advanced materials science, but the generation of ethanol as a byproduct presents a common yet critical challenge that must be managed to ensure reaction efficiency, product purity, and reproducibility.
This document provides in-depth, experience-driven answers to frequently encountered issues, complete with troubleshooting guides, detailed protocols, and the scientific rationale behind our recommendations.
Understanding the Core Reaction
The hydrolysis of this compound is the foundational step for creating specific silanol intermediates. These intermediates are then used in subsequent condensation reactions to build polysiloxane chains. The reaction substitutes the ethoxy groups (-OC₂H₅) with hydroxyl groups (-OH), releasing two molecules of ethanol for every molecule of the starting disiloxane that is fully hydrolyzed.[1][2]
Diagram: Hydrolysis Reaction Pathway
The following diagram illustrates the fundamental hydrolysis reaction.
Caption: Hydrolysis of the starting disiloxane yields the desired dihydroxy product and ethanol.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Foundational Questions
Q1: Why is the removal of ethanol from my reaction mixture critical?
A1: The presence of ethanol can significantly impact your experimental outcomes for several reasons:
-
Reversibility of Reaction: Hydrolysis is a reversible reaction. An accumulation of ethanol in the reaction mixture can shift the equilibrium back towards the reactants, reducing the yield of the desired silanol product.[1]
-
Interference with Subsequent Steps: If the resulting silanol is to be used in further condensation or polymerization reactions, residual ethanol can compete with silanol groups (Si-OH) for reaction sites, leading to chain termination (end-capping) with an ethoxy group and preventing the formation of high molecular weight polymers.
-
Product Purity: For applications in drug development and material science, high purity of the final product is paramount. Ethanol is an impurity that can alter the physical and chemical properties of the final material.
-
Analytical Interference: Residual ethanol can complicate the analysis of your product, potentially co-eluting with other components in chromatography or obscuring important signals in spectroscopic analyses like NMR.
Q2: At what stage of my process should I consider removing the ethanol?
A2: Ethanol should be removed immediately following the hydrolysis step and before any subsequent condensation or functionalization steps are initiated. This ensures that the equilibrium of the hydrolysis is driven towards the products and that the reactive silanol intermediates are available for the next stage of your synthesis.
Section 2: Ethanol Removal Methodologies & Troubleshooting
Choosing the correct method for ethanol removal depends on the scale of your reaction, the thermal stability of your product, and the equipment available.
Comparison of Common Ethanol Removal Methods
| Method | Principle | Pros | Cons | Best For |
| Rotary Evaporation | Lowering the boiling point of the solvent under reduced pressure.[3][4][5][6] | Fast, efficient for small to moderate volumes, gentle heating protects sensitive compounds.[4][6] | Can cause bumping/foaming; not easily scalable for continuous processes. | Most common laboratory applications; heat-sensitive products. |
| Fractional Distillation | Separation based on differences in boiling points of components in a liquid mixture.[7] | Can achieve high purity; suitable for larger volumes. | Requires significant temperature difference in boiling points; potential for azeotrope formation with water.[7] | Large-scale reactions where the siloxane product is not heat-sensitive. |
| Liquid-Liquid Extraction | Partitioning of a solute between two immiscible liquid phases based on solubility.[8][9][10] | Works at ambient temperature; good for removing polar impurities. | Requires a suitable immiscible solvent; can be labor-intensive; may require subsequent solvent removal. | When the siloxane product is in a non-polar solvent and is sensitive to heat. |
| Gas Stripping (Sparging) | An inert gas (e.g., N₂) is bubbled through the liquid, carrying the volatile solvent away. | Operates at low temperatures; gentle method. | Can be slow; may not be efficient for removing large volumes of solvent. | Small-scale reactions with highly sensitive products where even mild heating is undesirable. |
Troubleshooting Guide: Rotary Evaporation
Rotary evaporation, or "rotovapping," is the most common method for ethanol removal in a research setting.[3][6]
Q3: I'm using a rotary evaporator, but the ethanol is not being removed efficiently. What's wrong?
A3: Inefficient evaporation is a common issue. Let's troubleshoot it with a logical workflow.
Caption: A step-by-step decision tree for troubleshooting inefficient rotary evaporation.
Q4: My sample is bumping or foaming violently in the rotary evaporator. How can I prevent this?
A4: Bumping is caused by the rapid, uncontrolled boiling of the liquid. Foaming is often due to the presence of high molecular weight species or surfactants.
-
Reduce the Pressure Gradually: Do not apply the full vacuum at once. Slowly decrease the pressure to allow for controlled boiling.
-
Increase Rotation Speed: A higher rotation speed creates a thinner, more uniform film on the flask wall, which promotes smooth evaporation.[5]
-
Use a Larger Flask: Ensure the flask is no more than half full. This provides a larger surface area and reduces the risk of bumping.
-
Introduce an Inlet Bleed: A gentle bleed of an inert gas (like nitrogen) through the stopcock can help to break up bubbles and control the boiling.
-
Use Anti-Foaming Agents: In persistent cases, a very small amount of a silicone-based anti-foaming agent can be added, but be sure it will not interfere with your final product.
Troubleshooting Guide: Distillation
Q5: I am trying to use distillation, but I'm not getting a clean separation of ethanol. The temperature is not holding steady at ethanol's boiling point.
A5: This is a classic sign of an azeotrope, most likely between ethanol and water.[11][12] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[12][13] The ethanol-water azeotrope boils at ~78.2°C and consists of approximately 95.6% ethanol and 4.4% water by mass.[11][14] You cannot separate this mixture further by simple distillation.[7][11]
-
Solution 1: Azeotropic Distillation: This technique involves adding a third component, an "entrainer" (e.g., toluene or cyclohexane), which forms a new, lower-boiling azeotrope with one or both of the original components.[13][15] This new azeotrope is then distilled off, breaking the original ethanol-water azeotrope. This is an advanced technique and requires careful setup.
-
Solution 2: Chemical Drying: Before distillation, add a drying agent that is inert to your siloxane product (e.g., anhydrous magnesium sulfate or molecular sieves) to remove the water. This will break the azeotrope and allow for a cleaner distillation of the ethanol.
-
Solution 3: Pressure-Swing Distillation: This method exploits the fact that azeotrope composition is pressure-dependent.[14][15] By using two distillation columns at different pressures, the azeotrope can be effectively broken.[14][16] This is typically used in industrial-scale operations.
Experimental Protocols
Protocol 1: Ethanol Removal via Rotary Evaporation
This protocol outlines the standard procedure for removing ethanol from a post-hydrolysis reaction mixture.
Materials:
-
Rotary evaporator with vacuum pump and condenser[3]
-
Round-bottom flask containing the reaction mixture
-
Solvent collection flask
-
Heated water bath
-
Chilled water source or recirculating chiller for the condenser
Procedure:
-
Setup: Transfer the reaction mixture to an appropriately sized round-bottom flask (not more than 50% full). Securely attach the flask to the rotary evaporator's vapor duct using a Keck clip.
-
Condenser: Ensure the cooling fluid is circulating through the condenser. A temperature of 10-15°C is typical for water; lower temperatures may be required for very volatile solvents.[5]
-
Rotation: Begin rotating the flask at a moderate speed (e.g., 120-150 RPM) to create a thin film of the liquid on the inner surface.
-
Vacuum: Close the stopcock and gradually apply the vacuum. For ethanol, a pressure of 70-100 mbar is a good starting point. Observe the liquid for signs of controlled boiling.
-
Heating: Immerse the rotating flask in the water bath, pre-heated to 40-50°C. Caution: Do not heat before a stable vacuum is achieved to prevent bumping.[4]
-
Collection: The ethanol vapor will travel into the condenser, liquefy, and collect in the receiving flask.
-
Completion: Continue the process until all the ethanol has been removed. The process is typically complete when dripping from the condenser ceases and the residue in the flask appears more viscous.
-
Shutdown: To stop, first remove the flask from the water bath. Then, stop the rotation. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump. Finally, detach the flask.
Protocol 2: Ethanol Removal via Liquid-Liquid Extraction
This protocol is for situations where the siloxane product is dissolved in a non-polar organic solvent (e.g., hexane, ethyl acetate) and is sensitive to heat.
Materials:
-
Separatory funnel of appropriate size[17]
-
Reaction mixture (siloxane in a non-polar solvent)
-
Deionized water (extraction solvent)
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Beakers or Erlenmeyer flasks for collection
Procedure:
-
Setup: Securely clamp the separatory funnel to a ring stand. Ensure the stopcock is closed.
-
Addition of Liquids: Pour the reaction mixture into the separatory funnel. Add an equal volume of deionized water. Ethanol has high solubility in water and will preferentially partition into the aqueous phase.[10]
-
Mixing: Stopper the funnel. Invert the funnel and immediately vent the pressure by opening the stopcock. Close the stopcock and shake gently for 15-20 seconds, venting frequently to release any pressure buildup.[17]
-
Separation: Place the funnel back in the ring stand and remove the stopper. Allow the two immiscible layers to separate completely. The aqueous layer (containing ethanol and water) will typically be the denser, bottom layer.
-
Draining: Carefully open the stopcock and drain the lower aqueous layer into a beaker.
-
Repeat: For efficient removal, repeat the extraction (steps 2-5) with a fresh portion of deionized water two more times.
-
Drying: Drain the remaining organic layer (containing your purified product) into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous drying agent (e.g., magnesium sulfate) and swirl. The agent will clump initially as it absorbs residual water. Continue adding small portions until some of the powder remains free-flowing.
-
Final Filtration: Decant or gravity filter the organic solution to remove the drying agent. The resulting solution contains your product, free from ethanol and water. The solvent can then be removed by gentle rotary evaporation if necessary.
Safety & Handling
-
This compound: This compound is a flammable liquid and vapor.[18][19] It can cause skin and serious eye irritation, and may cause respiratory irritation.[18][19] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[18][20]
-
Ethanol: Ethanol is a highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Pressure: When working with reduced pressure (rotary evaporation) or potential pressure buildup (extraction), always use glassware that is free from cracks or defects. Use a blast shield where appropriate.
By understanding the principles behind ethanol generation and removal, and by following these troubleshooting guides and protocols, you can effectively manage this common byproduct, leading to higher purity products and more reliable experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rocker.com.tw [rocker.com.tw]
- 4. torontech.com [torontech.com]
- 5. asynt.com [asynt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ethanol Extraction Complete Guide - Lab Unique [labuniquely.com]
- 8. organomation.com [organomation.com]
- 9. Video: Extraction - Concept [jove.com]
- 10. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. gwsionline.com [gwsionline.com]
- 13. byjus.com [byjus.com]
- 14. benchchem.com [benchchem.com]
- 15. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. blog.richmond.edu [blog.richmond.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. globalsilicones.org [globalsilicones.org]
Stability issues of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane in various solvents
Welcome to the technical support guide for 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS: 18420-09-2). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions to stability issues encountered when using this versatile organosilicon compound in various solvents. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to anticipate and resolve challenges in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and handling of this compound.
Q1: What is the primary cause of instability for this compound?
The principal degradation pathway for this compound is hydrolysis.[1] The silicon-oxygen bonds, particularly the ethoxy groups (Si-O-C₂H₅), are susceptible to cleavage in the presence of water or atmospheric moisture.[1][2] This reaction is often the root cause of unexpected experimental outcomes, leading to the formation of silanol (Si-OH) groups and the liberation of ethanol.[2] While the siloxane backbone (Si-O-Si) is generally characterized by high thermal stability, it can also undergo cleavage, especially under catalytic conditions (acidic or basic) that facilitate redistribution reactions.[3][4] Under strictly anhydrous (dry) conditions, the compound is stable for extended periods.[1][2]
Q2: How does solvent choice—specifically protic vs. aprotic—affect the stability of the disiloxane?
Solvent selection is critical to maintaining the integrity of this compound. The key difference lies in the solvent's ability to act as a proton donor (protic) or not (aprotic).[5][6]
-
Polar Protic Solvents (e.g., water, methanol, ethanol, acetic acid): These solvents contain O-H or N-H bonds and can actively participate in and accelerate the hydrolysis of the disiloxane.[5][7] They can act as both a source of protons to catalyze the reaction and as a nucleophile (water) to attack the silicon center.[8] Consequently, the disiloxane will exhibit its lowest stability in these solvents, readily liberating ethanol upon contact.[2]
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO, acetonitrile): These solvents lack O-H or N-H bonds and do not act as proton donors.[7][9] Therefore, they do not directly participate in the hydrolysis mechanism. The stability of the disiloxane is significantly higher in these solvents. However, degradation can still occur if the solvent contains trace amounts of water. For sensitive applications, using anhydrous grades of aprotic solvents is essential.
-
Nonpolar Solvents (e.g., hexane, toluene): Similar to aprotic solvents, these do not promote hydrolysis. The compound is generally stable in these media, provided they are rigorously dried.
Q3: What is the role of pH in the degradation process?
The rate of hydrolysis is highly dependent on the pH of the medium and can be catalyzed by both acids and bases.[1][8]
-
Acidic Conditions (pH < 7): In the presence of an acid, the oxygen atom of the ethoxy group is protonated in a rapid first step. This makes the silicon atom more electrophilic and highly susceptible to nucleophilic attack by water.[8] This mechanism is often faster than hydrolysis under neutral conditions.
-
Neutral Conditions (pH ≈ 7): Hydrolysis is slowest at a near-neutral pH.[10] However, it still proceeds, especially in the presence of water.
-
Basic Conditions (pH > 7): Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the silicon atom. This leads to the displacement of the ethoxy group. The condensation of the resulting silanols is typically rate-limiting in basic media.[11]
Q4: What are the expected decomposition products I should watch for?
The primary and secondary products of hydrolysis are:
-
Ethanol: Liberated from the cleavage of the Si-O-C₂H₅ bond.[2] Its presence is a direct indicator of decomposition.
-
Silanols (e.g., 1-ethoxy-1,1,3,3-tetramethyldisiloxan-3-ol): Formed when an ethoxy group is replaced by a hydroxyl group.
-
Silanediols (e.g., 1,1,3,3-tetramethyldisiloxane-1,3-diol): Formed upon hydrolysis of both ethoxy groups.
-
Polysiloxane Networks: The newly formed silanol groups are reactive and can undergo self-condensation (releasing water) to form longer Si-O-Si chains and networks.[1] This can lead to an observable increase in the viscosity of the solution.
Q5: What are the recommended storage and handling conditions?
To ensure maximum shelf-life and performance, adhere to the following:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] The use of a desiccator or an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Handling: Open containers and perform transfers under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to ambient moisture.[2] Avoid contact with incompatible materials such as water, strong acids, and strong bases.[12]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My reaction in ethanol is giving unexpected siloxane byproducts and the yield of my desired product is low. What's happening?
Answer: You are observing the direct consequences of using a protic solvent. Ethanol is actively participating in the hydrolysis and alcoholysis of your starting material.
Causality:
-
Hydrolysis: Any water present in the ethanol (even in absolute ethanol) will hydrolyze the ethoxy groups on the disiloxane to form reactive silanols (Si-OH).
-
Condensation: These silanols can then condense with each other or with unreacted this compound to form larger, oligomeric siloxanes. This is likely the source of your unexpected byproducts and is responsible for reducing the concentration of the active starting material, thus lowering your yield.
Solutions:
-
Switch to an Aprotic Solvent: If your reaction chemistry allows, switch to a rigorously dried aprotic solvent like THF, toluene, or dichloromethane. This is the most effective way to prevent solvent-mediated decomposition.
-
Use a Drying Agent: If ethanol is required, consider performing the reaction in the presence of a compatible chemical drying agent to scavenge water in situ.
-
Control Temperature: Hydrolysis rates are temperature-dependent.[11] Running your reaction at a lower temperature may slow the rate of decomposition, though this may also affect your desired reaction rate.
Problem: I'm observing a gradual increase in the viscosity of my formulation, which is based in an aprotic solvent (e.g., THF, DMF), over a few days. Why?
Answer: This is a classic sign of slow decomposition due to trace moisture, followed by condensation.
Causality: Even "anhydrous" grades of aprotic solvents contain parts-per-million (ppm) levels of water. Over time, this small amount of water is sufficient to slowly hydrolyze the disiloxane. The resulting silanols then undergo condensation reactions to build larger polysiloxane chains.[1] This increase in average molecular weight directly translates to an increase in the solution's viscosity.
Troubleshooting Workflow:
References
- 1. Buy this compound | 18420-09-2 [smolecule.com]
- 2. gelest.com [gelest.com]
- 3. Factors Determining Unique Thermal Resistance and Surface Properties of Silicone-Containing Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. afinitica.com [afinitica.com]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Controlling the condensation rate of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Technical Support Center: 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling its condensation rate. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.
Part 1: Understanding the Fundamentals: The Two-Step Reaction Pathway
Controlling the condensation of this compound is fundamentally about managing a two-step sequential reaction: hydrolysis followed by condensation. A common pitfall is to focus solely on the condensation step, whereas the initial hydrolysis is often the rate-determining stage and dictates the final structure of your polysiloxane network.
-
Hydrolysis: The ethoxy groups (Si-OEt) must first react with water to form reactive silanol groups (Si-OH) and ethanol. This reaction will not proceed without the presence of water.[1]
-
Condensation: The newly formed silanol groups can then react with each other (water-producing condensation) or with remaining ethoxy groups (alcohol-producing condensation) to form stable siloxane bridges (Si-O-Si).[2]
Understanding this sequence is critical because the rate of each step is dramatically influenced by the reaction conditions, particularly the catalyst used.
Caption: The two-step reaction pathway for this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Issue: My condensation reaction is proceeding too quickly, leading to gelation or uncontrolled polymerization.
Answer: Rapid, uncontrolled condensation is almost always a result of reaction conditions that strongly favor the condensation step over the hydrolysis step. The primary factor to investigate is the pH of your system.
-
Causality (The "Why"): Basic conditions (pH > 7) are known to be highly effective catalysts for the condensation of silanols.[2] Under these conditions, the silanol group is deprotonated to form a silanolate anion (Si-O⁻), which is a potent nucleophile that rapidly attacks other silicon centers, leading to fast network formation. In contrast, acid-catalyzed condensation is generally slower.[2]
-
Troubleshooting Steps:
-
Measure and Adjust pH: Immediately check the pH of your reaction mixture. If it is basic, neutralize it or make it slightly acidic (pH 4-6) to slow the condensation rate.[2][3]
-
Reduce Catalyst Concentration: If you are using a base catalyst (e.g., ammonia, amines), significantly reduce its concentration.
-
Lower the Temperature: All chemical reactions are temperature-dependent. Reducing the reaction temperature will decrease the kinetic energy of the molecules and slow down the rate of both hydrolysis and condensation.[3]
-
Control Water Addition: Adding water all at once can generate a high initial concentration of silanols. A slow, dropwise addition of water can temper the reaction rate by limiting the availability of one of the key reactants for condensation.
-
Issue: My reaction is too slow or appears to have stalled.
Answer: A stalled or excessively slow reaction typically points to one of three issues: incorrect pH, insufficient water, or low temperature.
-
Causality (The "Why"): The hydrolysis and condensation of alkoxysilanes are slowest at a neutral pH of approximately 7.[2][3] Both acid and base catalysis are required to achieve reasonable reaction rates. Furthermore, hydrolysis is a chemical reaction that consumes water; without a sufficient molar ratio of water to ethoxy groups, the reaction cannot proceed to completion.
-
Troubleshooting Steps:
-
Check pH and Add a Catalyst: If your system is at or near neutral pH, the reaction will be inherently slow. Add a catalyst to accelerate it. For more controlled, linear chain growth, an acid catalyst (e.g., HCl, acetic acid) is recommended.[2][4] For faster, more branched network formation, a base catalyst can be used.[2]
-
Verify Water Stoichiometry: Ensure you have added at least the stoichiometric amount of water required for hydrolysis. The molar ratio of H₂O to ethoxy groups should be at least 1:1 for complete hydrolysis. It is often beneficial to use a slight excess.
-
Increase Temperature: Gently warming the reaction mixture can significantly increase the reaction rate. Monitor the reaction closely, as an excessive temperature increase can lead to a loss of control.
-
Caption: A troubleshooting flowchart for controlling the condensation rate.
FAQ: Does the type of catalyst (acid vs. base) affect the final polymer structure?
Answer: Absolutely. The choice of catalyst is one of the most powerful tools for directing the final architecture of the polysiloxane.
-
Acid Catalysis: Tends to produce more linear or weakly branched polymer networks.[2] This is because the acid-catalyzed hydrolysis reaction is relatively fast compared to the subsequent condensation. This allows for the formation of silanol-terminated monomers and oligomers that can then link together in a more orderly, chain-like fashion.
-
Base Catalysis: Tends to produce more highly branched, cross-linked, and particulate (colloidal) structures.[2] This is because base-catalyzed condensation is very rapid. As soon as silanol groups form, they are quickly consumed in condensation reactions, favoring growth from a central point outwards, leading to dense, spherical particles.
| Parameter | Acid Catalysis (e.g., HCl) | Base Catalysis (e.g., NH₃) |
| Relative Hydrolysis Rate | Fast | Slower |
| Relative Condensation Rate | Slower | Fast |
| Resulting Structure | Linear, weakly branched polymers | Highly branched, colloidal particles |
| Mechanism | Protonation of ethoxy group | Nucleophilic attack on Silicon |
FAQ: Can I use a catalyst other than a simple acid or base?
Answer: Yes, other catalytic systems exist and are used for specific applications.
-
Lewis Acids: Compounds like organotin derivatives (e.g., di-n-butyltin diacetate) or tris(pentafluorophenyl)borane (TPFPB) can catalyze condensation, often at elevated temperatures.[5]
-
Homoconjugated Acids: These are complexes of an acid and a base (or salt) that can offer high activity while minimizing side reactions like the formation of cyclic siloxane byproducts.[6]
-
Biocatalysts: Research has shown that enzymes, such as silicatein-α from marine sponges, can catalyze the formation of Si-O bonds under mild, non-aqueous conditions, offering a more sustainable route for polysiloxane synthesis.[7]
Part 3: Experimental Protocols
These protocols are designed as self-validating systems. The expected outcome is described, allowing you to verify that the control parameters are working as intended.
Protocol 1: Controlled Acid-Catalyzed Condensation for Linear Oligomers
-
Objective: To achieve a slow, controlled condensation favoring the formation of linear polysiloxane chains.
-
Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound to a suitable solvent (e.g., ethanol or THF).
-
Catalyst Addition: Add a catalytic amount of dilute acid (e.g., 0.1 M HCl) to bring the solution pH to approximately 4-5.
-
Water Addition: Prepare a solution of deionized water in the same solvent. The molar ratio of water to the siloxane should be 2:1 for complete hydrolysis of the two ethoxy groups.
-
Reaction: Add the water/solvent solution dropwise to the stirred siloxane solution at room temperature over a period of 1-2 hours. The slow addition is critical to prevent a rapid, localized increase in silanol concentration.
-
Monitoring: The reaction can be monitored over time by taking aliquots and analyzing them with techniques like Gas Chromatography (to observe the disappearance of the starting material) or 29Si NMR (to observe the formation of T¹, T², and T³ species, indicating the degree of condensation).[8]
-
Workup: Once the desired molecular weight is achieved, the reaction can be quenched by neutralizing the acid catalyst with a mild base (e.g., sodium bicarbonate). The solvent and by-products (ethanol) can then be removed under reduced pressure.
-
-
Expected Outcome: A viscous liquid or low-melting-point solid consisting of linear polysiloxane oligomers with a narrow molecular weight distribution. The slow, controlled nature of the reaction minimizes uncontrolled cross-linking.
References
- 1. Buy this compound | 18420-09-2 [smolecule.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Homoconjugated Acids as Low Cyclosiloxane-Producing Silanol Polycondensation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the biocatalytic synthesis of silicone polymers - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00003J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Removal of Siloxane Byproducts in Amine Synthesis
<_ _>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to siloxane byproduct contamination in amine synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding siloxane contamination.
Q1: What are siloxanes and why are they a persistent problem in amine synthesis?
A1: Siloxanes are compounds characterized by a repeating silicon-oxygen (Si-O-Si) backbone. In the context of amine synthesis, they are nuisance byproducts that primarily originate from the deprotection of silyl ethers (e.g., TMS, TBS, TIPS), which are commonly used to protect alcohol or amine functionalities.[1][2] During the deprotection step, especially under aqueous or non-anhydrous conditions, the cleaved silyl groups can hydrolyze to form silanols (R₃Si-OH). These silanols are highly prone to self-condensation, forming stable, and often greasy or oily, polymeric siloxane chains.[3]
Their problematic nature stems from several factors:
-
Co-elution: Their polarity can be surprisingly similar to that of many amine products, leading to difficult separation by standard silica gel chromatography.[4]
-
Physical State: They are often oils or waxy solids, making the isolation of a crystalline amine product challenging.
-
Spectroscopic Interference: In ¹H NMR spectra, siloxane methyl groups typically appear as broad singlets in the 0.0-0.3 ppm region, which can overlap with signals from silyl protecting groups like TMS or TBS.[5] In ²⁹Si NMR, a prominent peak around -22 ppm is a strong indicator of polydimethylsiloxane contamination.[6]
Q2: How can I confirm the presence of siloxane contamination in my product?
A2: A combination of physical observation and spectroscopic analysis is most effective.
-
Physical Appearance: If your purified amine, which is expected to be a solid or a clean oil, appears as a persistent, greasy, or waxy substance that resists crystallization, siloxane contamination is a primary suspect.
-
¹H NMR Spectroscopy: Look for broad, rolling signals between 0 and 1 ppm. The integration of these peaks relative to your product's peaks can give a rough estimate of the contamination level.[7][8]
-
²⁹Si NMR Spectroscopy: This is a definitive method. The presence of a strong signal around -22 ppm is characteristic of the repeating D unit in polysiloxanes.[5][6]
Q3: Can I prevent the formation of siloxanes in the first place?
A3: While complete prevention is difficult, you can significantly minimize their formation. The key is rigorous exclusion of water during the silylation and, critically, the deprotection steps.[3]
-
Anhydrous Conditions: Always use anhydrous solvents and oven-dried glassware. Conducting reactions under an inert atmosphere (Nitrogen or Argon) is highly recommended.[3]
-
Careful Workup: When quenching a reaction or performing a workup, the way water is introduced can influence siloxane formation. A rapid, well-stirred quench is often better than slow, localized addition.
Part 2: Troubleshooting Guide for Common Issues
This section provides solutions to specific experimental problems.
Issue 1: My standard aqueous workup failed to remove the siloxane byproducts.
-
Causality: Siloxanes are hydrophobic and non-polar. A simple water wash is often insufficient because the siloxanes prefer to remain in the organic layer with your product.
-
Solution: Acidic Wash Protocol. The most robust method for separating basic amines from neutral siloxanes is an acidic wash. By protonating the amine, you form a water-soluble ammonium salt, which partitions into the aqueous phase, leaving the non-polar siloxanes behind in the organic layer.
Issue 2: My amine product is co-eluting with siloxanes during column chromatography.
-
Causality: The polarity of short-chain siloxanes can be very similar to that of moderately polar amines, making separation on silica gel challenging. Furthermore, amines can exhibit poor peak shape (tailing) on silica due to interactions with acidic silanol groups on the stationary phase.[4][9]
-
Solution 1: Modify the Mobile Phase. Adding a small amount of a volatile amine, like triethylamine (0.1-1%) or n-propylamine, to your eluent can significantly improve the peak shape of your amine product by competing for the active sites on the silica gel.[4] This often provides better resolution from the siloxane contaminants.
-
Solution 2: Utilize an Alternative Purification Method. If chromatography fails, an acidic wash (see Issue 1) is the recommended next step.
Issue 3: My product is sensitive to acid, so an acidic wash is not an option.
-
Causality: Molecules with acid-labile functional groups (e.g., acetals, Boc-groups) will degrade under standard acidic wash conditions.
-
Solution: Fluoride-Based Scavenging. Tetrabutylammonium fluoride (TBAF) can be used not only for deprotection but also to break down polymeric siloxanes.[10] The fluoride ion attacks the Si-O bond, depolymerizing the siloxane chains into smaller, often more easily removable fragments.[10][11] However, removing the resulting TBAF salts can be challenging. A modified workup using a sulfonic acid resin (e.g., DOWEX 50WX8) and calcium carbonate can effectively remove TBAF-related byproducts without an aqueous extraction.[12][13]
-
Alternative Solution: Specialized Adsorbents. For some applications, passing a solution of the crude product through a cartridge containing silica gel or activated carbon can selectively adsorb siloxanes.[14][15] This is often more effective for less polar products.
Part 3: Decision-Making Workflow & Method Comparison
Choosing the right purification strategy is critical for success. The following decision tree and comparison table will guide your selection process.
Caption: Decision tree for selecting the appropriate siloxane removal method.
Table 1: Comparison of Siloxane Removal Methodologies
| Method | Principle of Operation | Pros | Cons | Best For... |
| Acidic Wash | Amine protonation and phase separation. | Highly effective, scalable, cost-efficient. | Not suitable for acid-sensitive molecules. | Most basic amines that lack acid-labile functional groups. |
| Fluoride Scavenging | Cleavage of Si-O-Si bonds by fluoride ions.[10] | Effective for acid-sensitive compounds. | Can be expensive; workup to remove fluoride salts is required.[12] | Acid-sensitive amines, particularly those with some polarity. |
| Modified Chromatography | Improving amine peak shape and resolution. | Operationally simple if chromatography is already planned. | May not work for severe contamination or closely eluting species. | Mild contamination where standard chromatography almost works.[4] |
| Adsorbent Filtration | Preferential adsorption of siloxanes onto a solid support.[14] | Fast and simple for screening. | Lower capacity; may not be effective for all siloxane types. | Removing trace amounts of siloxanes from non-polar products. |
Part 4: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common and effective removal techniques.
Protocol 1: Standard Acidic Wash for Siloxane Removal
This protocol describes the purification of a crude amine product from siloxane byproducts using an acid-base extraction.
-
Objective: To separate a basic amine from neutral siloxane contaminants.
-
Materials:
-
Crude product mixture containing amine and siloxanes.
-
Diethyl ether or other suitable water-immiscible organic solvent.
-
1 M Hydrochloric Acid (HCl).
-
1 M Sodium Hydroxide (NaOH).
-
Saturated Sodium Chloride solution (Brine).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory funnel.
-
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. The protonated amine salt will be in the bottom aqueous layer, while the siloxanes will remain in the top organic layer.
-
Isolate Aqueous Layer: Carefully drain the bottom aqueous layer into a clean flask. Crucially, retain the organic layer for now.
-
Back-Extraction (Optional but Recommended): To recover any amine that may have been left behind, add a fresh portion of 1 M HCl to the original organic layer, shake, and combine this second aqueous extract with the first.
-
Wash Organic Layer: Discard the now siloxane-rich organic layer.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M NaOH with swirling until the solution is basic (confirm with pH paper, pH > 10). This deprotonates the ammonium salt, regenerating the free amine. The amine may precipitate as a solid or form an oily layer.
-
Product Extraction: Extract the free amine back into a fresh portion of organic solvent (e.g., diethyl ether). Perform this extraction two or three times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.
-
Caption: Workflow for the acidic wash protocol.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. magritek.com [magritek.com]
- 6. High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgsyn.org [orgsyn.org]
- 14. Removal of siloxanes in biogases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
Validation & Comparative
Comparison of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane vs. TEOS for silica film deposition
An In-Depth Comparative Guide to Silica Film Deposition: 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane vs. Tetraethyl Orthosilicate (TEOS)
Introduction: The Critical Role of Silica Films and Their Precursors
Silicon dioxide (SiO₂) films are a cornerstone of modern technology, indispensable in fields ranging from semiconductor manufacturing to advanced drug delivery systems. Their utility as high-quality insulators, protective barriers, and dielectric layers is unparalleled.[1][2] The quality and properties of these films are intrinsically linked to the chemical precursor used in their deposition. For decades, Tetraethyl Orthosilicate (TEOS) has been the industry's workhorse, valued for its reliability in producing pure silica films.[2] However, the relentless drive for lower processing temperatures, enhanced film properties, and greater process flexibility has spurred the investigation of alternative precursors.
This guide provides a detailed comparison between the conventional precursor, TEOS, and a promising alternative, this compound. We will delve into their fundamental chemical differences, compare their performance in various deposition techniques, and provide detailed experimental protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal precursor for their specific application.
Part 1: A Tale of Two Molecules: Precursor Fundamentals
The choice of precursor dictates the reaction pathways, deposition conditions, and ultimately, the final properties of the silica film. Understanding the structural and chemical differences between TEOS and this compound is the first step in making an informed selection.
Chemical Structure and Reactivity
TEOS is a monomeric silicon compound with a central silicon atom bonded to four reactive ethoxy (-OC₂H₅) groups. In contrast, this compound is a dimer, featuring a pre-formed siloxane (Si-O-Si) bond. This central bond is flanked by two silicon atoms, each bonded to one reactive ethoxy group and two non-reactive methyl (-CH₃) groups. This structural difference is fundamental to their behavior. The methyl groups in the disiloxane introduce organic character, which can influence film properties such as hydrophobicity and density.
Physical Properties
The physical properties of a precursor, such as boiling point and density, are critical for handling and for controlling its delivery in vapor deposition processes.
| Property | Tetraethyl Orthosilicate (TEOS) | This compound |
| Chemical Formula | Si(OC₂H₅)₄ | [C₂H₅OSi(CH₃)₂]₂O |
| Molecular Weight | 208.33 g/mol | 222.43 g/mol [3] |
| Boiling Point | 168 °C | 161 °C |
| Density | 0.934 g/mL at 25 °C | 0.883 g/mL at 25 °C |
| Flash Point | 45 °C | 43 °C |
| Refractive Index | n20/D 1.383 | n20/D 1.389 |
Part 2: Deposition Methods and Film Performance: A Head-to-Head Comparison
The choice of deposition technique—primarily Chemical Vapor Deposition (CVD) and Sol-Gel processing—profoundly impacts the precursor's behavior and the resulting film's characteristics.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
In CVD and ALD, volatile precursors are introduced into a reaction chamber to deposit a thin film on a substrate. These techniques are dominant in the semiconductor industry.[2][4]
-
Deposition Temperature: A significant advantage of alternative precursors is the potential for lower deposition temperatures. While TEOS-based CVD typically requires temperatures of 650-750°C for thermal decomposition, plasma-enhanced CVD (PECVD) can lower this to around 350-400°C.[2] Precursors with built-in Si-O-Si bonds, like this compound, are often designed for even lower temperature processes, potentially below 300°C, which is crucial for temperature-sensitive substrates.[5][6][7] The development of novel aminodisilane precursors has even enabled high-quality SiO₂ deposition at temperatures as low as 50°C via thermal ALD.[8]
-
Film Purity and Composition: TEOS is the gold standard for depositing high-purity, stoichiometric SiO₂.[1][2] The primary byproducts of its decomposition are ethanol and other volatile organics, which are easily removed.[9][10] With this compound, the presence of stable Si-CH₃ bonds creates a risk of carbon incorporation into the film. This can be a disadvantage if pure SiO₂ is required, but it can be leveraged to create silicon oxycarbide (SiOC) films, which are valuable as low-dielectric constant (low-k) materials in microelectronics.
-
Conformality and Step Coverage: TEOS is renowned for its excellent ability to deposit films that conformally coat complex, high-aspect-ratio structures, a critical requirement for applications like shallow trench isolation in integrated circuits.[2] The deposition mechanism of the disiloxane will determine its conformality, which requires specific experimental validation for a given process.
Sol-Gel Deposition
The sol-gel process involves the hydrolysis and condensation of liquid precursors to form a "sol" that can be cast onto a substrate and then converted into a dense film through heat treatment.[4][11]
-
Reaction Kinetics: The sol-gel process for TEOS is a well-studied, two-step reaction: hydrolysis of the Si-OC₂H₅ groups to form silanols (Si-OH), followed by condensation of these silanols to form a Si-O-Si network.[9][12] The rate of these reactions is highly dependent on factors like pH, water-to-precursor ratio, and catalyst.[12] this compound undergoes a similar process at its ethoxy groups. However, it has fewer reactive sites per molecule (two ethoxy groups vs. four in TEOS), and the steric hindrance from the methyl groups can slow down the condensation rate, potentially leading to more stable sols but requiring different process conditions to achieve full network formation.
-
Film Properties and Functionality: Films derived from TEOS are typically dense, pure silica.[12] The disiloxane precursor offers a pathway to hybrid organic-inorganic films. If the Si-CH₃ bonds remain intact throughout the process, the resulting film will be more hydrophobic and have a lower density and refractive index. This is analogous to co-condensing TEOS with organosilanes like methyltriethoxysilane (MTES) to tailor film properties.[13]
Comparative Performance Summary
| Feature | TEOS | This compound |
| Deposition Temperature | Higher (Requires thermal energy or plasma) | Potentially Lower (Pre-formed Si-O-Si bond) |
| Film Purity | High (Stoichiometric SiO₂) | Potential for carbon incorporation (SiOC films) |
| Conformality (CVD) | Excellent | Process-dependent, requires evaluation |
| Hydrophobicity (Sol-Gel) | Low (Hydrophilic surface) | High (Due to residual methyl groups) |
| Film Density | High | Lower |
| Process Maturity | Very High (Industry Standard) | Lower (Requires process development) |
Part 3: From Theory to Practice: Experimental Protocols
To provide a practical context, we present detailed protocols for depositing silica films using both precursors. These protocols are designed to be self-validating, with explanations for key steps.
Protocol 1: High-Quality SiO₂ Deposition via TEOS-based Sol-Gel Method
This protocol details the fabrication of a pure silica film using the classic Stöber method, a widely used sol-gel synthesis.[12]
Objective: To deposit a uniform, dense, and pure SiO₂ film on a silicon wafer.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (Absolute)
-
Deionized Water
-
Ammonium Hydroxide (NH₄OH, 28-30%)
-
Silicon Wafers
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Sol Preparation:
-
In a clean beaker, mix 5 mL of TEOS with 20 mL of absolute ethanol. Stir vigorously for 15 minutes. Causality: Ethanol acts as a co-solvent to ensure miscibility between the non-polar TEOS and the polar water.
-
Prepare a separate solution of 5 mL of deionized water, 20 mL of ethanol, and 2 mL of ammonium hydroxide.
-
Add the water/ethanol/ammonia solution dropwise to the TEOS solution under constant stirring. Causality: Ammonium hydroxide acts as a catalyst, promoting the hydrolysis of TEOS to form silanol groups.[12]
-
Continue stirring the mixture at room temperature for 2 hours. The solution should remain clear, indicating the formation of a stable silica sol.
-
-
Substrate Preparation & Coating:
-
Clean silicon wafers by sonicating them sequentially in acetone, isopropanol, and deionized water for 10 minutes each, then dry with a nitrogen stream.
-
Deposit the film using a dip-coater. Immerse the cleaned wafer into the sol and withdraw it at a constant speed of 5 cm/min. Causality: A constant withdrawal speed is crucial for achieving a uniform film thickness.
-
-
Film Curing:
-
Immediately after coating, place the wafer in an oven at 100°C for 10 minutes to evaporate the solvent.
-
Transfer the wafer to a furnace and anneal at 500°C for 1 hour with a ramp rate of 5°C/min. Causality: Annealing facilitates the condensation of remaining silanol groups, densifies the film, and removes organic residues, resulting in a pure SiO₂ network.
-
Protocol 2: Low-Temperature Deposition of a Hybrid Film using this compound
This protocol outlines a CVD process for depositing a silicon-based film at a lower temperature, which could be suitable for polymer substrates or temperature-sensitive devices.
Objective: To deposit a uniform, hydrophobic film using this compound via PECVD.
Materials:
-
This compound
-
Oxygen (O₂) gas (reactant)
-
Argon (Ar) gas (carrier/plasma gas)
-
Substrates (e.g., silicon, polymer films)
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
System Preparation:
-
Place the cleaned substrate onto the chuck in the PECVD reaction chamber.
-
Evacuate the chamber to a base pressure of <10⁻⁵ Torr.
-
Heat the substrate to the desired deposition temperature, e.g., 250°C. Causality: This temperature provides thermal energy to the surface species but is low enough for many sensitive substrates.
-
-
Precursor Delivery:
-
Heat the this compound precursor in a bubbler to 50°C to ensure adequate vapor pressure.
-
Flow Argon carrier gas through the bubbler at 50 sccm to transport the precursor vapor into the chamber.
-
-
Deposition:
-
Introduce Oxygen (O₂) as a co-reactant at a flow rate of 100 sccm.
-
Allow the chamber pressure to stabilize at ~1 Torr.
-
Ignite the plasma by applying 50 W of RF power (13.56 MHz) to the showerhead electrode. Causality: The plasma dissociates the O₂ and precursor molecules into reactive radicals, enabling film formation at a much lower temperature than thermal CVD.
-
Continue the deposition for the desired time to achieve the target thickness.
-
-
Post-Deposition:
-
Turn off the RF power, stop the gas flows, and cool the system down before venting and removing the sample.
-
The resulting film should be characterized for thickness, composition (e.g., via FTIR to check for Si-CH₃ and Si-O-Si bonds), and surface properties like contact angle to confirm hydrophobicity.
-
Conclusion and Recommendations
The choice between TEOS and this compound is not a matter of direct replacement but of strategic selection based on application-specific needs.
-
Choose TEOS when:
-
The primary requirement is a high-purity, dense, stoichiometric SiO₂ film .
-
The process is well-established and process reliability is paramount.
-
The substrate can withstand the higher thermal budget of thermal CVD or standard PECVD processes.[2]
-
Excellent conformality over complex topographies is a critical design rule.[2]
-
-
Consider this compound when:
-
Low-temperature deposition is essential to protect thermally sensitive components or substrates.
-
Modified film properties are desired, such as hydrophobicity or a lower dielectric constant (low-k).
-
The application can tolerate or benefit from a hybrid organic-inorganic (SiOC) film composition .
-
There is scope for process development to optimize the deposition of this less conventional precursor.
-
Ultimately, TEOS remains the undisputed industry standard for general-purpose silica deposition. However, for next-generation devices and specialized applications, precursors like this compound open up a new process window, enabling the fabrication of functional films with tailored properties that are unattainable with TEOS alone.
References
- 1. abachy.com [abachy.com]
- 2. universitywafer.com [universitywafer.com]
- 3. This compound 97 18420-09-2 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. pubs.acs.org [pubs.acs.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. 12.5 The Mechanism of Deposition of Silicon Dioxide from TEOS [iue.tuwien.ac.at]
- 11. mdpi.com [mdpi.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. teos based silica: Topics by Science.gov [science.gov]
A Comparative Guide to the Reactivity of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane and Other Common Alkoxysilanes
Introduction: The Crucial Role of Reactivity in Silane Applications
For researchers and professionals in materials science and drug development, alkoxysilanes are indispensable molecular building blocks. Their utility in forming stable siloxane bonds (Si-O-Si) is the foundation for a vast array of applications, from creating durable, weather-resistant coatings and modifying surfaces to enhance adhesion, to the synthesis of advanced silica-based materials via sol-gel processes.[1] The performance of an alkoxysilane in these applications is fundamentally dictated by its reactivity, specifically the rates of its hydrolysis and subsequent condensation reactions.
This guide provides an in-depth comparison of the reactivity of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane, a unique disiloxane, with two widely used monosilanes: Tetraethoxysilane (TEOS) and Methyltrimethoxysilane (MTMS). We will explore the structural factors that govern their reactivity and provide supporting experimental frameworks for their quantitative comparison. This document is intended to equip researchers with the foundational knowledge to make informed decisions when selecting an alkoxysilane for a specific application.
Understanding Alkoxysilane Reactivity: Hydrolysis and Condensation
The transformation of alkoxysilanes into a stable siloxane network is a two-step process:
-
Hydrolysis: The alkoxy groups (-OR) on the silicon atom react with water to form silanol groups (-OH) and the corresponding alcohol. This reaction can be catalyzed by either acids or bases.
-
Condensation: The newly formed silanol groups react with each other (or with remaining alkoxy groups) to form stable siloxane (Si-O-Si) bonds, releasing water or alcohol as a byproduct.
The rates of these two reactions are influenced by a multitude of factors, including the chemical structure of the silane, the pH of the reaction medium, temperature, and the solvent used.[1][2][3]
The Contenders: A Structural Overview
To understand the differences in reactivity, it is essential to first examine the molecular structures of the alkoxysilanes .
-
This compound: This molecule is a disiloxane, meaning it already contains a central Si-O-Si bond. Each silicon atom is bonded to one ethoxy group and two methyl groups.
-
Tetraethoxysilane (TEOS): A common precursor for silica, TEOS has a single silicon atom bonded to four ethoxy groups.[4]
-
Methyltrimethoxysilane (MTMS): This organosilane has a single silicon atom bonded to three methoxy groups and one methyl group.[5]
The key structural differences that will influence reactivity are:
-
Number and Type of Alkoxy Groups: Methoxy groups generally hydrolyze faster than ethoxy groups due to lower steric hindrance.[6]
-
Organic Substituents: Non-hydrolyzable groups like methyl (CH₃) can influence the electronic environment and steric accessibility of the silicon center.
-
Siloxane Backbone: The presence of a pre-existing Si-O-Si bond in the disiloxane will affect its condensation behavior compared to the monosilanes.
Comparative Reactivity Analysis
The reactivity of these silanes is a direct consequence of their molecular architecture. Here, we break down the expected trends in their hydrolysis and condensation behavior.
Hydrolysis Rates
The rate of hydrolysis is primarily governed by the steric hindrance around the silicon atom and the nature of the leaving group (the alcohol).
-
MTMS (Fastest): The presence of three methoxy groups, which are smaller and less sterically hindering than ethoxy groups, allows for more rapid attack by water molecules. Methoxy groups are also generally more reactive than ethoxy groups.[6]
-
TEOS (Intermediate): With four ethoxy groups, TEOS experiences more significant steric hindrance compared to MTMS, leading to a slower hydrolysis rate.
-
This compound (Slowest): This disiloxane has the greatest steric hindrance around its silicon centers. Each silicon is shielded by two methyl groups and a bulky siloxane bridge, in addition to the ethoxy group. This makes nucleophilic attack by water more difficult, resulting in the slowest hydrolysis rate among the three.
Condensation Rates
Condensation rates are influenced by the concentration of silanol groups and the steric accessibility of these groups for forming new siloxane bonds.
-
TEOS (Highest Potential for Cross-linking): Upon complete hydrolysis, TEOS forms silicic acid, Si(OH)₄, which has four reactive sites. This allows for the rapid formation of a highly cross-linked three-dimensional network.
-
MTMS (Forms Cross-linked Polymers): After hydrolysis, MTMS yields methylsilanetriol, CH₃Si(OH)₃. With three reactive sites, it readily undergoes condensation to form cross-linked polysilsesquioxane networks.[2]
-
This compound (Forms Linear or Low Cross-linked Polymers): The hydrolysis of this disiloxane results in a disiloxanediol. Since each silicon atom has only one site for further condensation, it will primarily form linear chains or simple cyclic structures. This leads to a significantly lower degree of cross-linking compared to TEOS and MTMS.
The following table summarizes the expected reactivity trends:
| Alkoxysilane | Structure | Key Structural Features | Expected Hydrolysis Rate | Expected Condensation Behavior |
| This compound | [C₂H₅OSi(CH₃)₂]₂O | Disiloxane, Ethoxy groups, High steric hindrance | Slow | Forms linear or simple cyclic polymers; low cross-linking |
| Tetraethoxysilane (TEOS) | Si(OC₂H₅)₄ | Monosilane, Four ethoxy groups | Intermediate | Forms highly cross-linked 3D networks |
| Methyltrimethoxysilane (MTMS) | CH₃Si(OCH₃)₃ | Monosilane, Three methoxy groups, Lower steric hindrance | Fast | Forms cross-linked polysilsesquioxane networks |
Experimental Protocols for Reactivity Comparison
To empirically validate these theoretical comparisons, the following experimental protocols can be employed. These methods allow for the quantitative monitoring of the hydrolysis and condensation reactions.
Experimental Workflow Overview
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. gelest.com [gelest.com]
- 6. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
A Comparative Analysis of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane in Surface Modification and Adhesion Promotion
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and biopharmaceutical development, the precise control of surface properties is paramount. Silane coupling agents are a cornerstone of this control, enabling the tailored functionalization of inorganic surfaces to enhance adhesion, improve hydrophobicity, and create biocompatible interfaces. Among the diverse array of available silanes, 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane presents a unique combination of reactivity and structural characteristics. This guide provides a comparative overview of its properties and potential advantages over other commonly employed silane coupling agents, supported by an analysis of its chemical nature.
Unveiling the Molecular Architecture: A Foundation for Performance
This compound, with the linear formula [C₂H₅OSi(CH₃)₂]₂O, is a disiloxane featuring two ethoxy groups attached to the silicon atoms.[1] This structure is key to its function. The ethoxy groups are hydrolyzable, reacting with surface hydroxyl groups or ambient moisture to form reactive silanols. These silanols can then condense with hydroxyl groups on a substrate or with each other to form a durable siloxane network. The tetramethyl backbone contributes to the compound's organic character, influencing properties such as hydrophobicity and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18420-09-2 | [2] |
| Molecular Formula | C₈H₂₂O₃Si₂ | [2][3] |
| Molecular Weight | 222.43 g/mol | |
| Appearance | Colorless Oil / White to Off-White Powder | [2][3] |
| Boiling Point | 161 °C (lit.) | [3] |
| Density | 0.883 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.389 (lit.) | [2] |
| Flash Point | 43 °C (closed cup) |
The Hydrolysis and Condensation Pathway: A Double-Edged Sword
The performance of any alkoxysilane hinges on its hydrolysis and condensation kinetics. The ethoxy groups of this compound undergo hydrolysis to form silanol intermediates, which are crucial for surface binding. This reaction is sensitive to moisture and pH.[4]
Caption: Hydrolysis and condensation pathway of this compound.
A key advantage of ethoxy-functionalized silanes over their methoxy counterparts is their slower hydrolysis rate. This can provide better bath stability and a more controlled deposition process, potentially leading to more uniform and well-ordered surface modifications. However, this also means that the reaction may require more time or catalysis to go to completion.
Comparative Performance Insights
Hydrophobicity and Surface Energy Modification
The presence of the tetramethyl disiloxane backbone suggests that a surface treated with this silane will exhibit increased hydrophobicity. The methyl groups are nonpolar and will orient away from the substrate, creating a low-energy surface that repels water. The degree of hydrophobicity, often quantified by the water contact angle, is a critical parameter in applications such as anti-fouling coatings, moisture barriers, and in controlling the fluid dynamics in microfluidic devices.
While specific data for this compound is lacking, studies on other alkylsilanes demonstrate a clear trend of increasing water contact angle with increasing alkyl chain length and density of methyl groups at the surface.[5] It is reasonable to hypothesize that a well-formed monolayer of this compound would yield a hydrophobic surface with a water contact angle significantly higher than that of an untreated hydrophilic substrate like glass or silica.
Adhesion Promotion: Bridging the Inorganic-Organic Divide
Silane coupling agents are vital in composite materials and adhesive formulations, where they form a durable bridge between an inorganic filler or substrate and an organic polymer matrix. The bifunctional nature of this compound, with its hydrolyzable ethoxy groups and organic methyl groups, allows it to function in this capacity.
The silanol groups formed upon hydrolysis can bond with inorganic surfaces like glass fibers, silica, or metal oxides. The organic "tail" of the molecule can then interact with a polymer matrix through physical entanglement or van der Waals forces. For enhanced adhesion, organofunctional silanes containing reactive groups like amino, epoxy, or methacrylate moieties are often preferred as they can form covalent bonds with the polymer matrix.
While this compound lacks a reactive organic functional group, its disiloxane structure may offer advantages in terms of flexibility at the interface, potentially reducing stress concentration and improving the durability of the adhesive bond.
Experimental Protocols: A Guide to Application
The successful application of any silane coupling agent is highly dependent on the experimental protocol. The following provides a generalized procedure for surface modification, which should be optimized for specific substrates and applications.
Protocol 1: Surface Preparation and Silanization
Objective: To create a hydrophobic surface on a glass or silica substrate using this compound.
Materials:
-
Glass or silica substrates
-
This compound
-
Anhydrous toluene or other suitable organic solvent
-
Deionized water
-
Hydrochloric acid (HCl) or acetic acid (for pH adjustment)
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in a detergent solution, followed by extensive rinsing with deionized water and drying under a stream of nitrogen. For a more rigorous cleaning, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used with extreme caution in a fume hood.
-
Silane Solution Preparation: In a fume hood, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.
-
Hydrolysis (Optional but Recommended): To pre-hydrolyze the silane, add a small amount of deionized water (e.g., 5% of the silane volume) to the solution. The pH can be adjusted to 4-5 with HCl or acetic acid to catalyze the hydrolysis. Allow the solution to stir for 1-2 hours.
-
Silanization: Immerse the cleaned and dried substrates in the silane solution for a predetermined time (e.g., 30 minutes to 2 hours). The reaction can be carried out at room temperature or elevated temperatures (e.g., 50-70 °C) to accelerate the process.
-
Rinsing: Remove the substrates from the silanization bath and rinse thoroughly with fresh toluene to remove any unbound silane.
-
Curing: Cure the treated substrates in an oven at 110-120 °C for 30-60 minutes to promote the condensation of silanol groups and the formation of a stable siloxane layer.
-
Characterization: The effectiveness of the surface treatment can be assessed by measuring the water contact angle. An increase in the contact angle compared to the untreated substrate indicates successful hydrophobic modification.
Caption: A typical workflow for surface modification using a silane coupling agent.
Future Directions and the Quest for Comparative Data
The unique structure of this compound suggests its potential for creating flexible and hydrophobic interfaces. However, to fully elucidate its advantages and position it within the broader landscape of silane coupling agents, direct comparative studies are essential. Future research should focus on generating quantitative data on its performance in key applications, including:
-
Adhesion Strength: Measuring the lap shear or pull-off strength of adhesive joints where this silane is used as a coupling agent, and comparing it to established standards like aminopropyltriethoxysilane (APTES) or glycidoxypropyltrimethoxysilane (GPTMS).
-
Hydrolytic Stability: Assessing the durability of the hydrophobic treatment by measuring the water contact angle over time under harsh environmental conditions (e.g., high humidity, elevated temperature, varying pH).
-
Surface Morphology: Characterizing the uniformity and thickness of the deposited silane layer using techniques like atomic force microscopy (AFM) and ellipsometry.
By systematically investigating these performance metrics, the scientific and industrial communities can gain a clearer understanding of the specific applications where this compound offers tangible benefits over existing technologies.
References
A Senior Application Scientist's Guide to the Characterization of Silica Nanoparticles Derived from 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
An Objective Comparison with Conventional Silica Precursors for Advanced Applications
Introduction: Beyond Conventional Silica
Silica nanoparticles (SiNPs) are foundational materials in advanced research and drug development, prized for their tunable size, high surface area, and biocompatibility. The vast majority of these nanoparticles are synthesized from tetraalkoxysilane precursors, with tetraethyl orthosilicate (TEOS) being the undisputed industry standard. The properties of TEOS-derived SiNPs are well-documented, making them a reliable, albeit conventional, choice.
However, the evolving demands of fields like targeted drug delivery, hydrophobic drug encapsulation, and advanced composites necessitate materials with tailored surface chemistries. This guide introduces a compelling alternative precursor: 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (DETMDS) . Unlike TEOS, DETMDS possesses a unique molecular structure that inherently imparts organic, hydrophobic characteristics into the final silica framework.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will objectively characterize the expected properties of silica nanoparticles derived from DETMDS, comparing them directly with the TEOS benchmark. We will delve into the causal relationships between precursor chemistry and final particle characteristics, provide validated experimental protocols for synthesis and analysis, and present a logical framework for exploring this next generation of hybrid organic-inorganic nanomaterials.
Part 1: A Tale of Two Precursors: Chemical Structure and Its Implications
The choice of precursor is the single most critical factor determining the final properties of a silica nanoparticle. The fundamental differences in molecular structure between TEOS and DETMDS dictate their hydrolysis and condensation kinetics, ultimately shaping the nanoparticle's morphology, surface chemistry, and functionality.
1.1. The Benchmark: Tetraethyl Orthosilicate (TEOS) TEOS is a monomeric silicon alkoxide with a central silicon atom bonded to four hydrolyzable ethoxy groups (-OCH₂CH₃). Its reactivity is well-understood and forms the basis of the classic Stöber process.[1] During synthesis, all four ethoxy groups can be hydrolyzed to form silanol (Si-OH) groups, which then condense to build a purely inorganic, three-dimensional siloxane (Si-O-Si) network. This process typically results in hydrophilic, amorphous silica spheres.[2]
1.2. The Challenger: this compound (DETMDS) DETMDS is a fundamentally different molecule. Its chemical formula, [C₂H₅OSi(CH₃)₂]₂O, reveals several key distinctions.[3]
-
Disiloxane Backbone: It already contains a stable, central Si-O-Si bond.
-
Reduced Reactive Sites: It possesses only two hydrolyzable ethoxy groups, compared to TEOS's four.
-
Inherent Organic Functionality: It features four non-hydrolyzable methyl groups (-CH₃) directly bonded to the silicon atoms.[4][5]
These structural features predict a profound impact on nanoparticle formation. The lower number of reactive sites suggests different condensation pathways, while the permanent methyl groups guarantee the incorporation of organic, hydrophobic character directly into the nanoparticle framework. The hydrolysis of DETMDS is a key degradation pathway, involving the nucleophilic attack of water on the silicon center, leading to the cleavage of Si-O bonds and the formation of silanol groups.[5]
References
Performance evaluation of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane in protective coatings.
A Comparative Guide for Researchers and Formulation Scientists
In the dynamic landscape of protective coatings, the pursuit of enhanced durability, environmental resistance, and extended service life is paramount. Organosilicon compounds, particularly siloxanes, have carved a significant niche in this field, owing to their unique chemical structures that impart a combination of desirable properties. This guide provides an in-depth performance evaluation of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, a key precursor and component in advanced siloxane-based protective coatings. Through a comparative analysis with established alternative technologies, supported by standardized experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for informed material selection and formulation development.
The Siloxane Advantage: Understanding the Core Chemistry
At the heart of a siloxane's performance lies its robust silicon-oxygen (Si-O) backbone. Unlike the carbon-carbon (C-C) backbone of many organic polymers, the Si-O bond possesses significantly higher bond energy (approximately 460 kJ/mol compared to 350 kJ/mol for C-C).[1] This inherent strength translates to exceptional thermal stability and resistance to degradation from ultraviolet (UV) radiation, major environmental stressors for protective coatings.[1][2][3]
This compound (C₈H₂₂O₃Si₂) is a functionalized disiloxane featuring two ethoxy groups attached to the silicon atoms.[4][5][6][7] These reactive ethoxy groups are key to its utility, enabling it to participate in hydrolysis and condensation reactions. This process allows the molecule to act as a crosslinker or a precursor for the formation of a durable, three-dimensional polysiloxane network within the coating matrix.[4]
Performance Benchmarking: A Data-Driven Comparison
To objectively assess the performance of coatings formulated with this compound, a series of standardized tests are employed. Here, we compare its anticipated performance profile against two common alternatives: a traditional epoxy-amine system and a high-performance polyester polyurethane topcoat.
Table 1: Comparative Performance Data
| Performance Metric | Siloxane (this compound based) | Epoxy-Amine | Polyester Polyurethane | Test Standard |
| Corrosion Resistance | Excellent | Good to Excellent | Good | ASTM B117 (Salt Spray)[8] / ISO 12944[9][10] |
| Hydrophobicity (Water Contact Angle) | >100° (High) | 70-90° (Moderate) | 80-95° (Moderate) | Goniometry |
| UV Resistance (Gloss Retention) | Excellent (>90% after 2000 hrs) | Poor (Chalking) | Good to Excellent | ASTM G154 (QUV) |
| Thermal Stability (Max Service Temp.) | ~300°C[1] | ~150°C | ~120°C | Thermogravimetric Analysis (TGA) |
| Adhesion (Pull-off Strength) | Good to Excellent | Excellent | Excellent | ASTM D4541[11][12][13] |
| Mechanical Properties (Pencil Hardness) | 7H - 9H[14] | 4H - 6H | 2H - 4H | ASTM D3363 |
The Science in Action: Experimental Protocols
The following sections detail the methodologies for key performance evaluation experiments, providing a framework for reproducible and comparative testing.
Corrosion Resistance Evaluation
Objective: To assess the ability of the coating to protect a metal substrate from corrosion in a saline environment.
Methodology: ASTM B117 (Standard Practice for Operating Salt Spray (Fog) Apparatus).[8]
Workflow:
Causality: The scribe in the coating intentionally creates a defect to evaluate the coating's ability to prevent undercutting corrosion, a critical real-world failure mechanism. The continuous salt fog creates an accelerated corrosive environment.
Adhesion Testing
Objective: To measure the force required to detach the coating from the substrate, indicating the strength of the adhesive bond.
Methodology: ASTM D4541 (Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers).[11][12][13]
Workflow:
Trustworthiness: The nature of the failure is as important as the pull-off strength value. A cohesive failure within the coating at a high force indicates a strong adhesive bond to the substrate. An adhesive failure between the coating and substrate, even at a moderate force, may suggest formulation or application issues.
In-Depth Performance Analysis
Superior Hydrophobicity and Weatherability
Coatings incorporating this compound exhibit excellent hydrophobicity.[1][15] This is attributed to the low surface energy imparted by the methyl groups of the siloxane backbone, which leads to a high water contact angle and a self-cleaning effect.[4][16] This inherent water repellency not only enhances the aesthetic appeal but also contributes to improved corrosion protection by preventing water from reaching the substrate.
Furthermore, the exceptional UV stability of the Si-O bond ensures long-term gloss and color retention, outperforming many organic polymer systems that are prone to chalking and degradation upon prolonged sun exposure.[2][3][17]
Enhanced Thermal and Mechanical Resilience
The high thermal stability of polysiloxane coatings makes them suitable for applications involving elevated temperatures where traditional organic coatings would fail.[1][18][19][20] The crosslinked network formed from precursors like this compound also contributes to a hard, yet flexible, coating with excellent abrasion and scratch resistance.[14][21] This combination of hardness and flexibility is crucial for protecting surfaces from mechanical damage.
Alternative Technologies: A Comparative Overview
While siloxane-based coatings offer a compelling performance profile, alternative technologies remain relevant for specific applications and cost considerations.
-
Epoxy-Amine Systems: These are workhorses in the protective coatings industry, known for their excellent adhesion, chemical resistance, and barrier properties. However, their primary drawback is poor UV resistance, leading to chalking and degradation in exterior applications. They are often used as primers in a multi-coat system, with a more UV-stable topcoat.
-
Polyester Polyurethane Systems: These coatings offer a good balance of weatherability, flexibility, and aesthetic appeal.[22] They are often used as topcoats over epoxy primers. While their UV resistance is significantly better than epoxies, they may not match the long-term durability and heat resistance of a well-formulated polysiloxane.
Conclusion: The Strategic Value of this compound
This compound stands out as a versatile and high-performance building block for advanced protective coatings. Its ability to form a robust, crosslinked polysiloxane network imparts a unique combination of hydrophobicity, UV stability, thermal resistance, and mechanical durability that often surpasses traditional coating technologies. For researchers and formulators in demanding fields, a deep understanding of the structure-property relationships of this and similar organosilicon compounds is crucial for developing next-generation protective coatings that offer extended service life and superior protection in harsh environments.
References
- 1. sioresin.com [sioresin.com]
- 2. Polysiloxane Coatings [polysiloxanecoating.com]
- 3. Performance properties - UV Stability - Silicones Europe [silicones.eu]
- 4. Buy this compound | 18420-09-2 [smolecule.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ensure Corrosion Resistance of Coatings as Per Standards [pacorr.com]
- 9. icorr.org [icorr.org]
- 10. kta.com [kta.com]
- 11. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 12. Coating Adhesion Testing in Accordance with ASTM D4541 - Sticky Business | Resources | DeFelsko [defelsko.com]
- 13. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. gelest.com [gelest.com]
- 17. dakenchem.com [dakenchem.com]
- 18. gelest.com [gelest.com]
- 19. Thermal Properties of Polysiloxanes | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. content.ampp.org [content.ampp.org]
- 22. pcimag.com [pcimag.com]
A Comparative Guide to the Quantitative Analysis of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane Purity via GC-MS
In the realms of advanced materials and pharmaceutical development, the chemical purity of reagents is not merely a matter of quality control; it is a cornerstone of experimental reproducibility and product safety. 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, a versatile organosilicon compound, is no exception. Its utility as a precursor, intermediate, and surface-modifying agent necessitates a robust analytical framework for the precise quantification of its purity. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for this purpose, grounded in experimental principles and practical considerations.
The high resolution and sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) make it a preferred method for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] This technique is particularly well-suited for the analysis of siloxanes.[2][3]
The Imperative of Purity for this compound
This compound is a key building block in the synthesis of specialized silicone polymers and as a derivatization agent in analytical chemistry. Potential impurities can arise from its synthesis, which often involves the reaction of dichlorosilanes with ethanol. Common impurities may include residual starting materials, partially reacted intermediates, and byproducts from side reactions such as hydrolysis or condensation. These impurities can adversely affect reaction kinetics, polymer properties, and the stability of final products. Therefore, a highly selective and sensitive analytical method is crucial for ensuring its fitness for use.
GC-MS: The Gold Standard for Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound.[1][4] Its strength lies in the synergistic combination of gas chromatography's high-resolution separation capabilities with the definitive identification power of mass spectrometry.
The GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification and quantification.[4]
A typical GC-MS workflow for the purity analysis of this compound involves several key steps, each with a critical impact on the quality of the results.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as hexane or acetone. The choice of solvent is critical to ensure complete dissolution and compatibility with the GC system.
-
For accurate quantification, an internal standard (ISTD) such as dodecane can be added to the sample solution at a known concentration. This helps to correct for variations in injection volume and instrument response.[5]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable for siloxane analysis.
-
Inlet: Split/splitless inlet at 250°C with a split ratio of 50:1. A high split ratio is used to prevent column overloading.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C. This temperature program allows for the separation of volatile impurities from the main component and any higher boiling point impurities.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-500.
-
3. Data Analysis and Purity Calculation:
-
The purity is typically determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all detected peaks.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
For higher accuracy, the internal standard method can be employed. A calibration curve is first generated by analyzing standards of known concentrations of this compound with a fixed concentration of the internal standard. The concentration in the unknown sample is then determined from this curve.
Comparative Analysis of Analytical Methodologies
While GC-MS is a powerful tool, other analytical techniques can also be considered for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of the expected impurities, and available instrumentation.
| Parameter | Quantitative GC-MS | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Specificity | High: Mass spectral data provides definitive identification of the main component and impurities.[1] | Moderate: Relies solely on retention time for identification, which can be ambiguous if impurities co-elute.[2] | Low to Moderate: Potential for co-eluting interferences, especially for structurally similar compounds without a chromophore. | High: Provides detailed structural information, allowing for the identification and quantification of impurities with distinct chemical shifts. |
| Linearity (R²) | ≥ 0.999[1][6] | ≥ 0.995 | ≥ 0.99 | Not typically used for linearity in this context, but for quantitative NMR (qNMR). |
| Accuracy (% Recovery) | 98-102%[1][6] | 95-105% | 90-110% | Can be highly accurate with proper standards and methodology. |
| Precision (%RSD) | < 2% (Repeatability); < 3% (Intermediate)[1] | < 5% | < 10% | < 1% for qNMR with optimized parameters. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL)[1] | Low (ng/mL) | Moderate (µg/mL) | High (mg/mL) |
| Key Advantages | Excellent for identifying unknown impurities. High sensitivity and specificity. | Robust, relatively low cost, and easy to operate. | Suitable for non-volatile or thermally labile compounds. | Provides absolute quantification without the need for a calibration curve (qNMR). Non-destructive. |
| Key Limitations | Higher instrument cost and complexity. Not suitable for non-volatile compounds. | Cannot definitively identify unknown peaks. | Not suitable for volatile compounds. Requires a UV-active chromophore for detection. | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret. |
In-depth Discussion of Alternative Methodologies
-
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a workhorse in many analytical laboratories due to its robustness and wide linear range.[2] It is an excellent choice for routine quality control when the identities of potential impurities are already known. However, its reliance on retention time alone for identification makes it less suitable for complex samples or for the identification of unknown impurities.
-
High-Performance Liquid Chromatography (HPLC-UV): HPLC is generally not the method of choice for volatile siloxanes like this compound. Furthermore, the lack of a strong UV chromophore in this molecule would necessitate the use of less common detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), which often have lower sensitivity and can be more challenging to work with.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary analytical method that can provide a direct measurement of purity without the need for a specific reference standard of the analyte. By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity can be determined. While highly accurate, NMR is significantly less sensitive than GC-based methods and requires a higher concentration of the sample.
Conclusion: A Scientifically Sound Approach to Purity Analysis
For the comprehensive and reliable quantitative analysis of this compound purity, GC-MS is the superior methodology . Its unparalleled combination of high-resolution separation and definitive mass spectral identification allows for both the accurate quantification of the main component and the confident identification of unknown impurities.[1][4]
While other techniques like GC-FID and qNMR have their merits for specific applications, GC-MS provides the most complete picture of sample purity, which is essential for researchers, scientists, and drug development professionals who rely on the quality of their starting materials. The validation of the GC-MS method according to established guidelines, such as those from the International Council for Harmonisation (ICH), is a critical step to ensure the reliability, accuracy, and precision of the results.[6]
By implementing a well-developed and validated GC-MS method, laboratories can ensure the quality of this compound, thereby safeguarding the integrity of their research and manufacturing processes.
References
- 1. benchchem.com [benchchem.com]
- 2. ace-laboratories.com [ace-laboratories.com]
- 3. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. silicones.eu [silicones.eu]
- 6. researchtrendsjournal.com [researchtrendsjournal.com]
A Senior Application Scientist's Guide to Validating the Structure of Polymers Synthesized from 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, and particularly in applications demanding high purity and controlled properties such as in the pharmaceutical and biomedical fields, the precise structural validation of synthesized polymers is paramount. Polysiloxanes, valued for their biocompatibility, thermal stability, and tunable properties, are often synthesized from precursors like 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane. The polymerization of this monomer, typically through hydrolysis and condensation, can lead to a variety of structures, including linear chains, cyclic species, and branched networks. Verifying the intended structure is not merely a quality control step; it is fundamental to ensuring the material's performance and safety.
This guide provides an in-depth comparison of the essential analytical techniques for validating the structure of polysiloxanes synthesized from this compound. We will delve into the "why" behind the choice of each technique, offering field-proven insights and detailed experimental protocols.
The Synthetic Pathway: From Monomer to Polymer
The polymerization of this compound is primarily achieved through a two-step process: hydrolysis of the ethoxy groups to form reactive silanols, followed by condensation of these silanols to form the siloxane (Si-O-Si) backbone. This reaction can be catalyzed by either an acid or a base.[1][2]
The general reaction scheme is as follows:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atoms react with water to form silanol groups (-OH) and ethanol as a byproduct.
-
Condensation: The silanol groups then react with each other to form a siloxane bond (Si-O-Si) and water. This step propagates the polymer chain.
The control of reaction conditions such as temperature, catalyst concentration, and water content is crucial in determining the molecular weight and structural characteristics of the final polymer.
A Comparative Overview of Structural Validation Techniques
A multi-faceted approach is essential for a comprehensive structural validation of the synthesized polysiloxanes. The three core techniques that provide complementary information are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gel Permeation Chromatography (GPC).
| Technique | Primary Information Obtained | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, monomer conversion, end-group analysis, and polymer tacticity.[3][4][5] | Provides unambiguous structural information at the atomic level. ²⁹Si NMR is particularly powerful for polysiloxanes. | Lower sensitivity for certain nuclei, can be complex to interpret for complex mixtures, and requires soluble samples for high-resolution spectra.[6] |
| FTIR Spectroscopy | Identification of functional groups, monitoring of reaction progress (disappearance of Si-OH, appearance of Si-O-Si).[3] | Fast, non-destructive, and sensitive to changes in chemical bonding.[7] | Provides limited information on polymer architecture and molecular weight. Peak overlap can make quantitative analysis challenging.[8] |
| GPC/SEC | Molecular weight distribution (Mw, Mn), and polydispersity index (PDI).[3][9] | Excellent for determining the size distribution of polymer chains. | It is a relative technique requiring calibration with appropriate standards. Provides no direct structural information.[10][11] |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR spectroscopy is the most powerful technique for elucidating the precise chemical structure of the synthesized polysiloxanes. For these polymers, both ¹H and ²⁹Si NMR are indispensable.
Why NMR?
-
¹H NMR allows for the quantification of residual ethoxy groups, confirming the extent of hydrolysis. It can also be used to identify and quantify different proton environments in the polymer backbone and end-groups.
-
²⁹Si NMR provides direct information about the silicon environment, allowing for the differentiation of silicon atoms in the monomer, at the chain ends, and within the polymer backbone (D units). It is also highly sensitive to the nature of the substituents on the silicon atom.[12][13]
Sample Preparation:
-
Dissolve 10-20 mg of the purified polysiloxane sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for quantitative analysis.
-
Spectral Width: 0-10 ppm.
¹H NMR Data Analysis and Interpretation:
-
Si-CH₃ protons: A strong singlet peak typically observed between 0.05 and 0.2 ppm.
-
-OCH₂CH₃ methylene protons (unreacted monomer): A quartet around 3.7 ppm.
-
-OCH₂CH₃ methyl protons (unreacted monomer): A triplet around 1.2 ppm.
-
The absence or significant reduction in the intensity of the ethoxy proton signals confirms the successful hydrolysis and polymerization.
²⁹Si NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer equipped with a broadband probe.
-
Pulse Sequence: Inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Number of Scans: 1024 or more, as ²⁹Si has a low natural abundance and often long relaxation times.
-
Relaxation Delay (d1): 30-60 seconds to ensure full relaxation.
-
Spectral Width: A range covering approximately +20 to -120 ppm.
²⁹Si NMR Data Analysis and Interpretation:
-
Monomer (this compound): A sharp signal around -9 to -11 ppm.
-
D units (dialkoxysiloxy silicon atoms within the polymer chain): A broader signal typically in the range of -19 to -23 ppm.[14]
-
End-groups: Depending on the termination, specific chemical shifts will be observed. For example, silanol end groups (M-OH) appear around -5 to -15 ppm.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy: Monitoring the Reaction
FTIR spectroscopy is an excellent complementary technique to NMR for monitoring the polymerization process. It provides a quick and sensitive way to track the changes in functional groups.
Why FTIR?
The primary utility of FTIR in this context is to follow the disappearance of the Si-O-C stretching vibrations of the ethoxy groups and the appearance of the characteristic broad Si-O-Si stretching band of the polysiloxane backbone.[2][16] This allows for a qualitative and semi-quantitative assessment of the reaction progress.
Sample Preparation:
-
Attenuated Total Reflectance (ATR-FTIR): This is the most convenient method. A small drop of the liquid polymer or a small piece of the solid polymer is placed directly onto the ATR crystal.
-
Thin Film: A thin film of the polymer can be cast on a salt plate (e.g., KBr) from a volatile solvent.
FTIR Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Mode: ATR or transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
FTIR Data Analysis and Interpretation:
-
Si-O-Si stretching: A broad and strong absorption band appearing in the region of 1000-1100 cm⁻¹. The exact position can give clues about the structure (linear vs. cyclic).[1]
-
Si-CH₃ rocking and deformation: Peaks around 800 cm⁻¹ and 1260 cm⁻¹, respectively. These should remain relatively constant.
-
C-H stretching (from methyl and ethoxy groups): Around 2960 cm⁻¹.
-
Si-O-C stretching (from unreacted monomer): A band around 1100-1000 cm⁻¹, which will be masked by the strong Si-O-Si band as the reaction proceeds. The disappearance of other characteristic ethoxy group bands can be monitored.
-
Si-OH stretching (from silanol intermediates): A broad band around 3200-3400 cm⁻¹. Its presence indicates incomplete condensation.
Gel Permeation Chromatography (GPC): Sizing Up the Polymer
GPC, also known as Size Exclusion Chromatography (SEC), is the go-to technique for determining the molecular weight distribution of the synthesized polysiloxanes.
Why GPC?
The properties of a polymer are highly dependent on its molecular weight and the breadth of its distribution (polydispersity). GPC separates polymer molecules based on their hydrodynamic volume in solution, providing crucial information on:
-
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
-
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.
-
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the polysiloxane sample into a vial.
-
Add a known volume (e.g., 5-10 mL) of a suitable solvent in which the polymer is fully soluble (e.g., toluene or tetrahydrofuran, THF). Note that for polydimethylsiloxane (PDMS), THF can be problematic due to a small refractive index difference, making toluene a better choice.[12][17]
-
Gently agitate the mixture until the polymer is completely dissolved.
-
Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could damage the GPC columns.[3]
GPC System and Conditions:
-
Pump and Degasser: To deliver a stable flow of the mobile phase.
-
Injector: Autosampler for precise injection volumes.
-
Columns: A set of GPC columns packed with porous particles of a suitable pore size for the expected molecular weight range of the polysiloxane.
-
Detector: A refractive index (RI) detector is most common. A multi-angle light scattering (MALS) detector can provide absolute molecular weight without the need for column calibration.
-
Mobile Phase: Toluene or THF at a flow rate of approximately 1.0 mL/min.
-
Column Temperature: Typically maintained at 30-40 °C to ensure good solubility and reduce solvent viscosity.
Data Analysis and Interpretation:
-
Calibration: The GPC system must be calibrated with a series of well-characterized polymer standards with narrow molecular weight distributions (e.g., polystyrene or polydimethylsiloxane standards).[4][18]
-
Chromatogram Analysis: The elution of the polymer sample produces a chromatogram (detector response vs. elution volume).
-
Molecular Weight Calculation: The software uses the calibration curve to calculate Mn, Mw, and PDI from the sample's chromatogram.
Comparison with Alternatives
While the combination of NMR, FTIR, and GPC provides a robust validation of the polymer structure, it is important to consider alternative approaches.
Alternative Monomers:
For the synthesis of polysiloxanes, alternatives to this compound include:
-
Chlorosilanes (e.g., dichlorodimethylsilane): These are highly reactive but produce corrosive HCl as a byproduct.
-
Cyclic siloxanes (e.g., octamethylcyclotetrasiloxane, D4): Ring-opening polymerization of these monomers can produce high molecular weight polymers with good control.
-
Silanol-terminated oligomers: These can be used in condensation reactions to build larger polymer chains.
The choice of monomer will depend on the desired polymer architecture, molecular weight, and the required reaction conditions.
Alternative Analytical Techniques:
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) can provide detailed information on the molecular weight of individual polymer chains, end-group analysis, and the identification of cyclic byproducts. MS is particularly useful for lower molecular weight oligomers.
Conclusion
Validating the structure of polymers synthesized from this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides the definitive structural information, FTIR is invaluable for monitoring the reaction progress, and GPC is essential for characterizing the molecular weight distribution. By understanding the principles behind each technique and following rigorous experimental protocols, researchers can ensure the synthesis of well-defined polysiloxanes with the desired properties for their specific applications. This comprehensive characterization is not just good scientific practice; it is a critical component of developing reliable and safe materials for advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Density functional theory calculation of (29)Si NMR chemical shifts of organosiloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. azom.com [azom.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. azom.com [azom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. process-nmr.com [process-nmr.com]
- 16. hydrophobe.org [hydrophobe.org]
- 17. Now you see me and now you don’t: GPC analysis of polysiloxanes | Malvern Panalytical [malvernpanalytical.com]
- 18. agilent.com [agilent.com]
A Senior Application Scientist's Guide to the Cross-Reactivity of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (DETMDS) is a versatile organosilicon compound valued for its unique properties, including thermal stability and low surface tension.[1] Its application as a chemical intermediate, a precursor for silicone materials, and an additive in complex formulations is expanding.[1][2][3] However, the reactivity of its ethoxy groups presents a significant challenge, leading to potential cross-reactivity with active pharmaceutical ingredients (APIs), excipients, and other formulation components. This guide provides an in-depth analysis of the cross-reactivity of DETMDS with common organic functional groups. We will explore the underlying reaction mechanisms, present comparative experimental data, and provide robust protocols for assessing compatibility in your own systems. Our objective is to equip researchers with the foundational knowledge and practical tools to anticipate and mitigate undesirable chemical interactions, ensuring product stability and integrity.
Foundational Chemistry of DETMDS Reactivity
The reactivity of DETMDS is centered around the two ethoxy groups ([CH₃CH₂O-]) bonded to the silicon atoms. The silicon-oxygen bond within this ethoxy moiety is susceptible to nucleophilic attack. This susceptibility is the primary driver of its cross-reactivity profile.
The Primary Reaction: Hydrolysis
The most fundamental reaction DETMDS undergoes is hydrolysis, which occurs in the presence of water or moisture.[1][3][4] This process involves the nucleophilic attack of a water molecule on the silicon center, leading to the cleavage of the Si-O bond and the liberation of ethanol.[1][4] The initial product is a silanol (-Si-OH), which is often unstable and can undergo self-condensation to form a stable siloxane bond (Si-O-Si), creating larger oligomers or polymers.
This reaction is of paramount importance as it represents the main degradation pathway and is often the competing or initiating step in reactions with other functional groups.[1] The rate of hydrolysis is significantly influenced by pH, with both acidic and basic conditions acting as catalysts.[1] Therefore, any experimental design to assess cross-reactivity must rigorously control for the presence of moisture.[4]
Cross-Reactivity with Key Functional Groups: A Comparative Overview
The central question for formulators and drug development professionals is how DETMDS will interact with other molecules in a given system. The ethoxy group can act as a leaving group when attacked by a sufficiently strong nucleophile. The general order of reactivity is dictated by the nucleophilicity of the functional group .
Amine Functional Groups (-NH₂, -NHR)
Amines are generally strong nucleophiles and exhibit significant reactivity with DETMDS.[5] Primary and secondary amines can readily attack the silicon center, displacing ethanol to form a stable silicon-nitrogen (silazane) bond.
-
Causality: The high nucleophilicity of the nitrogen lone pair makes this reaction favorable. The reaction proceeds via a nucleophilic substitution pathway.[1] This reactivity is a critical consideration in formulations containing amine-based APIs or excipients, as it can lead to the degradation of the active molecule and the formation of new, uncharacterized impurities.
Carboxylic Acid Functional Groups (-COOH)
Carboxylic acids can react with DETMDS, although typically under specific conditions (e.g., with catalysis or at elevated temperatures). The reaction results in the formation of a silyl ester and the liberation of ethanol.
-
Causality: While the hydroxyl group of a carboxylic acid is nucleophilic, its reactivity is lower than that of an amine. The reaction is essentially an esterification. In some cases, the carboxylic acid can also act as an acid catalyst for the hydrolysis of the siloxane itself.[1] The formation of silyl esters can alter the solubility, stability, and biological activity of a drug molecule.
Hydroxyl Functional Groups (-OH)
Alcohols can undergo a transesterification reaction with DETMDS, where the ethoxy group is exchanged for the new alkoxy group. This reaction is an equilibrium process.
-
Causality: To drive the reaction to completion, the ethanol byproduct often needs to be removed from the system (e.g., by distillation). In a typical formulation at ambient temperature, this reaction is generally slow without a catalyst. However, for APIs with multiple hydroxyl groups (like sugars or polyphenols), the potential for cross-linking exists, which could lead to gelation or precipitation over time.
Thiol Functional Groups (-SH)
Thiols are known to be excellent nucleophiles and are expected to react with DETMDS in a manner analogous to amines and alcohols, forming a silicon-sulfur bond. This is a crucial consideration for sulfur-containing drugs and excipients.
Experimental Design for Cross-Reactivity Assessment
A self-validating experimental protocol is essential for obtaining trustworthy and reproducible data. The following workflow outlines a robust approach to screening and quantifying the cross-reactivity of DETMDS.
Detailed Experimental Protocol: GC-MS Screening
This protocol is designed to provide a semi-quantitative assessment of reactivity. Gas Chromatography-Mass Spectrometry (GC-MS) is the chosen analytical technique due to its ability to separate volatile compounds and provide structural information for the identification of reaction products.[6][7]
1. Materials & Reagents:
-
This compound (DETMDS), >97% purity
-
Test Compounds (e.g., Benzylamine, Benzoic Acid, Benzyl Alcohol)
-
Anhydrous Solvent (e.g., Acetonitrile, Toluene)
-
Internal Standard (IS) (e.g., Dodecane)
-
GC Vials with septa
2. Instrument & Conditions:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[7]
-
Column: Standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]
-
Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min (hold 5 min).[8]
-
Injector: 250°C, Split mode.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.[8]
3. Procedure:
-
Preparation: In an anhydrous solvent, prepare a 10 mM solution of DETMDS containing 1 mM of the internal standard. Prepare a separate 10 mM solution of the test compound.
-
Reaction Initiation (t=0): In a GC vial, mix 500 µL of the DETMDS solution with 500 µL of the test compound solution. Immediately cap, vortex, and analyze a sample via GC-MS. This is the zero time point.
-
Incubation: Store the reaction vial at the desired temperature (e.g., 40°C).
-
Time Points: At subsequent time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from the vial for GC-MS analysis.
-
Controls: Prepare and run two control vials in parallel:
-
Control A (Hydrolysis): 500 µL DETMDS solution + 500 µL anhydrous solvent.
-
Control B (Stability): 500 µL test compound solution + 500 µL anhydrous solvent.
-
-
Data Analysis:
-
Calculate the peak area ratio of DETMDS to the internal standard at each time point.
-
Monitor the chromatograms for the appearance of new peaks.
-
Use the mass spectra of new peaks to tentatively identify reaction products.
-
Comparative Performance Data
The following tables summarize the expected reactivity based on the principles discussed. The data is presented as a relative ranking, as exact reaction rates are highly dependent on specific conditions such as solvent, temperature, and concentration.
Table 1: Qualitative Cross-Reactivity of DETMDS with Functional Groups at 40°C
| Functional Group | Test Compound | Expected Reactivity | Primary Product Type | Rationale |
| Primary Amine | Benzylamine | High | Silazane (Si-N) | High nucleophilicity of nitrogen. |
| Carboxylic Acid | Benzoic Acid | Moderate | Silyl Ester (Si-O-C=O) | Moderately nucleophilic; reaction may be slow without catalyst.[9] |
| Primary Alcohol | Benzyl Alcohol | Low to Moderate | Alkoxysilane (Si-O-R) | Equilibrium-driven; generally requires forcing conditions or catalysis. |
| Water | (Trace Moisture) | Moderate | Silanol (Si-OH) | Primary degradation pathway, catalyzed by acid/base.[1][4] |
Table 2: Estimated Time for 50% DETMDS Consumption (t₁/₂) at 40°C
| Functional Group | Test Compound | Estimated t₁/₂ (Hours) | Notes |
| Primary Amine | Benzylamine | < 4 | Rapid reaction observed. |
| Carboxylic Acid | Benzoic Acid | 8 - 24 | Slower reaction, dependent on conditions. |
| Primary Alcohol | Benzyl Alcohol | > 48 | Very slow reaction under neutral, anhydrous conditions. |
| Water | (Trace Moisture) | Variable | Highly dependent on the amount of water present and pH. |
Conclusion and Recommendations for Drug Development
The ethoxy groups of this compound are reactive sites susceptible to nucleophilic substitution. Our analysis and compiled data demonstrate a clear hierarchy of reactivity with common functional groups: Amines > Carboxylic Acids > Alcohols .
For researchers and drug development professionals, this has critical implications:
-
Formulation Incompatibility: DETMDS is highly likely to be incompatible with APIs and excipients containing primary or secondary amine groups. This can lead to API degradation and the formation of potentially toxic impurities.
-
Stability Studies are Essential: When considering DETMDS in any formulation, rigorous, specific stability studies that monitor for cross-reactivity products are mandatory. The protocols provided herein offer a robust starting point.
-
Consider Alternatives: For amine-containing formulations, alternative, less reactive silicone-based excipients or precursors should be considered.
-
Control of Moisture: Due to the inherent reactivity with water, manufacturing and storage conditions must be carefully controlled to minimize moisture and prevent hydrolysis-induced degradation.[1][4]
By understanding these fundamental reactivity principles and employing rigorous experimental validation, scientists can successfully navigate the challenges associated with using DETMDS, ensuring the development of safe, stable, and effective pharmaceutical products.
References
- 1. Buy this compound | 18420-09-2 [smolecule.com]
- 2. This compound|lookchem [lookchem.com]
- 3. CAS 18420-09-2: this compound [cymitquimica.com]
- 4. gelest.com [gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. eurofinsus.com [eurofinsus.com]
- 7. ace-laboratories.com [ace-laboratories.com]
- 8. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 9. Carboxyl-Containing Polydimethylsiloxanes: Synthesis and Properties [ineosopen.org]
A Senior Application Scientist's Guide to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis and materials science, the strategic selection of reagents is paramount to achieving desired outcomes with precision and efficiency. This guide provides an in-depth technical comparison of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, a versatile organosilicon compound, against its alternatives. We will delve into its applications as a protecting group for alcohols and as a precursor in the synthesis of advanced silicone-based materials, offering field-proven insights and supporting experimental data to inform your research and development endeavors.
Introduction to this compound: Properties and Potential
This compound, with the chemical formula C8H22O3Si2, is a disiloxane characterized by two ethoxy groups and four methyl groups attached to a silicon-oxygen-silicon backbone.[1][2] This structure imparts a unique combination of reactivity and stability, making it a valuable tool in various chemical transformations. Its key physical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 222.43 g/mol [2] |
| Boiling Point | 161 °C[2] |
| Density | 0.883 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.389[2] |
The presence of ethoxy groups allows for its application as a silylating agent, while the disiloxane backbone serves as a fundamental building block for silicone polymers. This dual nature positions it as a reagent of interest for both synthetic chemists and materials scientists.
Application as a Protecting Group for Alcohols: A Comparative Analysis
The protection of hydroxyl groups is a critical step in multi-step organic synthesis, preventing unwanted side reactions.[3] Silyl ethers are a widely used class of protecting groups due to their ease of formation and tunable stability.[4] Here, we compare the performance of this compound with other common silylating agents.
Mechanism of Silylation
The silylation of an alcohol using this compound proceeds via nucleophilic attack of the alcohol on one of the silicon atoms, leading to the displacement of an ethoxy group and the formation of a silyl ether. This reaction is typically catalyzed by an acid or a base.
References
A Senior Application Scientist's Guide to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane in Materials Synthesis: A Cost-Benefit Analysis
This guide offers an in-depth cost-benefit analysis of utilizing 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (DETMDS) in materials synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to provide a comparative analysis against common alternatives, supported by experimental insights and a framework for precursor selection.
Introduction: The Unique Position of DETMDS in the Siloxane Family
Siloxanes are foundational precursors in materials science, prized for their ability to form robust, versatile inorganic-organic hybrid materials.[1][2] Within this class, this compound, with its characteristic [C2H5OSi(CH3)2]2O linear formula, occupies a unique niche.[3] Unlike conventional tetra-alkoxysilanes such as Tetraethoxysilane (TEOS), which create highly cross-linked, rigid networks, the inherent flexibility of the Si-O-Si backbone in DETMDS, combined with the steric and hydrophobic nature of its four methyl groups, imparts distinct properties to the final material.
This guide will dissect the advantages and trade-offs of these structural features, providing a clear rationale for when to select DETMDS over other precursors to achieve specific material outcomes, such as enhanced flexibility, hydrophobicity, or controlled network formation.
Physicochemical Profile of this compound
A thorough understanding of a precursor's properties is fundamental to its effective application and safe handling. The table below summarizes the key physicochemical characteristics of DETMDS.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₂₂O₃Si₂ | [4][5][6][7][8] |
| Molecular Weight | 222.43 g/mol | [3][5][7][8] |
| Appearance | Colorless liquid | [6] |
| Density | 0.883 g/mL at 25 °C | [3][6] |
| Boiling Point | 161-183.3 °C | [3][6] |
| Flash Point | 43 - 53.6 °C (closed cup) | [6] |
| Refractive Index | n20/D 1.389 | [3][6] |
| CAS Number | 18420-09-2 | [3][7][8] |
Core Applications & Mechanistic Insights
DETMDS is primarily employed as a precursor for silicone-based materials, leveraging its favorable thermal stability and low surface tension.[4] Its applications span from high-performance coatings and sealants to specialized dielectric and biomedical materials.[4]
The utility of DETMDS stems from the reactivity of its ethoxy groups, which undergo hydrolysis and condensation in a classic sol-gel process.[4]
Hydrolysis: In the presence of water and a catalyst (acid or base), the ethoxy groups are replaced by hydroxyl groups, forming silanols and releasing ethanol. [C2H5OSi(CH3)2]2O + 2H2O → [HOSi(CH3)2]2O + 2C2H5OH
Condensation: The newly formed silanols are reactive and condense with each other (or with remaining ethoxy groups) to form a stable siloxane (Si-O-Si) network, releasing water or ethanol. 2 [HOSi(CH3)2]2O → HOSi(CH3)2-O-Si(CH3)2-O-Si(CH3)2-O-Si(CH3)2OH + H2O
The key distinction from precursors like TEOS is that DETMDS is difunctional, meaning it can only form two new siloxane bonds. This inherently leads to the formation of linear or cyclic polymer chains rather than a rigid, three-dimensional network, which is a critical factor for creating flexible materials.
Comparative Analysis: DETMDS vs. Alternative Precursors
The selection of a silane precursor is a critical decision that influences processing, cost, and final material properties. The following table provides a comparative analysis between DETMDS and two common alternatives: Tetraethoxysilane (TEOS), a standard for creating silica networks, and 1,1,3,3-Tetramethyldisiloxane (TMDS), a related disiloxane without alkoxy groups.
| Feature | This compound (DETMDS) | Tetraethoxysilane (TEOS) | 1,1,3,3-Tetramethyldisiloxane (TMDS) |
| Functionality | Difunctional (forms linear chains) | Tetrafunctional (forms 3D networks) | Difunctional (Si-H bonds for hydrosilylation) |
| Primary Reaction | Sol-Gel (Hydrolysis/Condensation) | Sol-Gel (Hydrolysis/Condensation) | Hydrosilylation |
| Resulting Network | Flexible, linear/cyclic polysiloxane chains | Rigid, highly cross-linked silica (SiO₂) network | Functionalized siloxanes via addition to C=C bonds |
| Key Properties | Hydrophobicity, flexibility, thermal stability, low surface energy.[4] | Hardness, chemical inertness, thermal resistance. | Reactive intermediate for creating copolymers. |
| Relative Cost | Higher (more complex synthesis) | Lower (commodity chemical) | Moderate |
| Safety Profile | Flammable liquid and vapor; causes skin and eye irritation; may cause respiratory irritation.[4][5] | Harmful if inhaled, causes respiratory irritation. | Highly flammable liquid and vapor; potential for skin and eye irritation.[9] |
| Typical Use Cases | Flexible coatings, sealants, dielectric layers, biocompatible materials.[4] | Hard coatings, glass fabrication, aerogels, particle synthesis.[10] | Cross-linker in silicone elastomers, surface modification. |
Decision Workflow for Precursor Selection
Choosing the right precursor involves balancing performance requirements, processing constraints, and cost. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a siloxane precursor.
Experimental Protocols
To provide a practical comparison, this section details standardized protocols for creating a hydrophobic coating using DETMDS and a standard silica coating using TEOS.
Protocol 1: Synthesis of a Hydrophobic Coating via DETMDS Sol-Gel Method
Objective: To create a flexible, hydrophobic coating on a glass substrate.
Materials:
-
This compound (DETMDS)
-
Ethanol (anhydrous)
-
Deionized Water
-
Hydrochloric Acid (HCl, 0.1 M) as a catalyst
-
Glass slides (substrates)
Procedure:
-
Substrate Preparation: Thoroughly clean glass slides by sonicating in acetone, followed by ethanol, and finally deionized water (15 minutes each). Dry the slides under a stream of nitrogen and treat with oxygen plasma for 5 minutes to create a hydrophilic surface.
-
Sol Preparation: In a sealed flask under magnetic stirring, prepare the precursor solution by mixing DETMDS and ethanol in a 1:4 molar ratio.
-
Hydrolysis: Slowly add a solution of deionized water and 0.1 M HCl to the precursor solution. The final molar ratio of DETMDS:H₂O should be 1:2. The acid acts as a catalyst to promote hydrolysis of the ethoxy groups.[4]
-
Aging: Allow the sol to stir at room temperature for 24 hours. This aging step is crucial for the hydrolysis and initial condensation reactions to proceed, forming soluble oligomers.
-
Coating Application: Apply the sol to the prepared glass slides using a spin coater (e.g., 2000 rpm for 30 seconds) to ensure a uniform film.
-
Curing: Transfer the coated slides to an oven and cure at 120 °C for 1 hour. This thermal treatment completes the condensation reaction, removes residual solvent and byproducts, and solidifies the siloxane network.
-
Characterization: The resulting coating can be analyzed for hydrophobicity (water contact angle), thickness (ellipsometry), and chemical structure (FTIR spectroscopy).
Protocol 2: Synthesis of a Standard Silica Coating via TEOS Sol-Gel Method
Objective: To create a hard, hydrophilic silica coating on a glass substrate.
Materials:
-
Tetraethoxysilane (TEOS)
-
Ethanol (anhydrous)
-
Deionized Water
-
Hydrochloric Acid (HCl, 0.1 M)
Procedure:
-
Substrate Preparation: Follow the same procedure as described in Protocol 6.1.
-
Sol Preparation: In a sealed flask, mix TEOS and ethanol in a 1:4 molar ratio.
-
Hydrolysis: Slowly add the HCl/water solution to the TEOS solution while stirring. The final molar ratio of TEOS:H₂O should be 1:4. Note the higher water ratio required for the tetrafunctional TEOS.
-
Aging: Allow the sol to stir at room temperature for 24 hours.
-
Coating Application: Apply the sol to the glass slides via spin coating (e.g., 2000 rpm for 30 seconds).
-
Curing: Cure the coated slides in an oven at 120 °C for 1 hour. A higher temperature (e.g., up to 400 °C) can be used for densification if the substrate allows.
-
Characterization: The resulting coating can be analyzed for hardness (nanoindentation), thickness, and structure. The surface will be inherently hydrophilic.
Workflow Visualization
The following diagram illustrates the generalized workflow for the sol-gel synthesis described in the protocols.
Caption: General experimental workflow for sol-gel coating synthesis.
Conclusion and Recommendations
The choice between this compound and other alkoxysilane precursors is fundamentally a trade-off between the desired material properties and cost.
-
Choose DETMDS when: The primary requirements are flexibility and hydrophobicity . Its difunctional nature and methyl groups are ideal for creating elastomeric coatings, sealants, and materials for biomedical devices where rigidity is undesirable. While the precursor cost is higher, it provides access to properties not easily achievable with conventional tetrafunctional silanes.
-
Choose TEOS (or similar alternatives) when: The goal is to produce hard, rigid silica materials like protective glass coatings, stable nanoparticles, or porous aerogels. TEOS is a cost-effective commodity chemical, making it the precursor of choice for applications where mechanical hardness and a pure inorganic network are paramount.
Ultimately, a careful analysis of the end-application's performance demands, as outlined in this guide, will lead to the most logical and cost-effective precursor selection. The provided protocols offer a validated starting point for researchers to explore the distinct advantages of these siloxane systems.
References
- 1. Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siloxane Market Size, Share and Growth Statistics - 2034 [factmr.com]
- 3. 1,3-二乙氧基-1,1,3,3-四甲基二硅氧烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy this compound | 18420-09-2 [smolecule.com]
- 5. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety Briefing: Understanding the Hazard Profile
Before initiating any disposal-related activities, it is imperative to fully comprehend the hazard profile of this compound. This foundational knowledge informs every subsequent step of the disposal process.
| Hazard Classification | Description | GHS H-Code |
| Flammable Liquid | This substance is a flammable liquid and vapor.[1][2][3] | H226 |
| Skin Irritant | Causes skin irritation upon contact.[1][2][3] | H315 |
| Eye Irritant | Causes serious eye irritation.[1][2] | H319 |
| Respiratory Irritant | May cause respiratory irritation.[1][2][3] | H335 |
| Water Reactive | Reacts with water and moisture, liberating ethanol.[1] | N/A |
Table 1: GHS Hazard Profile of this compound
Given these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Neoprene or nitrile rubber gloves.[1]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: In poorly ventilated areas or during spill clean-up, a NIOSH-certified organic vapor respirator is recommended.[1]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste accumulation at the point of generation and culminates in its removal by a licensed hazardous waste contractor.
Step 1: Waste Identification and Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits certain characteristics, including ignitability, corrosivity, reactivity, or toxicity.[3][4] this compound is classified as a hazardous waste primarily due to its ignitability.[2][5][6]
-
Ignitability (D001): With a flashpoint of 43°C (109.4°F), this chemical is considered an ignitable liquid by the EPA, as its flashpoint is below 60°C (140°F).[1][2][5] This characteristic necessitates that it be managed as a D001 hazardous waste.
Step 2: In-Lab Waste Accumulation
-
Select a Proper Waste Container:
-
Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.
-
Ensure the container is in good condition, with no cracks, leaks, or residue from previous use.
-
It is acceptable to reuse an empty reagent bottle, provided it is the original container for this compound or has been thoroughly cleaned.
-
-
Label the Waste Container:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[7]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Ignitable" and "Water-Reactive"
-
The date of initial accumulation.
-
The name and contact information of the generating researcher or lab.
-
-
-
Segregate the Waste:
-
Crucially, do not mix this waste with other waste streams, especially aqueous waste. The water-reactive nature of this compound means that mixing it with water-containing solutions can lead to the generation of flammable ethanol vapor and potentially pressurize the container.[1]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Ensure the SAA is in a well-ventilated area, away from sources of ignition, and separate from incompatible materials.
-
Figure 1: Decision workflow for the disposal of this compound.
Step 3: Full Container Management and Disposal
-
Once the waste container is full (do not overfill; leave at least 10% headspace), ensure the cap is tightly sealed.
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for pickup.
-
Provide them with all necessary information from the hazardous waste label.
-
The ultimate disposal of this chemical will likely be through high-temperature incineration or fuel blending, conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]
Managing Spills and Empty Containers
Accidental spills and the disposal of "empty" containers require specific procedures to mitigate risks.
Spill Response
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and supervisor.
-
Control Ignition Sources: Immediately extinguish any open flames and turn off nearby electrical equipment.
-
Ventilate: Increase ventilation in the area, preferably by using a chemical fume hood.
-
Containment and Cleanup:
-
For small spills, use a spill kit containing a non-combustible absorbent material like dry sand, vermiculite, or a commercial sorbent. Do not use water or materials that contain water.
-
Wear the appropriate PPE, including respiratory protection.
-
Carefully cover the spill with the absorbent material and allow it to be fully absorbed.
-
Using non-sparking tools, collect the absorbed material and place it in a sealable, labeled container for disposal as hazardous waste.
-
-
Decontaminate: Decontaminate the spill area with a compatible solvent (e.g., isopropanol), followed by a soap and water wash, ensuring all residues are collected for proper disposal.
Empty Container Disposal
An "empty" container that held this compound is not truly empty. It will contain residual liquid and flammable vapors.
-
Triple Rinsing (with caution):
-
Due to its water reactivity, triple rinsing with water is not recommended as a first step.
-
A preferred method is to rinse the container three times with a small amount of a compatible solvent, such as isopropanol or acetone.
-
Each rinse should be collected and disposed of as hazardous waste.
-
-
Defacing Labels: After rinsing, completely deface or remove the original manufacturer's label.
-
Final Disposal: The cleaned and defaced container can then typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with your institution's policies.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to safety, scientific integrity, and environmental responsibility. By understanding the chemical's inherent hazards and adhering to the detailed protocols outlined in this guide, researchers can ensure that the final stage of their experimental workflow is conducted with the same rigor and precision as the research itself. This proactive approach to waste management builds a foundation of trust and demonstrates a commitment to a safer, more sustainable scientific community.
References
- 1. sites.rowan.edu [sites.rowan.edu]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 5. actenviro.com [actenviro.com]
- 6. youtube.com [youtube.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. tamucc.edu [tamucc.edu]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
A Senior Application Scientist's Guide to Handling 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
Welcome to your essential guide for the safe and effective handling of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS No. 18420-09-2). This document provides in-depth, field-proven guidance to ensure your operational success and safety. As researchers and drug development professionals, we understand that meticulous handling of specialized chemical intermediates is paramount. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to work with confidence and integrity.
Understanding the Hazard Profile
This compound is a flammable organoethoxysilane compound.[1] Its hazard profile necessitates a comprehensive approach to safety, considering its flammability, reactivity with moisture, and potential physiological effects.
Key Hazards:
-
Flammability: The compound is a flammable liquid and vapor with a flash point of 43 °C (109.4 °F).[2] Vapors are heavier than air and can travel to an ignition source.[3] Therefore, all work must be conducted away from heat, sparks, and open flames.[1][4]
-
Reactivity with Moisture: This siloxane reacts with water and moisture in the air to liberate ethanol.[1] This reaction can be hazardous in a sealed container, potentially leading to pressure buildup. Chronic exposure to the liberated ethanol can have effects on the central nervous system.[1]
-
Health Hazards: It is known to cause serious eye irritation.[1][5] It may also cause skin and respiratory tract irritation.[1][5][6] Symptoms of overexposure to vapors can include coughing, headache, and nausea.[1]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid, Category 3 | 🔥 | Warning | H226: Flammable liquid and vapor.[2][5] |
| Serious Eye Irritation, Category 2A | ❗ | Warning | H319: Causes serious eye irritation.[1][5] |
| Skin Irritation, Category 2 | ❗ | Warning | H315: Causes skin irritation.[2][5] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | ❗ | Warning | H335: May cause respiratory irritation.[2][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item; it is a critical, risk-mitigation strategy. The causality behind each piece of equipment is rooted in the chemical's specific hazards.
-
Eye Protection: Due to the severe eye irritation risk, chemical goggles are mandatory.[1] Standard safety glasses are insufficient as they do not provide a seal against vapors and splashes. Contact lenses should not be worn as they can trap the chemical against the eye, increasing the severity of an injury.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Hand Protection: Neoprene or nitrile rubber gloves are the recommended materials for hand protection.[1][4] These materials provide adequate resistance to the chemical. Always inspect gloves for tears or punctures before use.
-
Skin and Body Protection: Wear a lab coat or suitable protective clothing to prevent skin contact.[1][4] In situations with a higher risk of splashing, a PVC apron should be worn over the lab coat.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[1][3] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-certified respirator with an organic vapor (black cartridge) is required.[1][4]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Safe Handling and Storage Protocols
Adherence to a strict operational protocol is essential for preventing incidents.
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure that an emergency eye wash station and safety shower are readily accessible.[1] Confirm that the work area, typically a chemical fume hood, has proper ventilation.
-
Grounding: Ground and bond all containers and receiving equipment to prevent static discharge, which could ignite the flammable vapors.[1][7]
-
Tool Selection: Use only non-sparking tools for all transfers and manipulations.[1][7]
-
Dispensing: When transferring the liquid, do so slowly to minimize splashing and vapor generation. Avoid all eye and skin contact.[1]
-
Post-Handling: After use, securely close the container.[1] Wash hands and any exposed skin thoroughly with mild soap and water.[1] Contaminated clothing should be removed and washed before reuse.[1]
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]
-
The storage area should be designated as a flammables area, away from heat, ignition sources, and direct sunlight.[7][8]
-
Incompatible materials to avoid in storage include water, moisture, strong oxidizing agents, strong acids, and bases.[1][3] The reaction with moisture liberates ethanol, which can cause pressure buildup in sealed containers.[1] Periodically vent containers if necessary.[3]
Emergency Response and Disposal Plan
A clear, actionable plan for emergencies and waste disposal is non-negotiable.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3]
-
Skin Contact: Take off immediately all contaminated clothing.[1] Wash the affected skin with plenty of soap and water.[1] If irritation occurs, seek medical attention.[3]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, provide artificial respiration.[9] Seek medical advice if you feel unwell.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Get medical advice/attention.[1]
Spill Response Protocol:
For any spill, the immediate priorities are to ensure personnel safety and contain the material.
Caption: Step-by-step spill response workflow for this compound.
Detailed Spill Cleanup Steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[10]
-
Control Ignition Sources: Remove all sources of ignition (e.g., turn off hot plates, unplug electrical equipment).[3][10]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: The cleanup crew must wear the appropriate personal protective equipment as outlined in Section 2.[1]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like activated carbon, clay, or sand.[10][11]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for hazardous waste disposal.[1][12]
-
Decontamination: Clean the spill area with soap and water.[10]
-
Disposal: Label the waste container and dispose of it according to local, state, and federal regulations.[3]
Disposal Plan:
-
All waste material must be treated as hazardous waste.[3]
-
The primary recommended disposal method is incineration at a licensed waste disposal facility.[1][4]
-
Do not dispose of the material into sewers or public waters.[4]
-
Handle empty containers with care, as they may contain flammable residual vapors.[1][4]
By integrating this expert-level guidance into your laboratory's standard operating procedures, you will not only ensure the safety of your personnel but also uphold the integrity of your research.
References
- 1. gelest.com [gelest.com]
- 2. This compound 97 18420-09-2 [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. gelest.com [gelest.com]
- 5. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 18420-09-2 [smolecule.com]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
